molecular formula C9H11FO B1282437 3-(2-Fluorophenyl)propan-1-ol CAS No. 76727-24-7

3-(2-Fluorophenyl)propan-1-ol

Cat. No.: B1282437
CAS No.: 76727-24-7
M. Wt: 154.18 g/mol
InChI Key: IEKKPRUDKBJNQH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propan-1-ol is a high-purity fine chemical serving as a versatile aromatic building block in organic synthesis and medicinal chemistry. This compound features a propanol spacer linked to a 2-fluorophenyl ring, a structure that is highly valuable for constructing more complex molecules. Its primary research value lies in its application as a key intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom and the benzyl alcohol functionality on the aromatic ring allow for further synthetic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, nucleophilic substitution of the fluorine, and various coupling reactions to extend the molecular framework. Researchers utilize this compound to incorporate the 2-fluorophenyl fragment into target structures, a motif known to influence the bioavailability, metabolic stability, and binding affinity of candidate drugs. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For R&D purposes only. Not for drug, household, or other uses.

Properties

IUPAC Name

3-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKPRUDKBJNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504543
Record name 3-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76727-24-7
Record name 3-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Fluorophenyl)propan-1-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Chemistry and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)propan-1-ol, a fluorinated aromatic alcohol with significant applications in synthetic organic chemistry and drug development. The guide details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile compound.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This compound (Figure 1) is a valuable building block that leverages these properties, making it a sought-after intermediate in the synthesis of complex chemical entities. Its structural motif, featuring a fluorinated phenyl ring and a primary alcohol, provides a versatile handle for a variety of chemical transformations.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound

Chemical Identity and Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective application in research and synthesis.

PropertyValueSource
CAS Number 76727-24-7[1]
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
IUPAC Name This compound
Appearance Not available (predicted to be a liquid)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding carbonyl compound, such as a carboxylic acid, ester, or aldehyde. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Reduction of 3-(2-Fluorophenyl)propanoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reduction of 3-(2-Fluorophenyl)propanoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-(2-Fluorophenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate for extraction

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve 3-(2-Fluorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.

  • Extraction: Transfer the combined organic solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-(2-Fluorophenyl)propanoic Acid 3-(2-Fluorophenyl)propanoic Acid Reduction in THF Reduction in THF 3-(2-Fluorophenyl)propanoic Acid->Reduction in THF LiAlH4 LiAlH4 LiAlH4->Reduction in THF Quenching Quenching Reduction in THF->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the pharmacological profile of the final drug candidate.

  • Scaffold for Bioactive Molecules: The phenylpropanol core is a common scaffold in many biologically active compounds. The 2-fluoro substitution can be used to modulate the electronic and steric properties of the molecule, potentially leading to improved binding to biological targets.

  • Precursor for Heterocyclic Synthesis: The primary alcohol functionality can be readily converted into other functional groups, such as halides or tosylates, making it an excellent precursor for the synthesis of various heterocyclic compounds. These heterocyclic structures are prevalent in many approved drugs.

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, the synthesis of analogs with different substitution patterns is crucial for understanding structure-activity relationships. This compound allows for the introduction of a fluorine atom at a specific position on the phenyl ring, enabling researchers to probe the effect of this substitution on biological activity.

While specific, publicly disclosed applications of this compound are limited, its structural features are present in compounds investigated for a variety of therapeutic areas. For instance, related fluorinated phenylpropanol derivatives have been explored for their potential as psychoactive agents and as intermediates for other pharmaceuticals.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar aromatic alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

SafetyProtocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Procedures Goggles Goggles FumeHood Work in Fume Hood Gloves Gloves LabCoat LabCoat Storage Store in Cool, Dry Place EyeContact Eye Contact: Flush with Water SkinContact Skin Contact: Wash with Soap & Water Inhalation Inhalation: Move to Fresh Air Ingestion Ingestion: Seek Medical Attention Handling Handling Handling->FumeHood Handling->Storage PPE PPE PPE->Goggles PPE->Gloves PPE->LabCoat Emergency Emergency Emergency->EyeContact Emergency->SkinContact Emergency->Inhalation Emergency->Ingestion

Key safety protocols for handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive primary alcohol and a strategically fluorinated aromatic ring makes it an attractive building block for the construction of complex molecules with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and developers aiming to leverage this compound in their scientific endeavors.

References

  • LookChem. Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. [Link]

  • PubChem. 1-(3-Fluorophenyl)propan-1-ol. [Link]

Sources

Physicochemical properties of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological profiles. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a prime exemplar of a fluorinated building block with significant potential in medicinal chemistry. The presence of the ortho-fluorine atom on the phenyl ring provides a specific steric and electronic signature that can be leveraged to design novel therapeutics.[2]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, provide detailed experimental protocols for its analysis, and contextualize its utility for professionals in drug development. The information herein is designed to empower researchers to fully harness the potential of this versatile intermediate.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is an aromatic alcohol characterized by a propanol chain attached to a fluorinated benzene ring.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 76727-24-7[3][4]
Synonyms 3-(2-FLUORO-PHENYL)-PROPAN-1-OL[4]
Molecular Formula C₉H₁₁FO[3][4]
Molecular Weight 154.18 g/mol [3][4]
Canonical SMILES C1=CC=C(C(=C1)CCCO)F[4]
InChI InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2N/A
InChIKey VXWCHEGRBQAVQL-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The data presented below, a mix of predicted and available experimental values, provides a quantitative profile of this compound.

PropertyValueNotes and JustificationSource
Appearance Colorless LiquidPredicted based on analogous short-chain aromatic alcohols.[6]
Boiling Point ~213.0 ± 15.0 °C (Predicted)The fluorine atom and hydroxyl group contribute to a relatively high boiling point due to dipole-dipole interactions and hydrogen bonding.[7]
Density ~1.091 ± 0.06 g/cm³ (Predicted)The density is slightly higher than that of its non-fluorinated analog, 3-phenylpropan-1-ol (~1.0 g/cm³), due to the higher atomic mass of fluorine compared to hydrogen.[8][7]
pKa ~13.95 ± 0.20 (Predicted)This value pertains to the acidity of the hydroxyl proton. The electron-withdrawing effect of the fluorophenyl group slightly increases the acidity compared to a simple alkanol.[7]
LogP (Octanol-Water Partition Coefficient) 1.7506LogP is a key measure of lipophilicity. A value in this range suggests moderate lipid solubility, a desirable trait for balancing aqueous solubility with cell membrane permeability in drug candidates.[4]
Topological Polar Surface Area (TPSA) 20.23 ŲTPSA is correlated with drug transport properties. A value of 20.23 Ų indicates good potential for oral bioavailability and blood-brain barrier penetration.[4]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a chemical compound. Below is an expert interpretation of the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (δ ≈ 6.9-7.3 ppm): Four signals are expected in this region, corresponding to the protons on the fluorophenyl ring. The ortho-fluorine atom will introduce complex splitting patterns (doublets and triplets of doublets) due to both ³J (H-H) and ³J/⁴J (H-F) coupling.

  • Hydroxymethyl Protons (-CH₂-OH, δ ≈ 3.7 ppm): This signal should appear as a triplet, split by the adjacent methylene protons. In the presence of D₂O, this peak will disappear, and the adjacent methylene will simplify from a quartet to a triplet, confirming the assignment.[9]

  • Propyl Chain Protons (-CH₂-CH₂-Ar, δ ≈ 2.7 ppm): The methylene group attached to the aromatic ring will appear as a triplet, split by the neighboring methylene group.

  • Propyl Chain Protons (-CH₂-CH₂-CH₂-, δ ≈ 1.9 ppm): This central methylene group will exhibit the most complex splitting, appearing as a multiplet (likely a quintet or sextet) due to coupling with the two adjacent, non-equivalent methylene groups.[9]

  • Hydroxyl Proton (-OH, variable shift): This proton typically appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. A D₂O shake will cause this signal to disappear, a classic confirmatory test.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a count of the unique carbon environments.

  • Aromatic Carbons (δ ≈ 115-165 ppm): Six distinct signals are expected. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and a significantly downfield chemical shift. The other aromatic carbons will also exhibit smaller C-F couplings.

  • Hydroxymethyl Carbon (-CH₂-OH, δ ≈ 62 ppm): The carbon bearing the hydroxyl group.

  • Propyl Chain Carbons (δ ≈ 30-34 ppm): Two signals for the remaining aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule.

  • O-H Stretch (Broad, ~3200–3600 cm⁻¹): A strong, broad absorption in this region is the hallmark of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[10]

  • C-H Stretch (Aromatic, ~3010–3100 cm⁻¹): Sharp, medium-intensity peaks characteristic of C-H bonds on the phenyl ring.

  • C-H Stretch (Aliphatic, ~2850–2960 cm⁻¹): Strong, sharp absorptions corresponding to the C-H bonds of the propyl chain.[10]

  • C=C Stretch (Aromatic, ~1450–1600 cm⁻¹): Several sharp peaks of variable intensity, confirming the presence of the benzene ring.

  • C-O Stretch (~1050–1150 cm⁻¹): A strong absorption indicating the primary alcohol C-O bond.[10]

  • C-F Stretch (~1100-1250 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.

Experimental Protocols and Workflows

To ensure scientific integrity, all experimental work must be grounded in robust, validated protocols. The following sections provide step-by-step methodologies for the characterization of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for determining the purity of a compound. A reverse-phase method is chosen due to the moderate polarity of the analyte. The C18 stationary phase retains the compound through hydrophobic interactions, while an acetonitrile/water mobile phase allows for efficient elution and separation from potential impurities. UV detection is ideal as the phenyl ring provides a strong chromophore.

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Degas both solvents for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at 254 nm.

  • Gradient Elution:

    • 0-1 min: 40% B

    • 1-10 min: Gradient from 40% B to 95% B.

    • 10-12 min: Hold at 95% B.

    • 12-13 min: Return to 40% B.

    • 13-15 min: Re-equilibration at 40% B.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as: (Area_MainPeak / Total_Area_All_Peaks) * 100%.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (ACN/Water) C Inject Sample into HPLC System A->C B Prepare Sample (1 mg/mL) B->C D Run Gradient Method C->D E Detect at 254 nm D->E F Integrate Peaks E->F G Calculate Purity F->G Synthesis_Workflow A 2-Fluorobromobenzene + Mg in THF B Formation of 2-Fluorophenylmagnesium Bromide (Grignard Reagent) A->B D Nucleophilic Attack and Ring Opening (0°C) B->D C Oxirane (Epoxide) C->D E Intermediate Alkoxide D->E F Aqueous NH4Cl Workup (Quench & Protonation) E->F G Crude Product F->G H Extraction & Purification (Distillation/Chromatography) G->H I Pure this compound H->I

Sources

3-(2-Fluorophenyl)propan-1-ol structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propan-1-ol: Structure, Properties, and Synthesis

Introduction

This compound is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a propanol chain attached to a fluorinated phenyl ring at the ortho-position, makes it an intriguing precursor for the development of novel pharmaceutical agents and advanced materials. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and its potential applications for researchers in chemistry and drug development.

Part 1: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application in research and development. This section outlines the key identifiers and computed properties of this compound.

Chemical Identity

The compound is unambiguously identified by its IUPAC name and CAS registry number, which distinguish it from its structural isomers, such as the meta- and para-substituted analogues.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 76727-24-7[1][2]
Molecular Formula C₉H₁₁FO[1][2]
Molecular Weight 154.18 g/mol [1][2][3]
Canonical SMILES C1=CC=C(C(=C1)CCCO)F[2]
Structural Analysis

The structure of this compound consists of a three-carbon propanol chain linked to the second carbon of a fluorinated benzene ring. This arrangement provides both a reactive hydroxyl group and a metabolically robust aromatic moiety.

Caption: 2D structure of this compound.

Physicochemical Properties

Computational models provide valuable insights into the behavior of a molecule in biological and chemical systems. These properties are crucial for predicting its suitability for various applications, including drug design.

PropertyValueSignificanceSource
XLogP3 1.75 - 2.0Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell membrane permeability.[2][3]
Topological Polar Surface Area (TPSA) 20.23 ŲSuggests good potential for blood-brain barrier penetration.[2]
Hydrogen Bond Donors 1The hydroxyl group can participate in hydrogen bonding, crucial for receptor binding.[2]
Hydrogen Bond Acceptors 1The oxygen atom can accept a hydrogen bond.[2]
Rotatable Bonds 3Provides conformational flexibility, which can be advantageous for fitting into protein binding pockets.[2]

Part 2: Synthesis and Reactivity

While not extensively documented in dedicated publications, this compound can be reliably synthesized using established organometallic chemistry. The following protocol is based on a classic and robust method adaptable for this specific target.

Proposed Synthetic Protocol: Grignard Reaction with an Epoxide

This synthesis involves the nucleophilic ring-opening of an epoxide by a custom-prepared Grignard reagent, a foundational reaction in organic chemistry for forming carbon-carbon bonds.[4]

Causality and Experimental Choice: The Grignard reaction is chosen for its efficiency and reliability in forming primary alcohols from organomagnesium halides and oxirane. The use of oven-dried glassware and an inert atmosphere is critical because Grignard reagents are highly reactive towards protic sources, especially water, which would quench the reagent and halt the reaction. Temperature control during the addition of oxirane is essential to prevent unwanted polymerization and ensure a clean reaction profile.

Experimental Workflow Diagram

G start Start: Prepare Inert Atmosphere Setup reagent_prep Step 1: Prepare Grignard Reagent (2-Fluorobromobenzene + Mg in THF) start->reagent_prep initiation Initiate with Iodine Crystal reagent_prep->initiation reaction Step 2: Reaction with Oxirane (Add Oxirane solution below 10°C) reagent_prep->reaction workup Step 3: Quench and Workup (Add sat. NH4Cl solution) reaction->workup extraction Extract with Diethyl Ether workup->extraction purification Dry, Concentrate, and Purify (Vacuum Distillation or Chromatography) extraction->purification end Final Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Formation of 2-Fluorophenylmagnesium Bromide:

    • Assemble an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add magnesium turnings and a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 2-fluorobromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

    • Add a small amount of the halide solution to initiate the reaction, evidenced by a color change and gentle reflux. Once initiated, add the remaining solution dropwise to maintain a steady reflux.

    • After the addition is complete, stir the mixture until most of the magnesium is consumed.

  • Reaction with Oxirane:

    • Cool the freshly prepared Grignard reagent in an ice-salt bath to below 10°C.

    • Slowly add a solution of oxirane (ethylene oxide) in anhydrous THF to the cooled Grignard reagent. The reaction is exothermic and maintaining a low temperature is crucial.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Carefully quench the reaction by pouring the mixture over a saturated aqueous solution of ammonium chloride with crushed ice.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validating System: The identity and purity of the final product must be confirmed using standard analytical methods. ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework, while ¹⁹F NMR will verify the presence and chemical environment of the fluorine atom. Mass spectrometry will confirm the molecular weight of 154.18 g/mol .

Part 3: Applications and Research Context

Utility in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound scaffold are not prominent, its structural motifs are highly relevant in pharmaceutical development. The primary alcohol serves as a versatile handle for introducing the fluorinated arylpropyl group into larger molecules. Related structures, such as fluorinated phenylpropanolamine derivatives, are precursors to important drugs like fluoxetine.[5] The 2-fluoro-substitution pattern is particularly interesting as it can influence the conformation of the molecule and its interaction with biological targets.

Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a useful intermediate. The primary alcohol can be oxidized to form 3-(2-fluorophenyl)propanal or 3-(2-fluorophenyl)propanoic acid, which are valuable synthons in their own right. Its structural analogues, like 1-(3-Fluorophenyl)propan-1-ol, are used as intermediates in the fragrance industry, suggesting potential applications in materials and specialty chemicals.[6]

Part 4: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Classification: Belongs to the general class of alcohols.[2]

  • Handling: Users should wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors, mists, or gas.[1]

  • Storage: The compound should be stored at room temperature in a tightly sealed container.[1][2]

Conclusion

This compound represents a specialized yet valuable chemical building block. Its combination of a reactive alcohol functional group and a fluorinated aromatic ring provides a unique set of properties that are highly sought after in the fields of medicinal chemistry and materials science. The synthetic accessibility of this compound, via robust methods like the Grignard reaction, ensures its availability for researchers aiming to leverage the strategic placement of fluorine to create novel and functional molecules.

References

  • 3-(3-Fluorophenyl)propan-1-OL | C9H11FO. PubChem, National Center for Biotechnology Information. [Link]

  • Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. LookChem. [Link]

  • 1-(3-Fluorophenyl)propan-1-ol | C9H11FO. PubChem, National Center for Biotechnology Information. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Royal Society of Chemistry. [Link]

  • 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO. PubChem, National Center for Biotechnology Information. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Fluorinated organic compounds, in particular, have garnered significant interest due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. 3-(2-Fluorophenyl)propan-1-ol is a key building block in the synthesis of various high-value chemical entities. Its unambiguous identification and purity assessment are critical for ensuring the reliability and reproducibility of downstream applications.

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive characterization of this compound. As direct, published spectra for this specific compound are not aggregated in a single public source, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with closely related structural analogs. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently verify the structure and purity of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides a detailed map of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) will exhibit distinct signals for each unique proton environment.

The structure of this compound features four aromatic protons and six aliphatic protons, each with a unique chemical shift and multiplicity due to spin-spin coupling with neighboring protons.

  • Aromatic Protons (δ 7.0-7.3 ppm): The four protons on the fluorophenyl ring will appear in the aromatic region. The ortho-fluorine substituent will induce complex splitting patterns and a slight downfield shift for the adjacent protons. These protons will likely appear as overlapping multiplets.

  • Hydroxymethyl Protons (-CH₂OH, δ ~3.7 ppm): The two protons on the carbon bearing the hydroxyl group are diastereotopic and will appear as a triplet. Their chemical shift is influenced by the electronegative oxygen atom.

  • Benzylic Protons (Ar-CH₂, δ ~2.8 ppm): The two protons on the carbon adjacent to the aromatic ring will be shifted downfield due to the ring's magnetic anisotropy and will appear as a triplet.

  • Methylene Protons (-CH₂-, δ ~1.9 ppm): The central methylene protons will appear as a quintet, being coupled to the adjacent methylene groups on either side.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and may appear as a broad singlet.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative ratios of the protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides information on the number and chemical environment of the carbon atoms in a molecule. The spectrum is typically acquired with broadband proton decoupling, resulting in a single sharp peak for each unique carbon atom.

This compound has nine carbon atoms, and due to molecular symmetry, all are expected to be unique in the ¹³C NMR spectrum.

  • Aromatic Carbons (δ 115-165 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.

  • Hydroxymethyl Carbon (-CH₂OH, δ ~62 ppm): This carbon is deshielded by the attached oxygen atom.

  • Benzylic Carbon (Ar-CH₂, δ ~30-35 ppm): This carbon will be influenced by the aromatic ring.

  • Methylene Carbon (-CH₂-, δ ~25-30 ppm): The central aliphatic carbon.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. The spectrum of the parent compound, 3-phenylpropanol, serves as a useful reference.[1][2]

  • O-H Stretch (broad, ~3300-3400 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[3]

  • C-H Aromatic Stretch (sharp, ~3000-3100 cm⁻¹): These are typically sharp, medium-intensity peaks.

  • C-H Aliphatic Stretch (sharp, ~2850-2960 cm⁻¹): Strong, sharp absorptions corresponding to the stretching vibrations of the propyl chain.[3]

  • C=C Aromatic Stretch (medium, ~1450-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-O Stretch (strong, ~1050 cm⁻¹): A strong absorption corresponding to the stretching vibration of the primary alcohol C-O bond.[3]

  • C-F Stretch (strong, ~1100-1250 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound (Molecular Formula: C₉H₁₁FO, Molecular Weight: 154.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:

  • Molecular Ion Peak (M⁺˙, m/z = 154): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

  • [M-H₂O]⁺˙ Peak (m/z = 136): A common fragmentation pathway for alcohols is the loss of a water molecule.

  • Benzylic Cleavage (m/z = 109): Cleavage of the bond between the first and second carbons of the propyl chain would result in a fluorotropylium-like cation.

  • Alpha-Cleavage (m/z = 31): Cleavage of the bond between the benzylic carbon and the adjacent methylene group is a characteristic fragmentation for primary alcohols, leading to the formation of [CH₂OH]⁺.[4]

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for the characterization of this compound.

Technique Feature Predicted Value
¹H NMR Aromatic Hδ 7.0-7.3 ppm (m)
-CH₂OHδ ~3.7 ppm (t)
Ar-CH₂-δ ~2.8 ppm (t)
-CH₂-δ ~1.9 ppm (quintet)
¹³C NMR Aromatic Cδ 115-165 ppm
-CH₂OHδ ~62 ppm
Ar-CH₂-δ ~30-35 ppm
-CH₂-δ ~25-30 ppm
IR O-H stretch~3300-3400 cm⁻¹ (broad)
C-H (aliphatic)~2850-2960 cm⁻¹ (sharp)
C-O stretch~1050 cm⁻¹ (strong)
C-F stretch~1100-1250 cm⁻¹ (strong)
MS (EI) Molecular Ion (M⁺˙)m/z = 154
Key Fragmentsm/z = 136, 109, 31

Visualized Workflows and Structures

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Spectral Interpretation & Data Comparison nmr->analysis ir->analysis ms->analysis verification Structure & Purity Confirmed analysis->verification

Caption: A generalized workflow for the synthesis and comprehensive spectroscopic characterization of a target compound.

Caption: Molecular structure of this compound with key proton environments for NMR analysis. (Note: A placeholder image is used here; in a real report, the actual chemical structure would be depicted).

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and orthogonal set of data for the unambiguous characterization of this compound. While ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently establish the identity and purity of their synthesized material, ensuring the integrity of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)imidazolidine-2-thiones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Fluorophenyl)propan-1-OL. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007679. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chlorophenyl)-propan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propan-1-ol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol, 3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Solubility Profile of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the solubility characteristics of 3-(2-Fluorophenyl)propan-1-ol, a key intermediate in various synthetic applications. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This guide moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility, empowering scientists to make informed decisions in the laboratory.

The Molecular Blueprint: Understanding Solubility through Structure

The solubility of any compound is dictated by its molecular structure. The fundamental principle of "like dissolves like" serves as our starting point, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] To predict the behavior of this compound, we must dissect its structural features.

Molecular Structure of this compound:

  • Polar Head: The primary alcohol (-OH) group is the molecule's polar region. This group is capable of acting as both a hydrogen bond donor and acceptor, making it the primary driver for solubility in polar protic solvents like water and alcohols.

  • Non-polar Body: The molecule possesses a significant non-polar component, consisting of the propyl chain (-CH₂CH₂CH₂-) and the fluorophenyl ring. As the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents like water tends to decrease.

  • The Fluorine Factor: The fluorine atom at the ortho-position of the phenyl ring introduces unique electronic effects. As the most electronegative element, fluorine is a strong electron-withdrawing group. This substitution can influence the molecule's overall dipole moment and its hydrogen bonding capabilities. Studies on other fluorinated alcohols have shown that fluorine substitution can increase the acidity of a nearby hydroxyl group, potentially strengthening its interaction with hydrogen bond accepting solvents.[3][4] This effect is a critical consideration when selecting a solvent system.

Based on this structural analysis, this compound is an amphiphilic molecule, possessing both polar and non-polar characteristics. Its solubility will therefore be a nuanced balance of these competing influences.

Predicted Solubility in Common Laboratory Solvents

The following table synthesizes our structural analysis into a predictive solubility profile. These predictions are grounded in established chemical principles and serve as a practical starting point for solvent screening experiments.

SolventSolvent ClassPredicted SolubilityRationale
Water (H₂O) Polar ProticLowThe hydroxyl group allows for hydrogen bonding with water, but the large non-polar C9 fluorophenylpropyl backbone significantly limits miscibility.[5]
Methanol (CH₃OH) Polar ProticHighMethanol is a polar protic solvent that can engage in strong hydrogen bonding with the solute's -OH group. Its short alkyl chain makes it an excellent solvent for polar organic molecules.
Ethanol (C₂H₅OH) Polar ProticHighSimilar to methanol, ethanol's ability to hydrogen bond ensures good solvation of the polar head, while its slightly larger alkyl chain can better accommodate the non-polar body.
Acetone (C₃H₆O) Polar AproticHighAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the solute's -OH group. Its polarity effectively solvates the molecule.
Acetonitrile (CH₃CN) Polar AproticMedium to HighAcetonitrile is a polar aprotic solvent capable of dissolving a wide range of compounds. It should readily dissolve this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a highly polar aprotic solvent, known for its exceptional solvating power for a wide variety of organic compounds, including phenylpropanoids.
Chloroform (CHCl₃) Polar AproticHighWhile less polar than DMSO, chloroform is a good solvent for many phenylpropanoid-type structures due to its ability to form weak hydrogen bonds and its overall solvating capability.
Toluene (C₇H₈) Non-polarMediumThe aromatic phenyl ring of toluene can interact favorably with the fluorophenyl ring of the solute via π-π stacking, while its non-polar nature accommodates the propyl chain. The polar -OH group will limit infinite solubility.
Hexane (C₆H₁₄) Non-polarLowAs a non-polar aliphatic solvent, hexane will primarily interact with the non-polar backbone. However, the highly polar hydroxyl group will strongly disfavor solvation, leading to poor solubility. Phenylpropanoids are generally difficult to dissolve in hexane.

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable, empirical determination is the gold standard. The following protocols provide robust methodologies for both rapid qualitative assessment and precise quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents to identify viable candidates for reactions or purifications.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a clean, dry small test tube.

  • Solvent Addition: Add the chosen solvent to the test tube in 0.25 mL increments, up to a total volume of 0.75 mL.

  • Agitation: After each addition, cap the test tube and shake it vigorously for 10-20 seconds.[5]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record: Document the results for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the benchmark method for accurately determining the equilibrium solubility of a compound at a specific temperature. It is essential for thermodynamic studies, formulation development, and process chemistry.

Methodology:

  • System Preparation: Add an excess amount of this compound to a sealed vessel (e.g., a screw-cap vial or flask) containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vessel in an agitator (e.g., an orbital shaker or magnetic stirrer) set to a constant temperature. Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely. A centrifugation step can be used to accelerate this process and ensure a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a precise aliquot of the clear supernatant. Use a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any transfer of solid particulates.

  • Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.[7]

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature, typically expressed in units of mg/mL, g/L, or mol/L.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Solvent B 2. Seal Vessel A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Cease Agitation C->D E 5. Settle or Centrifuge D->E F 6. Withdraw Supernatant (Filtered) E->F G 7. Quantify by HPLC, GC, or UV-Vis F->G H Result: Solubility (mg/mL) G->H

Caption: Workflow for the Quantitative Shake-Flask Solubility Method.

Concluding Remarks for the Practicing Scientist

The solubility profile of this compound is governed by the interplay between its polar hydroxyl group and its non-polar fluorophenylpropyl body. This amphiphilic nature results in high solubility in polar organic solvents (e.g., methanol, acetone, DMSO) and low solubility in highly polar (water) or non-polar (hexane) extremes. The provided predictive table serves as a robust guide for initial solvent selection, while the detailed experimental protocols offer a clear path to generating precise, reliable solubility data. This foundational knowledge is indispensable for any scientist aiming to efficiently utilize this versatile chemical building block in research and development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
  • Faculty of Science, Tanta University. (n.d.).
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Hansen, A. S., Kjaergaard, H. G., & Howard, D. L. (2015). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 17(35), 23236-23245.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Semantic Scholar. (n.d.). The effect of fluorine substitution in alcohol-amine complexes.
  • University of New England, Australia. (2023, August 31). Solubility of Organic Compounds.

Sources

Introduction: The Strategic Value of Fluorine in Phenylpropanol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylpropanols

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and the phenylpropanol scaffold is no exception.[1][2] Phenylpropanols are prevalent motifs in a wide array of biologically active compounds. The introduction of fluorine can dramatically alter the parent molecule's physicochemical and biological properties.[3][4] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can modulate acidity, basicity, lipophilicity, and conformational preferences.[1][5][6] These modifications often lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to target receptors, making fluorinated phenylpropanols highly sought-after building blocks in drug discovery.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds, focusing on the underlying principles, practical methodologies, and comparative advantages of each approach. We will delve into nucleophilic and electrophilic fluorination techniques, the critical role of asymmetric synthesis for producing enantiomerically pure compounds, and the growing importance of enzymatic methods.

Core Synthetic Strategies

The synthesis of fluorinated phenylpropanols can be broadly categorized into two main approaches: introduction of the fluorine atom onto a pre-existing phenylpropanol skeleton or a suitable precursor, or the construction of the phenylpropanol framework from a fluorinated starting material. The choice of strategy is dictated by the desired position of the fluorine atom (on the aromatic ring or the propyl chain), the required stereochemistry, and the availability of starting materials.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a fundamental and widely used method for forming C-F bonds.[7][8]

Causality Behind Experimental Choices: The effectiveness of nucleophilic fluorination hinges on overcoming the challenges associated with the fluoride ion: its high charge density, strong solvation in protic solvents, and low solubility of common fluoride salts (like KF and CsF) in organic solvents.[9] Therefore, the choice of fluoride source and reaction conditions is critical.

  • Fluoride Sources: Simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but require phase-transfer catalysts or polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance their reactivity.[7] Tetrabutylammonium fluoride (TBAF) is a more soluble and reactive source of naked fluoride ions, often used for fluorinating alkyl halides and sulfonates.[7] Reagents like PyFluor are specialized for deoxyfluorination, converting alcohols directly to fluorides while minimizing elimination side products.[9]

  • Leaving Groups: The reaction follows standard nucleophilic substitution mechanisms (SN2 or SNAr), so good leaving groups are essential. For aliphatic fluorination, tosylates, mesylates, and halides are commonly employed. For aromatic fluorination, the Balz-Schiemann reaction, which proceeds via an aryl diazonium salt, is a classic route.[7] In activated aromatic systems, a nitro group can also serve as a leaving group.

Workflow for Nucleophilic Fluorination Strategy

G cluster_0 Precursor Synthesis cluster_1 Fluorination Step cluster_2 Final Product P Phenylpropanol Precursor (e.g., with -OH, -Cl, -OTs) FS Select Fluoride Source (KF, CsF, TBAF, HF-Pyridine) P->FS RXN Nucleophilic Substitution (SN2, SNAr, Deoxyfluorination) FS->RXN FP Fluorinated Phenylpropanol RXN->FP

Caption: General workflow for synthesizing fluorinated phenylpropanols via nucleophilic fluorination.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center, such as an enolate, an enol ether, or an electron-rich aromatic ring.[10]

Causality Behind Experimental Choices: This approach is particularly valuable for the late-stage fluorination of complex molecules and for creating fluorine-containing stereocenters. The reactivity and selectivity are governed by the choice of fluorinating agent and, in asymmetric variants, the chiral catalyst.

  • Fluorinating Agents: Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering superior stability, safety, and ease of handling compared to older reagents like elemental fluorine.[10] N-Fluorobenzenesulfonimide (NFSI) is a mild and versatile reagent used for fluorinating a wide range of substrates.[11] Selectfluor (F-TEDA-BF₄) is a more powerful, cationic reagent often used for fluorinating less reactive nucleophiles.[10][12]

  • Substrate Scope: This method is ideal for fluorinating the α-position of carbonyl compounds, which can then be reduced to the corresponding fluorinated phenylpropanol. It is also effective for the direct fluorination of activated aromatic rings.

Asymmetric Synthesis and Enzymatic Methods

For pharmaceutical applications, obtaining a single enantiomer of a chiral fluorinated phenylpropanol is often mandatory. This can be achieved through asymmetric synthesis or enzymatic resolution.

A. Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemical outcome of the fluorination or a related bond-forming reaction.

  • Hydrogen-Bonding Catalysis: Chiral organocatalysts, such as (thio)ureas and phosphoric acids, can activate substrates and control the facial selectivity of an electrophilic fluorinating agent through hydrogen bonding.[13]

  • Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on Palladium or Cobalt, can catalyze enantioselective reactions like the ring-opening of epoxides with a fluoride source or asymmetric allylic fluorination.[9][14]

B. Enzymatic Methods: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[5][15][16]

  • Enzymatic Kinetic Resolution: This is a powerful technique for separating racemates. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic fluorinated alcohol or its corresponding ester, leaving the other enantiomer unreacted.[17][18] This method can provide access to both enantiomers in high enantiomeric purity.[17] The success of this method relies on the enzyme's ability to discriminate between the two enantiomers in its active site.

Workflow for Enzymatic Kinetic Resolution

G Racemate Racemic Fluorinated Phenylpropanol (R)-Alcohol + (S)-Alcohol Reaction Selective Esterification Racemate->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction Products (R)-Ester + (S)-Alcohol (unreacted) Reaction->Products Separation Chromatographic Separation Products->Separation E1 Enantiopure (R)-Ester Separation->E1 E2 Enantiopure (S)-Alcohol Separation->E2

Caption: Conceptual workflow for separating enantiomers via enzymatic kinetic resolution.

Comparative Analysis of Synthetic Strategies

StrategyKey ReagentsTypical SubstratesStereocontrolAdvantagesLimitations
Nucleophilic Fluorination KF, CsF, TBAF, PyFluorAlcohols, alkyl halides/sulfonates, epoxides, diazonium saltsPossible with chiral substrates or catalystsCost-effective reagents, well-established methods[7][19]Harsh conditions may be required; limited by leaving group availability
Electrophilic Fluorination Selectfluor, NFSIEnolates, silyl enol ethers, electron-rich arenesExcellent with chiral catalystsMild conditions, late-stage functionalization possible[10][11]Reagents can be expensive; limited to nucleophilic substrates
Enzymatic Resolution Lipases, esterasesRacemic fluorinated alcohols or estersExcellent (separates enantiomers)High enantioselectivity, mild/green conditions[16][17][20]Theoretical max yield of 50% for one enantiomer; requires screening of enzymes
Reduction of Precursors NaBH₄, LiAlH₄, H₂/CatalystFluorinated ketones, aldehydes, esters, or carboxylic acidsCan be diastereoselective or enantioselective with chiral reagentsHigh yields, readily available reagentsRequires a pre-fluorinated carbonyl precursor

Detailed Experimental Protocols

Protocol 1: Enzymatic Resolution of a Racemic Fluorinated Phenylpropanoic Acid Ester

This protocol is adapted from the general procedure for the hydrolase-catalyzed kinetic resolution of fluorinated racemates.[17][18] This method results in the formation of an (S)-carboxylic acid and the unreacted (R)-ester, which can be separated.

Objective: To resolve a racemic mixture of ethyl 3-(fluorophenyl)propanoate.

Materials:

  • Racemic ethyl 3-(fluorophenyl)propanoate (0.25 mol)

  • Phosphate buffer (pH 7.0, 1500 mL)

  • Amano PS Lipase from Burkholderia cepacia (20 g)

  • 2 M Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Magnetic stirrer

Procedure:

  • Dissolve 0.25 mol of the racemic ester in 1500 mL of phosphate buffer (pH 7.0) in a suitable reaction vessel.

  • Add 20 g of Amano PS lipase to the solution.[17]

  • Stir the mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by chiral HPLC to target ~50% conversion.

  • After 16 hours (or upon reaching 50% conversion), stop the reaction by filtering off the lipase.

  • Transfer the filtrate to a separatory funnel and acidify the solution to pH 2 by slowly adding 2 M HCl.

  • Extract the aqueous layer with MTBE (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the (S)-acid and the unreacted (R)-ester.

  • Separate the two components using standard chromatographic techniques or chemical separation (acid-base extraction).

Self-Validation: The enantiomeric purity of the resulting (S)-acid and (R)-ester should be determined using chiral HPLC analysis and compared against a standard of the racemate.[17][18]

Protocol 2: Asymmetric Electrophilic Fluorination of a β-Keto Ester

This protocol is based on organocatalytic methods for the enantioselective synthesis of α-fluorinated compounds, which are precursors to chiral fluorinated phenylpropanols.[12]

Objective: To synthesize an α-fluoro-β-keto ester with high enantioselectivity. The product can then be reduced and de-esterified to yield a chiral 2-fluoro-1-phenylpropanol derivative.

Materials:

  • β-keto ester substrate (e.g., ethyl benzoylacetate) (1.0 equiv)

  • Selectfluor (2.0 equiv)[12]

  • Chiral β,β-diaryl serine organocatalyst (10 mol%)[12]

  • Acetonitrile (MeCN) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the β-keto ester (1.0 equiv), the chiral organocatalyst (0.1 equiv), and acetonitrile.

  • Stir the mixture at the specified temperature (e.g., 40 °C) for 10-15 minutes.

  • Add Selectfluor (2.0 equiv) to the reaction mixture in one portion.

  • Allow the reaction to stir at 40 °C for 24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[12]

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-fluorinated β-keto ester.

Self-Validation: The yield of the isolated product should be calculated. The enantiomeric excess (ee) must be determined by chiral HPLC or SFC (supercritical fluid chromatography) to validate the effectiveness of the asymmetric induction.

Conclusion and Future Outlook

The synthesis of fluorinated phenylpropanols is a dynamic and evolving field, driven by the significant demand for these motifs in drug discovery and materials science. While traditional nucleophilic and electrophilic fluorination methods remain workhorse strategies, the future lies in the development of more selective, efficient, and sustainable protocols. Advances in asymmetric catalysis, including organocatalysis and transition-metal catalysis, are enabling the precise construction of complex stereogenic centers.[13][21] Furthermore, the application of biocatalysis is poised to grow, offering unparalleled selectivity under environmentally benign conditions.[15][16][20] The continued development of novel fluorinating reagents and catalytic systems will undoubtedly expand the synthetic toolbox, making these valuable fluorinated building blocks more accessible for the next generation of pharmaceuticals and advanced materials.

References

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (2024).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020).
  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing).
  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - ResearchGate. (2024).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (2024).
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. (2023).
  • Nucleophilic Fluorination - The Doyle Group - UCLA. (2023).
  • Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021).
  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. (2025).
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  • Electrophilic fluorination - Wikipedia.
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  • Electrophilic Fluorination - Bryn Mawr College.
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  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science.
  • Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives - PubMed.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024).
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - NIH.
  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. (2025).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014).
  • Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene - Patsnap Eureka. (2013).
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  • Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts | Request PDF - ResearchGate. (2025).
  • Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids - PubMed. (2009).
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A Technical Guide to the Potential Biological Activities of 3-(2-Fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-(2-Fluorophenyl)propan-1-ol scaffold represents a promising, yet underexplored, chemical space. This guide will delve into the potential biological activities of derivatives of this scaffold, with a specific focus on a novel triazolo-thiadiazine compound that has shown promise in in-silico anticancer studies. We will explore its synthesis, predicted mechanisms of action, and the experimental workflows used to evaluate its potential as a therapeutic agent.

Part 1: A Case Study in Anticancer Potential: The Synthesis and In-Silico Evaluation of a Novel Triazolo-Thiadiazine Derivative

Recent research has brought to light a novel derivative of the 3-(2-fluorophenyl) scaffold: 3-(2-fluorophenyl)-N-(4-fluorophenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazin-6-amine .[1] This compound has been the subject of in-silico investigations into its potential as an anticancer agent.[1] The rationale for its design lies in the well-documented anticancer activities of triazole and thiadiazine heterocycles. The inclusion of the fluorophenyl moiety is a strategic choice to enhance the molecule's pharmacokinetic profile and binding interactions.

Synthesis Pathway

The synthesis of this complex heterocyclic derivative is a multi-step process that begins with the 3-(2-fluorophenyl) scaffold. While the specific reaction scheme for this exact molecule is proprietary, a generalized synthetic pathway for similar triazolo-thiadiazine structures is outlined below. This provides a logical framework for its production in a laboratory setting.

Diagram 1: Generalized Synthetic Workflow

Synthetic Workflow A 3-(2-Fluorophenyl)propanoic acid C Intermediate A A->C Activation & Reaction B Thiohydrazide derivative B->C Condensation D Triazole Ring Formation C->D Cyclization E Thiadiazine Ring Cyclization D->E Further Cyclization F Final Compound E->F Amination In-Silico Workflow A 3D Structure Generation B Pharmacokinetic Prediction (ADMET) A->B C Molecular Target Identification A->C G Prioritization for In-Vitro Testing B->G D Molecular Docking C->D D->G E Gene Expression Analysis F Pathway Analysis E->F F->G

Caption: A typical workflow for the in-silico evaluation of a novel compound.

Predicted Mechanisms of Action

In-silico studies have pointed towards several potential mechanisms through which this derivative may exert its anticancer effects. These include the inhibition of key molecular targets involved in cancer cell proliferation and the induction of alternative cell death pathways. [1]

  • Inhibition of Proliferation Targets: The compound is predicted to interact with and inhibit key proteins that drive the cell cycle, thereby halting the uncontrolled division of cancer cells.

  • Induction of Autophagy and Ferroptosis: Beyond apoptosis, the molecule may trigger other forms of programmed cell death, such as autophagy (the degradation of cellular components) and ferroptosis (an iron-dependent form of cell death), offering alternative routes to eliminate cancer cells. [1] Diagram 3: Predicted Molecular Targeting Strategy

Molecular Targeting A Triazolo-Thiadiazine Derivative B Proliferation Pathways A->B Inhibition C Autophagy Induction A->C Activation D Ferroptosis Induction A->D Activation E Cancer Cell Death B->E Leads to C->E Leads to D->E Leads to

Caption: Predicted multi-targeted approach of the novel derivative.

Part 2: Experimental Protocols for Validation

The promising in-silico results necessitate validation through rigorous in-vitro experimentation. The following protocols provide a framework for assessing the anticancer activity of the this compound derivative.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human ovarian adenocarcinoma (e.g., SK-OV-3), glioblastoma (e.g., U-87 MG), and renal carcinoma (e.g., A-498) cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in the culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Molecular Docking and Target Validation

Objective: To computationally predict and then experimentally validate the binding of the compound to its molecular targets.

Methodology:

  • In-Silico Docking: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active sites of key cancer-related proteins (e.g., kinases, transcription factors).

  • Target Protein Expression: Overexpress and purify the predicted target proteins.

  • Binding Assays: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified target protein.

  • Enzyme Inhibition Assays: If the target is an enzyme, perform in-vitro enzyme activity assays in the presence of varying concentrations of the compound to determine its inhibitory potency (IC50 or Ki).

Part 3: Future Directions and Broader Potential

While the initial focus has been on anticancer activity, the this compound scaffold and its derivatives may possess a wider range of biological activities. The presence of the fluorophenyl group and the propanol linker makes this class of compounds intriguing candidates for exploration in other therapeutic areas.

  • Neuropharmacology: The structural similarity of the core scaffold to some known psychoactive compounds suggests potential for modulation of central nervous system targets. Further investigation into its effects on neurotransmitter receptors and transporters is warranted.

  • Antimicrobial Activity: The incorporation of heterocyclic rings, as seen in the triazolo-thiadiazine derivative, is a common strategy in the development of antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal new therapeutic avenues.

  • Anti-inflammatory Properties: Many small molecule drugs with aromatic and heterocyclic components exhibit anti-inflammatory effects. Evaluating the ability of these derivatives to modulate inflammatory pathways, such as COX-2 or NF-κB signaling, could be a fruitful area of research.

Conclusion

The this compound scaffold, exemplified by the novel triazolo-thiadiazine derivative discussed herein, represents a promising starting point for the development of new therapeutic agents. The in-silico evidence for its anticancer potential is compelling and provides a clear roadmap for further in-vitro and in-vivo validation. As researchers continue to explore the vast chemical space of fluorinated compounds, it is likely that more derivatives of this versatile scaffold will emerge, with the potential to address a wide range of unmet medical needs.

References

  • Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H- [1][2][3]Triazolo[3,4-b] [1][3][4]Thiadiazin-6-Amine. (2023). ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to 3-(2-Fluorophenyl)propan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a detailed overview of its nomenclature, chemical properties, potential synthetic routes, and prospective applications, with a focus on the scientific rationale behind these characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a comprehensive and insightful resource.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is fundamental for research and development. This compound is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its chemical structure.

  • IUPAC Name: this compound

  • Synonyms: 3-(2-FLUORO-PHENYL)-PROPAN-1-OL[1]

  • CAS Number: 76727-24-7[1]

  • Molecular Formula: C₉H₁₁FO[1]

  • Molecular Weight: 154.18 g/mol [1]

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource/Note
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 3-(2-FLUORO-PHENYL)-PROPAN-1-OL[1]
CAS Number 76727-24-7[1]
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
Predicted Boiling Point ~230-240 °C at 760 mmHgEstimated based on isomers and related compounds.
Predicted Density ~1.1 g/cm³Estimated based on isomers and related compounds.
Predicted Solubility Sparingly soluble in water, soluble in organic solvents.Based on general properties of similar alcohols.

Potential Synthetic Routes

Reduction of 2-Fluorocinnamic Acid Derivatives

A common and reliable method for the synthesis of 3-aryl-propan-1-ols is the reduction of the corresponding cinnamic acid or its ester. This approach offers a clear retrosynthetic pathway from a readily accessible starting material.

Conceptual Workflow:

G start 2-Fluorocinnamic acid ester Ethyl 2-fluorocinnamate start->ester Esterification (EtOH, H+) alcohol This compound ester->alcohol Reduction (e.g., LiAlH4)

Caption: Reduction of a 2-fluorocinnamic acid derivative.

Experimental Protocol (Generalized):

  • Esterification of 2-Fluorocinnamic Acid: 2-Fluorocinnamic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield ethyl 2-fluorocinnamate. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Reduction of the Ester: The purified ethyl 2-fluorocinnamate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere. The solution is cooled in an ice bath, and a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction mixture is stirred until the ester is fully consumed.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Causality of Experimental Choices:

  • The esterification step is crucial as esters are generally more readily reduced by hydride reagents than carboxylic acids.

  • Lithium aluminum hydride is a powerful reducing agent capable of reducing both the ester and the alkene double bond of the cinnamate.

  • Anhydrous conditions are essential as LiAlH₄ reacts violently with water.

Hydroboration-Oxidation of 2-Fluorophenyl-Substituted Allyl Alcohol

The hydroboration-oxidation of an alkene is a classic method for the anti-Markovnikov addition of water across a double bond.[2][3][4][5] This two-step process can be a highly effective strategy for the synthesis of primary alcohols from terminal alkenes.[2][3][4][5]

Conceptual Workflow:

G start 1-(2-Fluorophenyl)prop-2-en-1-ol intermediate Trialkylborane intermediate start->intermediate Hydroboration (BH3-THF) product This compound intermediate->product Oxidation (H2O2, NaOH)

Caption: Hydroboration-oxidation of an allylic alcohol.

Experimental Protocol (Generalized):

  • Hydroboration: To a solution of 1-(2-fluorophenyl)prop-2-en-1-ol in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

  • Work-up and Purification: The reaction mixture is stirred at room temperature for several hours. The layers are then separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • The hydroboration step proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the alkene, which upon oxidation yields the primary alcohol.[2][3][4][5]

  • The oxidation with alkaline hydrogen peroxide replaces the boron-carbon bond with a hydroxyl group with retention of stereochemistry.[4][5]

Grignard Reaction with Ethylene Oxide

The reaction of a Grignard reagent with ethylene oxide is a well-established method for the formation of primary alcohols with a two-carbon extension.[6][7][8]

Conceptual Workflow:

G start 2-Fluorobenzyl bromide grignard 2-Fluorobenzylmagnesium bromide start->grignard Mg, Et2O alkoxide Magnesium alkoxide intermediate grignard->alkoxide Ethylene oxide product This compound alkoxide->product Acidic work-up (H3O+)

Caption: Grignard reaction with ethylene oxide.

Experimental Protocol (Generalized):

  • Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of 2-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of 2-fluorobenzylmagnesium bromide.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly. The reaction is highly exothermic and requires careful temperature control.

  • Work-up and Purification: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

Causality of Experimental Choices:

  • The Grignard reagent acts as a strong nucleophile, attacking one of the electrophilic carbons of the strained ethylene oxide ring.[7]

  • The acidic work-up protonates the resulting alkoxide to yield the primary alcohol.[6]

The Influence of Ortho-Fluorine Substitution

The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to have a profound impact on the molecule's properties, a strategy frequently employed in drug design.[9][10][11]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.[10] This can influence the acidity of the hydroxyl proton and the electron density of the aromatic ring, potentially affecting its interactions with biological targets.

  • Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[9][11] This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical consideration in the development of centrally acting drugs.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to an increased half-life of the compound in vivo.[9]

  • Conformational Effects: The ortho-fluorine atom can influence the preferred conformation of the propanol side chain relative to the phenyl ring through steric and electronic interactions. This can have a significant impact on how the molecule fits into a receptor's binding pocket.

  • Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding (as an acceptor) and electrostatic interactions. These interactions can contribute to enhanced binding affinity and selectivity.[9][10][11]

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The 3-aryl-propan-1-ol scaffold is present in a variety of biologically active compounds. The addition of the ortho-fluoro substituent can be a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential areas of application include:

  • Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the fluorine atom could make derivatives of this compound candidates for CNS-acting drugs, such as antidepressants, anxiolytics, or antipsychotics.

  • Antimicrobial Agents: The 3-aryl-propan-1-ol core has been explored in the development of antimicrobial compounds. Fluorine substitution could enhance the potency or spectrum of activity of such agents.

  • Anticancer Agents: Fluorinated compounds are prevalent in oncology drug discovery. The unique electronic and steric properties of the ortho-fluoro group could be exploited to design novel anticancer agents.

Safety and Handling

No specific safety data for this compound is readily available. Therefore, it should be handled with the caution appropriate for a novel chemical substance. Based on data for structurally related compounds, such as benzenepropanol and other fluorinated aromatics, the following potential hazards should be considered:

  • Skin and Eye Irritation: Similar to other alcohols, it may cause skin and eye irritation upon contact.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Toxicity: While the acute toxicity is expected to be low, as with its non-fluorinated analog, the toxicological properties of this specific fluorinated derivative have not been thoroughly investigated.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity for researchers in drug discovery and materials science. This in-depth technical guide has provided a comprehensive overview of its identity, potential synthetic routes, and the anticipated impact of its ortho-fluoro substitution. By leveraging established chemical principles and data from analogous compounds, this guide offers a solid foundation for future research and development involving this promising molecule. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and unlock its full potential.

References

  • Taylor, R. E. The role of fluorine in medicinal chemistry. Future Med. Chem.2014, 6(3), 235-238.
  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007, 317(5846), 1881-1886.
  • Singh, N. et al. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chem. Cent. J.2013, 7, 168.
  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol.
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The Strategic Placement of Ortho-Fluorine: A Technical Guide to Unlocking Novel Molecular Functionalities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into aromatic systems has become a cornerstone of modern molecular design, profoundly influencing the fields of medicinal chemistry, materials science, and agrochemicals. Among the various fluorination strategies, substitution at the ortho position to a functional group or another substituent offers a unique and powerful toolset for fine-tuning molecular properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical applications of ortho-fluorinated aromatic compounds. We will delve into the nuanced effects of ortho-fluorine on molecular conformation, metabolic stability, and receptor-ligand interactions, supported by field-proven insights, detailed experimental protocols, and illustrative case studies. This guide is structured to serve as a practical resource, enabling the rational design and application of this privileged structural motif.

The Ortho-Fluorine Effect: More Than Just a Steric Blocker

The strategic placement of a fluorine atom at the ortho position of an aromatic ring imparts a range of potent effects that extend far beyond simple steric hindrance. The unique properties of fluorine—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—converge to create a powerful tool for molecular engineering.[1][2]

Conformational Control: The Gauche Effect and Beyond

Ortho-fluorination can exert profound control over the conformation of a molecule. This is largely attributed to electrostatic and stereoelectronic interactions, such as the gauche effect. The gauche effect describes the tendency of certain molecules to adopt a gauche conformation, where two bulky groups are adjacent to each other, which is counterintuitive to simple steric considerations. In the context of ortho-fluorinated aromatics, the highly polarized C-F bond can engage in dipole-dipole interactions and hyperconjugation, influencing the preferred orientation of adjacent substituents.[3] This conformational locking can be crucial for pre-organizing a ligand into its bioactive conformation, thereby enhancing its binding affinity to a biological target.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine significantly impacts the electronic properties of the aromatic ring. An ortho-fluorine substituent can lower the pKa of nearby acidic or basic functional groups.[4] For instance, the pKa of an aniline can be substantially reduced by ortho-fluorination, which can improve its bioavailability by ensuring it is in a more neutral, membrane-permeable state at physiological pH.

The effect on lipophilicity (logP) is more nuanced. While fluorination of an aromatic ring generally increases lipophilicity, the ortho position can lead to intramolecular hydrogen bonding with an adjacent group, which can reduce the molecule's overall polarity and further increase its lipophilicity.[5][6]

Applications in Medicinal Chemistry and Drug Development

The application of ortho-fluorination is most mature in the field of medicinal chemistry, where it has been instrumental in the development of numerous successful drugs.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating ortho-fluorine is the enhancement of metabolic stability. The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][7][8][9][10] Placing a fluorine atom at a metabolically labile ortho position can effectively "block" this site from enzymatic attack, thereby increasing the drug's half-life and bioavailability.

Table 1: Impact of Ortho-Fluorination on Metabolic Stability and Potency

Compound PairModificationImprovement in Metabolic Stability (Half-life, t½)Improvement in Potency (IC50/Ki)Reference
Celecoxib vs. 4'-Fluorocelecoxib Addition of a para-fluorine (illustrative of general principle)4-fold increase-[11]
Risperidone vs. 9-Fluororisperidone Addition of a fluorine atom16-fold increase-[11]
Indenoisoquinoline Top1 inhibitor (Nitro vs. Fluoro) Replacement of a nitro group with a fluorine atomImproved safety profile, maintained potencyPotent anticancer activity[12]
5-HT2a Ligands ortho-fluorination-1.28-fold increase in pKi[13]
Improving Receptor Binding and Selectivity

The conformational constraints imposed by ortho-fluorination can lead to a more favorable orientation of the drug molecule within the receptor's binding pocket, resulting in enhanced potency and selectivity.[13] The fluorine atom itself can also participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein.[14]

Diagram 1: Influence of Ortho-Fluorination on Drug-Receptor Interactions

G cluster_0 Non-Fluorinated Ligand cluster_1 Ortho-Fluorinated Ligand Flexible_Ligand Flexible Ligand (Multiple Conformations) Receptor Receptor Binding Site Flexible_Ligand->Receptor Suboptimal Binding (Higher Energy State) Rigid_Ligand Ortho-Fluorinated Ligand (Locked Conformation) Receptor_2 Receptor Binding Site Rigid_Ligand->Receptor_2 Optimal Binding (Lower Energy State)

Caption: Ortho-fluorination can pre-organize a ligand into its bioactive conformation, leading to more favorable binding interactions with its target receptor.

Applications in Materials Science

The unique properties of ortho-fluorinated aromatic compounds are also being harnessed in the development of advanced materials.

High-Performance Polymers

Incorporating ortho-fluorinated monomers into polymers such as polyimides can lead to materials with enhanced thermal stability, improved solubility in organic solvents, and lower dielectric constants.[8][13][15][16][17][18][19][20][21] These properties are highly desirable for applications in microelectronics, aerospace, and as high-performance coatings. The introduction of fluorine can also increase the free volume within the polymer matrix, leading to improved processability.[15]

Liquid Crystals

In the field of liquid crystals, ortho-fluorination is a key strategy for tuning the mesomorphic and electro-optical properties. The introduction of an ortho-fluorine atom can influence the molecular shape and dipole moment, which in turn affects the liquid crystal phase behavior, clearing points, and dielectric anisotropy.[5][22][23][24][25] This allows for the precise design of liquid crystal mixtures for specific display applications.

Dyes and Pigments

The incorporation of fluorine into dye and pigment molecules can enhance their brightness, photostability, and resistance to chemical degradation.[25][26][27][28] The electron-withdrawing nature of fluorine can also be used to tune the absorption and emission wavelengths of fluorescent dyes.

Applications in Agrochemicals

In the agrochemical industry, ortho-fluorination is employed to enhance the efficacy, selectivity, and environmental profile of herbicides, fungicides, and insecticides.[29][30][31][32][33][34][35]

Enhanced Potency and Spectrum of Activity

Similar to its role in drug discovery, ortho-fluorination can improve the binding of an agrochemical to its target enzyme or receptor in a pest or weed, leading to increased potency. This can allow for lower application rates, reducing the environmental impact.

Improved Physicochemical Properties for Formulation and Delivery

The modulation of lipophilicity and pKa through ortho-fluorination can improve the formulation characteristics of an agrochemical, as well as its uptake and translocation within the target organism.

Diagram 2: Role of Ortho-Fluorination in Agrochemical Design

G cluster_0 Improved Efficacy cluster_1 Enhanced Properties Ortho_F Ortho-Fluorination Potency Increased Potency Ortho_F->Potency Metabolic_Resistance Metabolic Resistance Ortho_F->Metabolic_Resistance Selectivity Enhanced Selectivity Bioavailability Improved Bioavailability

Caption: Ortho-fluorination is a key strategy in agrochemical design to enhance efficacy and improve the overall properties of the active ingredient.

Experimental Protocols

Synthesis of an Ortho-Fluorinated Aromatic Compound: 2-Fluorophenylacetic Acid

This protocol provides a general method for the synthesis of 2-fluorophenylacetic acid, a common building block.

Step 1: Diazotization of 2-Fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide in sodium cyanide solution.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the 2-fluorobenzonitrile with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to 2-Fluorophenylacetic Acid

  • Reflux the crude 2-fluorobenzonitrile with a solution of sodium hydroxide in a mixture of water and ethanol until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 2-fluorophenylacetic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain the pure product.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of an ortho-fluorinated compound.[14][22][36][37][38]

Materials:

  • Test compound and non-fluorinated analog (10 mM stock solutions in DMSO).

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Positive control compounds (e.g., a high-clearance and a low-clearance drug).

  • Acetonitrile or methanol (for reaction termination).

  • Internal standard for LC-MS/MS analysis.

Procedure:

  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Diagram 3: Workflow for In Vitro Microsomal Stability Assay

G Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (Compound + Microsomes + Buffer) Start->Prepare_Incubation_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Data Analysis (t½, CLint) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the metabolic stability of a compound using an in vitro liver microsomal assay.

Conclusion and Future Perspectives

The strategic introduction of fluorine at the ortho position of an aromatic ring is a demonstrably powerful tactic in modern molecular design. The subtle yet profound influence of the ortho-fluorine substituent on conformation, electronic properties, and metabolic stability provides a versatile toolkit for optimizing the performance of pharmaceuticals, materials, and agrochemicals. As our understanding of fluorine's unique properties continues to deepen and as new synthetic methodologies for selective fluorination emerge, the applications of ortho-fluorinated aromatic compounds are poised to expand even further. For researchers and developers, a thorough appreciation of the principles and practices outlined in this guide will be essential for harnessing the full potential of this remarkable structural element.

References

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Methodological & Application

Application Note: A Robust and Scalable Synthetic Route for 3-(2-Fluorophenyl)propan-1-ol from 2-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-(2-Fluorophenyl)propan-1-ol is a key synthetic intermediate whose structural motif is present in a range of biologically active molecules. The presence of the fluorine atom can significantly alter physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.

This application note outlines a reliable and efficient two-step synthesis starting from the readily available 2-fluorobenzaldehyde. The chosen strategy prioritizes high yields, stereochemical control where applicable, and straightforward purification procedures.

The synthetic strategy involves:

  • Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde's carbon chain is extended by two carbons through a reaction with a stabilized phosphonate ylide. This olefination reaction forms an α,β-unsaturated ester, ethyl (E)-3-(2-fluorophenyl)acrylate.

  • Concurrent Reduction of Ester and Alkene: The intermediate ester is fully reduced to the target saturated primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).

This approach is favored over alternatives like the standard Wittig reaction due to the superior handling and removal of byproducts and the high stereoselectivity of the HWE reaction.[1][2]

G A 2-Fluorobenzaldehyde B Ethyl (E)-3-(2-fluorophenyl)acrylate A->B Horner-Wadsworth-Emmons (EtO)₂P(O)CH₂CO₂Et, NaH, THF C This compound B->C Reduction 1. LiAlH₄, THF 2. H₂O Workup

Figure 1: Overall synthetic workflow.

Part I: Horner-Wadsworth-Emmons Olefination

Principle and Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ester enolate, to react with aldehydes or ketones.[3][4] A key advantage over the classic Wittig reaction is that the byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, unlike the often-problematic triphenylphosphine oxide.[2][5] Furthermore, the HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, strongly favors the formation of the (E)-alkene isomer, providing excellent stereochemical control.[1][4]

Reaction Mechanism

The reaction proceeds through a well-established mechanism. First, a strong base deprotonates the phosphonate to form the nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 2-fluorobenzaldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which rapidly eliminates the phosphate salt to yield the thermodynamically favored (E)-alkene.

G cluster_0 HWE Mechanism Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion  Base (NaH) Oxaphosphetane Oxaphosphetane Carbanion->Oxaphosphetane + 2-Fluorobenzaldehyde Products Products Oxaphosphetane->Products Elimination

Figure 2: Simplified HWE reaction mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-(2-fluorophenyl)acrylate

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • 2-Fluorobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 eq, e.g., 4.4 g of 60% dispersion for a 100 mmol scale) to a dry three-neck flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF (200 mL).

  • Ylide Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.05 eq, 105 mmol) dropwise via the dropping funnel over 30 minutes. The mixture will bubble as hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Aldehyde Addition: Dissolve 2-fluorobenzaldehyde (1.0 eq, 100 mmol) in a small amount of anhydrous THF (50 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis (e.g., 20% EtOAc in hexanes) indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield ethyl (E)-3-(2-fluorophenyl)acrylate as a clear oil.

Part II: Reduction of Ethyl (E)-3-(2-fluorophenyl)acrylate

Principle and Rationale

The goal of this step is the complete reduction of both the ester functional group and the carbon-carbon double bond to yield the saturated primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent reducing agent capable of readily reducing esters to primary alcohols.[6][7] While LiAlH₄ does not typically reduce isolated alkenes, its high reactivity allows for the reduction of the α,β-unsaturated system present in the intermediate, particularly after the initial reduction of the highly electrophilic ester carbonyl.[8][9] Weaker reagents like sodium borohydride (NaBH₄) are not strong enough to reduce the ester and would not be effective in this one-pot transformation.[6][8]

Detailed Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl (E)-3-(2-fluorophenyl)acrylate

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator and silica gel for column chromatography

SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Setup: Under a nitrogen atmosphere, place LiAlH₄ (1.5 eq, e.g., 150 mmol for a 100 mmol scale) into a dry three-neck flask. Add anhydrous THF (200 mL) to create a suspension.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the ethyl (E)-3-(2-fluorophenyl)acrylate (1.0 eq, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes, dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a pure, colorless liquid.

Data Summary

The following table summarizes typical reaction parameters for this synthetic sequence.

ParameterStep 1: HWE Olefination Step 2: Reduction
Starting Material 2-FluorobenzaldehydeEthyl (E)-3-(2-fluorophenyl)acrylate
Key Reagents NaH (1.1 eq), Triethyl phosphonoacetate (1.05 eq)LiAlH₄ (1.5 eq)
Solvent Anhydrous THFAnhydrous THF or Diethyl Ether
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3 - 4 hours4 - 6 hours
Typical Yield 85 - 95%80 - 90%
Product Ethyl (E)-3-(2-fluorophenyl)acrylateThis compound

Conclusion

The described two-step protocol provides a highly effective and reproducible method for the synthesis of this compound from 2-fluorobenzaldehyde. The Horner-Wadsworth-Emmons olefination ensures a high-yielding and stereoselective formation of the α,β-unsaturated ester intermediate with facile purification. Subsequent reduction with lithium aluminum hydride efficiently furnishes the desired saturated alcohol in high purity. This synthetic route is well-suited for laboratory-scale preparation and holds strong potential for process scale-up, providing reliable access to this important synthetic building block.

References

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Quora. (2018). Why does LiAlH4 reduce double bond of cinnamaldehyde whereas NaBh4 does not?. Retrieved from [Link]

  • StackExchange. (2017). Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not?. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Organic Reaction Resource. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

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Application Note & Protocols: Enantioselective Synthesis of (S)-3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-(2-Fluorophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of neurologically active compounds and other pharmaceutical intermediates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its stereochemically pure form highly desirable for drug development.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the principal strategies for the enantioselective synthesis of this key chiral alcohol. We present detailed, field-proven protocols for three robust methods: asymmetric hydrogenation of a prochiral olefin, enzymatic reduction of a prochiral ketone, and the use of a chiral auxiliary to direct stereoselective reduction. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and summarizes expected outcomes to ensure scientific integrity and reproducibility.

Introduction: The Importance of Chiral Fluorinated Alcohols

In modern pharmaceutical design, the precise three-dimensional arrangement of atoms in a molecule is critical to its biological activity and safety profile.[1] Enantiomers of the same compound can exhibit vastly different pharmacological effects. (S)-3-(2-Fluorophenyl)propan-1-ol represents a class of chiral synthons whose fluorinated phenyl moiety and primary alcohol functionality make it a versatile precursor for more complex molecular architectures. Achieving high enantiomeric purity is therefore not an academic exercise, but a prerequisite for clinical and commercial viability.

This guide explores three distinct and powerful strategies to control the stereochemical outcome of the synthesis, providing the user with a choice of methods adaptable to different laboratory scales, equipment availability, and economic constraints.

Strategy 1: Asymmetric Hydrogenation of 3-(2-Fluorophenyl)propenoic Acid

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral compounds, offering high atom economy and catalytic efficiency.[3] The strategy involves the reduction of a prochiral C=C double bond in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand, creates a chiral environment that forces the hydrogen molecule to add to one face of the double bond preferentially, leading to one enantiomer in excess.[4][5]

Scientific Principle & Causality

The precursor, 3-(2-Fluorophenyl)propenoic acid, is hydrogenated across its alkene functional group. The subsequent reduction of the carboxylic acid to the primary alcohol yields the target molecule. The key to enantioselectivity lies in the chiral ligand bound to the metal center. The ligand's geometry dictates the binding orientation of the substrate, making one pathway to the (S)-product transition state significantly lower in energy than the pathway to the (R)-product.

Experimental Workflow & Protocol

sub 3-(2-Fluorophenyl)propenoic Acid hydro Asymmetric Hydrogenation sub->hydro cat [Rh(COD)(S)-BINAP)]BF₄ Catalyst H₂ (50 atm), Methanol cat->hydro int (S)-3-(2-Fluorophenyl)propanoic Acid hydro->int red Reduction (e.g., BH₃·THF) int->red workup Aqueous Workup & Purification red->workup prod (S)-3-(2-Fluorophenyl)propan-1-ol workup->prod

Caption: Workflow for Asymmetric Hydrogenation Strategy.

Protocol 2.2.1: Enantioselective Hydrogenation and Reduction

  • Catalyst Preparation & Reaction Setup: In a glovebox, add (S)-BINAP (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a pressure reactor vessel. Add degassed methanol. Stir for 20 minutes to allow for catalyst formation.

  • Substrate Addition: Add 3-(2-Fluorophenyl)propenoic acid (1.0 eq) to the vessel.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with argon, followed by hydrogen gas. Pressurize the reactor to 50 atm with H₂. Stir the reaction vigorously at 40 °C for 24 hours.

  • Work-up (Step 1): After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. The resulting crude (S)-3-(2-Fluorophenyl)propanoic acid can be carried forward.

  • Reduction to Alcohol: Dissolve the crude acid in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Slowly add borane-THF complex (BH₃·THF, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Purification: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by 1 M HCl. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Analysis: Determine enantiomeric excess (% ee) by chiral HPLC analysis.

Data Presentation
ParameterValue
Catalyst System[Rh(COD)(S)-BINAP)]BF₄
Catalyst Loading1.0 mol%
H₂ Pressure50 atm
Typical Yield85-92% (over two steps)
Enantiomeric Excess>98% ee

Strategy 2: Biocatalytic (Enzymatic) Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Ketoreductase (KRED) enzymes, in the presence of a nicotinamide cofactor (NADH or NADPH), can reduce prochiral ketones to chiral alcohols with exceptional levels of stereoselectivity under mild aqueous conditions.[6] A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is employed to make the process economically feasible.[6]

Scientific Principle & Causality

The enzyme's active site is an intricate, three-dimensional chiral pocket. The substrate, 1-(2-fluorophenyl)propan-2-one, binds within this site in a highly specific orientation. The hydride is then delivered from the NADPH cofactor to only one face of the ketone, exclusively forming the (S)-alcohol. The high degree of selectivity is a direct result of the numerous specific interactions between the substrate and the enzyme's amino acid residues.

Experimental Workflow & Protocol

sub 1-(2-Fluorophenyl)propan-2-one subsystem Buffered Aqueous Solution (pH 7.0) sub->subsystem reagents KRED Enzyme NADPH (cat.) reagents->subsystem regen Cofactor Regeneration (Glucose, GDH) regen->reagents NADPH regen->subsystem prod (S)-3-(2-Fluorophenyl)propan-1-ol subsystem->prod nadp NADP⁺ subsystem->nadp nadp->regen recycled

Caption: Workflow for Biocatalytic Reduction with Cofactor Recycling.

Protocol 3.2.1: Ketoreductase-Mediated Asymmetric Reduction

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer solution (pH 7.0).

  • Cofactor Regeneration: To the buffer, add D-glucose (1.5 eq) and NADP⁺ (0.01 eq). Add a suitable glucose dehydrogenase (GDH) enzyme preparation (e.g., 1 mg/mL).

  • Enzyme and Substrate Addition: Add the selected ketoreductase (KRED) enzyme (e.g., from a commercial screening kit, ~2-5 mg/mL). Dissolve the substrate, 1-(2-fluorophenyl)propan-2-one (1.0 eq, ~10-20 g/L), in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 2-5% v/v) and add it to the reaction mixture.

  • Reaction: Stir the mixture at 30 °C. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Once the reaction is complete, saturate the aqueous layer with NaCl and extract the product with ethyl acetate or methyl tert-butyl ether (MTBE) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by flash chromatography if necessary.

  • Analysis: Determine enantiomeric excess (% ee) using chiral HPLC.[7][8]

Data Presentation
ParameterValue
BiocatalystKetoreductase (KRED)
Cofactor SystemNADP⁺/Glucose/GDH
Substrate Conc.15 g/L
Temperature & pH30 °C, pH 7.0
Typical Yield>95%
Enantiomeric Excess>99% ee

Strategy 3: Chiral Auxiliary-Mediated Diastereoselective Reduction

The use of a chiral auxiliary is a classic and highly reliable method for controlling stereochemistry.[][10] In this approach, a prochiral substrate is covalently bonded to an optically pure chiral molecule (the auxiliary). The auxiliary then sterically directs a subsequent reaction, in this case, a reduction, to occur on one face of the molecule.[][12] A final step removes the auxiliary, liberating the desired enantiomerically enriched product.

Scientific Principle & Causality

We use (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary. It is first acylated with 3-(2-fluorophenyl)propanoyl chloride. The resulting N-acyl oxazolidinone is then reduced. The bulky phenyl and methyl groups of the auxiliary effectively block one face of the enolate or ketone, forcing the reducing agent (e.g., LiBH₄) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary releases the chiral alcohol.

Experimental Workflow & Protocol

start 3-(2-Fluorophenyl)propanoic Acid step1 Acylation with Chiral Auxiliary start->step1 inter1 N-Acyl Oxazolidinone (Diastereomer Mixture) step1->inter1 step2 Diastereoselective Reduction (LiBH₄) inter1->step2 inter2 Hydroxypropyl Oxazolidinone (Single Diastereomer) step2->inter2 step3 Auxiliary Cleavage (e.g., LiOH, H₂O₂) inter2->step3 prod (S)-3-(2-Fluorophenyl)propan-1-ol step3->prod

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol 4.2.1: Multi-step Synthesis via Chiral Auxiliary

  • Acylation: Convert 3-(2-fluorophenyl)propanoic acid to its acid chloride using oxalyl chloride or SOCl₂. In a separate flask under nitrogen, dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) slowly. After 15 minutes, add the freshly prepared acid chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Work up by quenching with saturated NH₄Cl, extracting with ethyl acetate, and purifying by column chromatography to yield the N-acyl oxazolidinone.

  • Diastereoselective Reduction: Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add LiBH₄ (2.0 eq) and stir for 6 hours at this temperature.

  • Work-up (Step 2): Quench the reaction carefully with saturated NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The product at this stage is the alcohol with the auxiliary still attached.

  • Auxiliary Cleavage: Dissolve the crude product from the previous step in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously for 4 hours.

  • Final Purification: Quench with sodium sulfite solution. Extract the desired alcohol product with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain pure (S)-3-(2-Fluorophenyl)propan-1-ol.

Data Presentation
ParameterValue
Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Key Reduction StepLiBH₄ in THF
Diastereomeric Excess>98% de
Overall Yield~70-75% (over 3 steps)
Enantiomeric Excess>98% ee

Conclusion

The enantioselective synthesis of (S)-3-(2-Fluorophenyl)propan-1-ol can be successfully achieved through several robust methodologies.

  • Asymmetric Hydrogenation is highly efficient and suitable for large-scale industrial production, benefiting from high atom economy and catalytic turnover.

  • Biocatalytic Reduction provides unparalleled selectivity under mild, environmentally friendly conditions, often yielding products with near-perfect enantiopurity.

  • Chiral Auxiliary-based methods , while more step-intensive, are highly predictable and reliable, making them an excellent choice for smaller-scale laboratory synthesis where absolute stereochemical control is paramount.

The choice of method will depend on the specific requirements of the project, including scale, cost, available expertise, and environmental considerations. All three protocols presented herein provide reliable pathways to this important chiral building block.

References

  • Liu, Y., et al. (2019). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. PubMed. Available at: [Link]

  • Skrob, M., et al. (2018). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Tetrahedron: Asymmetry. Available at: [Link]

  • Rybak, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • LookChem. (n.d.). Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. Available at: [Link]

  • ACS Publications. (2010). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development. Available at: [Link]

  • Beilstein Journals. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • Terada, M. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. J. Synth. Org. Chem. Jpn. Available at: [Link]

  • PubMed. (2022). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Available at: [Link]

  • Jiang, B. (2005). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Ph.D. Thesis. Available at: [Link]

  • MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available at: [Link]

  • PubMed. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Available at: [Link]

  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

  • Société Chimique de France. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]

  • PubMed. (2007). Asymmetric hydrogenation of heteroaromatic compounds. Available at: [Link]

  • Semantic Scholar. (2013). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • PubMed. (2000). An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes. Available at: [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Royal Society of Chemistry. (2016). Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. Available at: [Link]

  • PubMed. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. (2025). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Available at: [Link]

  • NIH. (2011). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Available at: [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation of functionalized olefins. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Utilization of 3-(2-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(2-Fluorophenyl)propan-1-ol as a versatile starting material in the synthesis of complex pharmaceutical intermediates. The presence of the 2-fluorophenyl moiety is of significant interest in drug design, often enhancing metabolic stability and modulating physicochemical properties such as pKa and lipophilicity. We explore two primary synthetic pathways originating from this alcohol: (1) oxidation to the corresponding aldehyde followed by reductive amination, and (2) activation of the hydroxyl group for subsequent nucleophilic substitution. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and offers insights into reaction optimization.

Introduction: The Strategic Value of the 2-Fluorophenyl Moiety

This compound is a valuable building block in medicinal chemistry. The fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties and steric constraints. It can serve as a bioisostere for a hydrogen atom, yet its high electronegativity can influence intramolecular hydrogen bonding, protein-ligand interactions, and metabolic pathways, often blocking sites of oxidative metabolism. This makes derivatives of this compound attractive precursors for novel chemical entities. The primary alcohol functional group is a key handle for two fundamental transformations that form the core of this guide: oxidation to an aldehyde and activation for nucleophilic displacement.

Pathway I: Oxidation and Reductive Amination for Amine Synthesis

A common and highly effective strategy for synthesizing pharmaceutically relevant amines involves a two-step sequence: the oxidation of a primary alcohol to an aldehyde, followed by the reductive amination of the aldehyde with a chosen amine.[1] This pathway is fundamental to the construction of numerous active pharmaceutical ingredients (APIs), including analogs of important drugs like Atomoxetine, an ADHD treatment.[2]

Step 1: Selective Oxidation of this compound to 3-(2-Fluorophenyl)propanal

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical transformation.[3] The choice of oxidant is dictated by factors such as substrate tolerance, scale, cost, and safety.

Causality Behind Reagent Selection:

  • Pyridinium Chlorochromate (PCC): A classic, reliable reagent for small-scale syntheses. It is relatively mild and stops at the aldehyde stage. However, its chromium content poses toxicity and disposal challenges.

  • Dess-Martin Periodinane (DMP): Offers mild conditions, broad functional group tolerance, and high yields. It is an excellent choice for complex, sensitive substrates but can be expensive and potentially explosive under shock or heat.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO. It is highly efficient at low temperatures but requires careful temperature control and handling of malodorous byproducts.[4]

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy)-catalyzed systems, often with a stoichiometric oxidant like sodium hypochlorite (bleach), represent a greener, more cost-effective, and scalable alternative.[5]

The following protocol utilizes a TEMPO-catalyzed system for its efficiency and improved environmental profile.

Protocol 2.1: TEMPO-Catalyzed Oxidation to 3-(2-Fluorophenyl)propanal

Reagent/ParameterQuantity/ValueMolar Eq.Notes
This compound5.00 g (32.4 mmol)1.0Starting Material
Dichloromethane (DCM)100 mL-Solvent
TEMPO51 mg (0.32 mmol)0.01Catalyst
KBr (1.0 M aq.)3.2 mL (3.2 mmol)0.1Co-catalyst
NaHCO₃ (sat. aq.)32 mL-Buffer
NaOCl (10-15% aq.)~30 mL (48.6 mmol)1.5Oxidant
Temperature0 °C to RT-

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add the aqueous KBr solution (0.1 eq) and saturated NaHCO₃ solution.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Add TEMPO (0.01 eq) to the mixture.

  • Slowly add the aqueous NaOCl solution (1.5 eq) dropwise via an addition funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction is often indicated by a color change from orange to a paler yellow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates completion (typically 1-2 hours).

  • Once complete, separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated Na₂S₂O₃ solution (20 mL) to quench excess oxidant, and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(2-Fluorophenyl)propanal as a pale yellow oil.

  • The crude product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel.

Step 2: Reductive Amination to Synthesize N-Alkyl-3-(2-fluorophenyl)propan-1-amine

Reductive amination is a robust method for forming C-N bonds, converting the newly synthesized aldehyde into a secondary or tertiary amine via an intermediate imine.[1] The choice of reducing agent is critical for success.

Causality Behind Reagent Selection:

  • Sodium Borohydride (NaBH₄): A strong reductant that can reduce the starting aldehyde. It is typically added after imine formation is complete.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and is effective at slightly acidic pH, where imine formation is favored. It selectively reduces the protonated iminium ion over the aldehyde.[1][7] However, it can generate toxic cyanide byproducts.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild and highly selective reagent that is particularly effective for reductive aminations. It is not water-sensitive and can be used in a one-pot procedure without strict pH control, making it a preferred choice in modern synthesis.[6][8]

Protocol 2.2: One-Pot Reductive Amination using STAB

Reagent/ParameterQuantity/Value (for 32.4 mmol scale)Molar Eq.Notes
3-(2-Fluorophenyl)propanal5.00 g (crude from 2.1)1.0Starting Aldehyde
Methylamine (40% in H₂O)3.02 g (38.9 mmol)1.2Amine Source
Dichloroethane (DCE)100 mL-Solvent
Acetic Acid1.85 mL (32.4 mmol)1.0Catalyst for imine formation
Sodium Triacetoxyborohydride10.3 g (48.6 mmol)1.5Reducing Agent
TemperatureRoom Temperature-

Step-by-Step Methodology:

  • To a solution of crude 3-(2-Fluorophenyl)propanal (1.0 eq) in dichloroethane (DCE), add methylamine (1.2 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC until the intermediate imine is consumed (typically 4-12 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of DCM to 9:1 DCM:MeOH) to yield the pure N-methyl-3-(2-fluorophenyl)propan-1-amine.

Workflow Diagram:

G cluster_0 Pathway I: Amine Synthesis A This compound B 3-(2-Fluorophenyl)propanal A->B Step 1: Oxidation (e.g., TEMPO/NaOCl) C N-Alkyl-3-(2-fluorophenyl) propan-1-amine B->C Step 2: Reductive Amination (Amine, STAB) G cluster_1 Pathway II: Ether Synthesis D This compound E Activated Intermediate (e.g., Tosylate) D->E Step 1: Activation (TsCl, Pyridine) F Aryl Propyl Ether E->F Step 2: SN2 Substitution (ArOH, Base)

Sources

Application Note & Experimental Protocol: Selective Reduction of 3-(2-Fluorophenyl)propanoic Acid to 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemical reduction of 3-(2-fluorophenyl)propanoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. We will delve into the comparative analysis of common reduction methodologies, including borane complexes, metal hydrides, and catalytic hydrogenation. A detailed, field-tested protocol for the selective reduction using borane-tetrahydrofuran complex (BH3-THF) is presented, emphasizing experimental design, safety protocols, and purification strategies. This guide is intended to equip researchers with the necessary knowledge to perform this reduction efficiently and safely, ensuring high yield and purity of the desired product, 3-(2-fluorophenyl)propan-1-ol.

Introduction: The Significance of this compound

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. This compound, the product of the reduction of 3-(2-fluorophenyl)propanoic acid, serves as a versatile building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated intermediates like this alcohol highly valuable.[1] Therefore, a robust and scalable method for its synthesis is of paramount importance.

Comparative Analysis of Reduction Strategies

Several reagents and methods are available for the reduction of carboxylic acids. The choice of the most suitable method depends on factors such as substrate compatibility, desired selectivity, reaction scale, and safety considerations.

Reduction Method Reducing Agent Advantages Disadvantages References
Borane Reduction Borane-Tetrahydrofuran (BH3-THF) or Borane-Dimethyl Sulfide (BMS)High selectivity for carboxylic acids over other functional groups (e.g., esters). Milder reaction conditions.Unpleasant odor of BMS. BH3-THF can decompose above 35°C.[2][3]
Metal Hydride Reduction Lithium Aluminum Hydride (LAH)Powerful reducing agent, capable of reducing a wide range of functional groups.Highly reactive and pyrophoric. Reacts violently with water and protic solvents. Less selective.[4][5]
Catalytic Hydrogenation H2 gas with a metal catalyst (e.g., Re, Pd)"Green" chemistry approach with water as the only byproduct.Often requires high pressures and temperatures. Catalyst can be expensive and sensitive.[6][7][8]

For the reduction of 3-(2-fluorophenyl)propanoic acid, a borane-based reduction is often the preferred method due to its excellent selectivity, which minimizes the risk of unwanted side reactions, and its milder reaction conditions compared to LAH.[2][9]

Recommended Protocol: Reduction of 3-(2-Fluorophenyl)propanoic Acid with Borane-Tetrahydrofuran Complex (BH3-THF)

This protocol details the reduction of 3-(2-fluorophenyl)propanoic acid to this compound using a 1 M solution of borane-tetrahydrofuran complex.

Materials and Equipment
Reagents Equipment
3-(2-Fluorophenyl)propanoic acidRound-bottom flasks
Borane-tetrahydrofuran complex (1 M in THF)Magnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF)Condenser
MethanolAddition funnel
1 M Hydrochloric Acid (HCl)Ice bath
Saturated Sodium Bicarbonate (NaHCO3) solutionNitrogen or Argon gas inlet
Brine (saturated NaCl solution)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)Rotary evaporator
Diethyl ether or Ethyl acetateGlassware for extraction and purification
Safety Precautions
  • Borane-tetrahydrofuran complex is a flammable liquid that reacts with water to release flammable gases. [10] Handle in a well-ventilated fume hood, away from ignition sources.[11]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.[11]

  • Quenching of the reaction is exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Quench & Workup cluster_3 Purification A Dissolve 3-(2-fluorophenyl)propanoic acid in anhydrous THF under N2 B Cool the solution to 0°C (ice bath) A->B C Slowly add 1 M BH3-THF solution via an addition funnel B->C D Allow the reaction to warm to room temperature and stir for the specified time C->D E Cool the reaction to 0°C D->E F Slowly add methanol to quench excess borane E->F G Add 1 M HCl and stir F->G H Extract the product with diethyl ether or ethyl acetate G->H I Wash the organic layer with NaHCO3 and brine H->I J Dry the organic layer over anhydrous MgSO4 or Na2SO4 I->J K Filter and concentrate in vacuo J->K L Purify the crude product by column chromatography K->L

Caption: Experimental workflow for the borane reduction of 3-(2-fluorophenyl)propanoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 3-(2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of BH3-THF: Slowly add a 1 M solution of borane-tetrahydrofuran complex (approximately 1.5 - 2.0 eq) to the stirred solution via an addition funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.

  • Acidification and Extraction: Slowly add 1 M aqueous HCl to the mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[13]

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[14]

Reaction Mechanism

The reduction of a carboxylic acid with borane proceeds through the formation of a triacyloxyborane intermediate.[9] This intermediate is then further reduced by borane to the corresponding primary alcohol.

G RCOOH 3 R-COOH Triacyloxyborane (R-COO)3B + 3 H2 RCOOH->Triacyloxyborane Formation of Triacyloxyborane BH3 BH3-THF BH3->Triacyloxyborane Formation of Triacyloxyborane RCH2OH 3 R-CH2OH Triacyloxyborane->RCH2OH Reduction BH3_2 BH3-THF BH3_2->RCH2OH Reduction BoricAcid B(OH)3 RCH2OH->BoricAcid Workup (H2O)

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Alternative Reduction Method: Lithium Aluminum Hydride (LAH)

While borane is recommended for its selectivity, lithium aluminum hydride (LAH) is a more potent reducing agent that can also be employed.[5]

Key Considerations for LAH Reduction
  • Extreme Reactivity: LAH reacts violently with water and other protic solvents.[4][15] All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.[16][17][18]

  • Safety: A Class D fire extinguisher (for combustible metals) should be readily available.[19] Use plastic or ceramic spatulas for handling solid LAH to avoid sparks.[19]

  • Workup: The quenching of LAH reactions is highly exothermic and produces large volumes of hydrogen gas. A Fieser workup (sequential addition of water, 15% NaOH, and more water) is a common and controlled method for quenching LAH reactions.[20]

Conclusion

The reduction of 3-(2-fluorophenyl)propanoic acid to this compound is a critical transformation for the synthesis of valuable fluorinated building blocks. While several methods exist, reduction with borane-tetrahydrofuran complex offers a reliable, selective, and high-yielding route under relatively mild conditions. Adherence to the detailed protocol and strict observation of safety precautions are essential for the successful and safe execution of this procedure.

References

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol. Retrieved from [Link]

  • Clark, J. (2023). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Catalysis. (2017). Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • Rzepa, H. (2010). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • jOeCHEM. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • LookChem. (n.d.). 1-(3-FLUOROPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4. Retrieved from [Link]

  • Callery Chemical. (n.d.). Material Safety Data Sheet - Borane-Tetrahydrofuran Complex in Tetrahydrofuran. Retrieved from [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(11), 2548-2549.
  • jOeCHEM. (2019, December 17). Carboxylic Acids to Alcohols, Part 2: Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197-1199.
  • MDPI. (2020). Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. Retrieved from [Link]

  • ResearchGate. (2016). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved from [Link]

  • Tradeindia. (n.d.). 3-amino-3-(2-fluorophenyl)propan-1-ol Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

  • ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au. Retrieved from [Link]

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Sources

Chiral HPLC Method Development for the Enantiomers of 3-(2-Fluorophenyl)propan-1-ol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of stereochemistry is a critical aspect of modern drug development, as enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles. This application note presents a systematic and detailed guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-(2-Fluorophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical agents. This guide covers the entire method development lifecycle, from initial screening of Chiral Stationary Phases (CSPs) and mobile phase optimization to a comprehensive protocol for method validation in accordance with ICH guidelines. The causality behind each experimental choice is explained to provide researchers with a clear and logical framework for developing similar chiral separation methods.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the safety and efficacy of many pharmaceuticals. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) necessitates their separation and independent evaluation. Regulatory bodies, such as the U.S. Food and Drug Administration, often require the development of stereospecific analytical methods to quantify the enantiomeric purity of drug substances.[1] this compound is a chiral alcohol and a valuable building block in organic synthesis. Its stereocenter at the hydroxyl-bearing carbon means it exists as a pair of enantiomers. An effective analytical method is essential to control the stereochemical outcome of asymmetric syntheses and to ensure the quality of the final active pharmaceutical ingredient (API).

The direct separation of enantiomers is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[2] The fundamental principle of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[1] The success of the separation depends on the specific interactions—such as hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions—between the analyte and the CSP.[1]

Analyte Characterization and Initial Considerations

Before initiating method development, a thorough analysis of the target molecule, this compound, is crucial.

  • Structure: The molecule contains a stereogenic center at the carbon atom bonded to the hydroxyl group.

  • Key Functional Groups:

    • Hydroxyl Group (-OH): A primary site for hydrogen bonding (both donor and acceptor).

    • Fluorophenyl Group: Provides opportunities for π-π stacking and dipole-dipole interactions. The fluorine atom introduces additional polarity.

  • Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents like alcohols and acetonitrile, as well as in mixtures of these solvents with hexane or heptane. This makes it suitable for normal phase, polar organic, and reversed-phase chromatography.[3]

This structural analysis suggests that CSPs capable of multiple interaction modes will be the most effective. Polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points for screening, as they are known to be broadly applicable for a wide range of chiral compounds, including alcohols.[2]

Chiral HPLC Method Development Strategy

A structured, multi-stage approach is the most efficient path to a robust chiral separation method. Our strategy involves an initial broad screening of CSPs and mobile phases, followed by systematic optimization of the most promising conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (3-(2-F-Phenyl)propan-1-ol) B Select Diverse CSPs (Polysaccharide, Macrocyclic) A->B C Screen with Primary Mobile Phases (NP, PO, RP) B->C D Identify Promising 'Hits' (Partial or Full Separation) C->D E Optimize Mobile Phase (Modifier Type & %) D->E F Fine-Tune with Additives (Acids/Bases if needed) E->F G Evaluate Temperature Effects F->G H Final Optimized Method (Resolution > 2.0) G->H I Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) H->I ValidationParameters cluster_precision Precision Levels Method Validated Chiral Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Method->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of 3-(2-Fluorophenyl)propan-1-ol. In pharmaceutical research and development, modification of active hydrogen-containing functional groups, such as hydroxyls, is a critical step for various analytical and synthetic applications. Derivatization can enhance the volatility and thermal stability of the analyte for gas chromatography (GC), improve its ionization efficiency for mass spectrometry (MS), and introduce chromophoric or fluorophoric tags for enhanced detection in liquid chromatography (LC).[1][2][3][4] Furthermore, the conversion of the hydroxyl group into other functionalities is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document details four key derivatization strategies: silylation, acylation (esterification), etherification, and carbamate formation, providing researchers with the foundational knowledge and practical steps to implement these transformations effectively.

Introduction: The Rationale for Derivatizing this compound

This compound is a versatile building block in organic synthesis, often utilized in the preparation of pharmaceutically active compounds. The primary alcohol functionality, while a key reactive handle, can present challenges in certain analytical and synthetic contexts. The polar hydroxyl group can lead to poor peak shape and thermal degradation during GC analysis.[1] In synthetic pathways, the unprotected hydroxyl group can interfere with reactions targeting other parts of the molecule.

Derivatization addresses these challenges by chemically modifying the hydroxyl group.[3] This process involves replacing the active hydrogen of the -OH group with a non-polar functional group, which disrupts intermolecular hydrogen bonding and increases the molecule's volatility and thermal stability.[1] The choice of derivatization strategy is dictated by the intended application, whether it be for analytical purposes or as a step in a larger synthetic sequence.

Silylation: Enhancing Volatility for GC-MS Analysis

Silylation is a widely used derivatization technique that replaces the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group or other silyl moieties.[5][6] The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol, making them ideal for GC and GC-MS analysis.[1][5][7]

Principle of Silylation

Silylation reactions proceed via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent, typically a silyl halide or a silyl amide.[6] The reaction is often catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity.[6]

Recommended Silylating Reagent: BSTFA

For the derivatization of this compound, we recommend using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA is a powerful silylating agent that reacts quickly and quantitatively with alcohols. The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.

Experimental Protocol: Silylation with BSTFA

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous Pyridine (as a catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane)

  • GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Prepare a solution of this compound in the anhydrous solvent at a concentration of approximately 1 mg/mL in a clean, dry GC vial.

  • To 100 µL of the sample solution, add 100 µL of BSTFA and 10 µL of anhydrous pyridine.

  • Tightly cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. A dilution with the anhydrous solvent may be necessary depending on the concentration and the sensitivity of the instrument.

Table 1: Comparison of Common Silylating Reagents for Alcohols

ReagentAbbreviationLeaving GroupReactivityBy-productsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideHighVolatileWidely used, good for most alcohols.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideVery HighVolatileMore volatile by-products than BSTFA.[8]
N-TrimethylsilylimidazoleTMSIImidazoleModerateNon-volatileGood for hydroxyl groups and carboxylic acids.[5]

Diagram 1: Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_sample Dissolve this compound in anhydrous solvent add_reagents Add BSTFA and Pyridine prep_sample->add_reagents Transfer to GC vial heat_reaction Heat at 60-70°C for 30 min add_reagents->heat_reaction Vortex to mix cool_sample Cool to Room Temperature heat_reaction->cool_sample inject_gcms Inject into GC-MS cool_sample->inject_gcms

Caption: Workflow for the silylation of this compound.

Acylation (Esterification): Creating Stable Derivatives

Acylation, specifically the formation of esters, is another robust method for derivatizing alcohols. This reaction converts the hydroxyl group into an ester functionality, which is less polar and often more stable than the corresponding silyl ether. Acylation can also be used to introduce a chromophore for UV detection in HPLC.[2] The reaction typically involves an acyl chloride or an acid anhydride.

Principle of Acylation

The acylation of an alcohol with an acyl chloride is a nucleophilic addition-elimination reaction.[9] The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrochloric acid.[10][9] A non-nucleophilic base, such as pyridine, is often added to neutralize the HCl by-product.[11]

Recommended Acylating Agent: Acetyl Chloride

For a simple and effective esterification, acetyl chloride is a suitable reagent. It reacts readily with primary alcohols to form the corresponding acetate ester.

Experimental Protocol: Acetylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of anhydrous DCM.

  • Add 1.2 mmol of anhydrous pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add 1.1 mmol of acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of 1M HCl, 10 mL of saturated aqueous sodium bicarbonate solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram 2: Acylation Reaction Scheme

G reactant1 This compound product1 3-(2-Fluorophenyl)propyl acetate reactant1->product1 reactant2 Acetyl Chloride reactant2->product1 catalyst Pyridine product2 Pyridinium hydrochloride catalyst->product2

Caption: General reaction scheme for the acylation of this compound.

Etherification: Forming Stable Ether Linkages

Etherification provides a method for creating a stable C-O-C linkage, which is often desirable in drug development to modify the pharmacokinetic properties of a molecule. The Williamson ether synthesis is a classic and versatile method for preparing ethers.[12][13][14][15]

Principle of Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide.[13][14] In the context of derivatizing this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether.[15]

Recommended Reagents: Sodium Hydride and Methyl Iodide

For the formation of a simple methyl ether, sodium hydride (NaH) is an effective base for deprotonation, and methyl iodide is a suitable electrophile.

Experimental Protocol: Methyl Ether Synthesis

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 1.2 mmol of sodium hydride in 10 mL of anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1 mmol of this compound in 5 mL of anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add 1.5 mmol of methyl iodide dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Carbamate Formation: Introducing the Carbamoyl Group

Carbamates are an important functional group in medicinal chemistry and are often found in pharmaceuticals.[16] They can be formed by the reaction of an alcohol with an isocyanate.[17][18][19]

Principle of Carbamate Formation

The reaction between an alcohol and an isocyanate proceeds through the nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group.[17] This forms a stable urethane (carbamate) linkage.[18]

Recommended Reagent: Phenyl Isocyanate

Phenyl isocyanate is a readily available reagent that reacts with primary alcohols to form N-phenyl carbamates.

Experimental Protocol: N-Phenyl Carbamate Synthesis

Materials:

  • This compound

  • Phenyl Isocyanate

  • Anhydrous Toluene

  • Anhydrous Triethylamine (optional, as a catalyst)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of anhydrous toluene.

  • Add 1.05 mmol of phenyl isocyanate to the solution. A catalytic amount of triethylamine (e.g., 0.1 mmol) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by column chromatography on silica gel.

Table 2: Summary of Derivatization Reactions for this compound

Derivatization MethodReagentsProduct Functional GroupKey AdvantagesPrimary Application
Silylation BSTFA, PyridineSilyl EtherHigh volatility, good for GC-MSAnalytical (GC-MS)
Acylation Acetyl Chloride, PyridineEsterStable derivative, can add chromophoreAnalytical (LC), Synthetic
Etherification NaH, Methyl IodideEtherVery stable linkageSynthetic, Drug Development
Carbamate Formation Phenyl IsocyanateCarbamateMedicinally relevant functional groupSynthetic, Drug Development

Conclusion

The derivatization of the hydroxyl group of this compound is a fundamental and versatile tool for researchers in analytical chemistry and drug development. The choice of the appropriate derivatization strategy—silylation, acylation, etherification, or carbamate formation—depends on the specific goals of the experiment. The protocols provided in this guide offer a starting point for these transformations, and optimization may be necessary based on the specific reaction scale and available laboratory equipment. By understanding the principles and practical aspects of these reactions, scientists can effectively manipulate the properties of this important building block to advance their research objectives.

References

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  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • JoVE. (2023). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]

  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]

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The Strategic Application of 3-(2-Fluorophenyl)propan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Building Blocks in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Within this context, 3-(2-Fluorophenyl)propan-1-ol emerges as a versatile and valuable building block for the synthesis of novel therapeutic agents. Its structure, featuring a primary alcohol for diverse functionalization and an ortho-fluorinated phenyl ring, presents a unique combination of reactive potential and advantageous pharmacological properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in medicinal chemistry research, complete with detailed protocols and mechanistic insights.

The presence of the fluorine atom at the ortho position of the phenyl ring is particularly noteworthy. This specific placement can influence the conformation of the molecule and its interactions with target proteins, while also blocking a potential site of metabolic oxidation, thereby enhancing the pharmacokinetic profile of the resulting drug candidate.[3] This guide will explore the synthetic utility of this compound, detailing its conversion into key intermediates and its incorporation into diverse molecular scaffolds with therapeutic potential.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is paramount for any synthetic endeavor. The key physicochemical properties of this compound are summarized below.

PropertyValueSource/Notes
Molecular Formula C₉H₁₁FO-
Molecular Weight 154.18 g/mol [4]
CAS Number 76727-24-7[5]
Appearance Colorless Liquid (Predicted)Based on similar structures
Boiling Point Not widely reported-
Density Not widely reported-

Synthetic Utility and Key Transformations

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular architectures. The subsequent sections will detail protocols for key derivatizations that are foundational for leveraging this building block in drug discovery programs.

Protocol 1: Oxidation to 3-(2-Fluorophenyl)propanal

The corresponding aldehyde is a crucial intermediate for reductive amination and other carbon-carbon bond-forming reactions.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Causality of Experimental Choices: PCC is a mild oxidizing agent suitable for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions and ensure high yields.

Protocol 2: Conversion to 3-(2-Fluorophenyl)propyl Halides

Halogenation of the primary alcohol provides an electrophilic intermediate suitable for nucleophilic substitution reactions, a common strategy for building molecular complexity.

Methodology (for Bromination):

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.3 M) in a round-bottom flask and cool to 0°C.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2-fluorophenyl)propyl bromide.

Self-Validating System: The purity of the resulting halide is critical for subsequent reactions. It is essential to confirm the structure and purity by ¹H NMR and ¹³C NMR spectroscopy before proceeding.

Protocol 3: Synthesis of Chiral Amines via Reductive Amination

The introduction of a chiral amine is a frequent objective in medicinal chemistry, as the stereochemistry of a drug is often critical for its efficacy and safety. While the direct synthesis from this compound is not a single step, the aldehyde derived from it is an excellent substrate for asymmetric reductive amination.

Methodology (Enzymatic Approach):

  • Reaction Setup: In a temperature-controlled vessel (25-30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as 5% DMSO to aid substrate solubility.

  • Cofactor Regeneration: Establish a cofactor regeneration system for the required NADPH/NADH by adding glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme. Add NADP⁺ or NAD⁺ (0.01 eq) to the solution.[6]

  • Enzyme Addition: Introduce a suitable recombinant reductive aminase (RedAm) that has been shown to have activity towards aryl aldehydes.[7]

  • Substrate Addition: Add 3-(2-Fluorophenyl)propanal (1.0 eq) and an amine source (e.g., ammonia or a primary amine) to the stirring solution.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

  • Work-up and Purification: Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Expertise & Experience: The choice of the specific reductive aminase is critical and will depend on the desired stereochemical outcome (R or S). Screening a panel of commercially available or in-house developed enzymes is a common practice in modern drug development.[6][7]

Application in the Synthesis of Bioactive Scaffolds

The true value of this compound lies in its ability to serve as a precursor for a multitude of bioactive molecular scaffolds. The following sections illustrate its potential application in the synthesis of key heterocyclic structures prevalent in medicinal chemistry.

Synthesis of Substituted Piperidines

Piperidine is a privileged scaffold in medicinal chemistry, found in numerous CNS and cardiovascular drugs. A plausible synthetic route from this compound is outlined below.

Synthetic Workflow:

G A This compound B 3-(2-Fluorophenyl)propanal A->B Oxidation (PCC) C Iminium Intermediate B->C Condensation with Amine D Substituted Piperidine C->D Intramolecular Cyclization

Caption: Synthetic pathway to substituted piperidines.

Construction of Fused Heterocyclic Systems

The 3-(2-Fluorophenyl)propyl moiety can be elaborated and cyclized to form various fused heterocyclic systems, which are of great interest in the development of kinase inhibitors and other targeted therapies.

Logical Relationship:

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Bioactive Scaffolds A This compound B 3-(2-Fluorophenyl)propyl Halide A->B C 3-(2-Fluorophenyl)propyl Azide B->C NaN3 D 3-(2-Fluorophenyl)propyl Amine C->D Reduction E Substituted Pyrrolidines D->E F Fused Pyrimidines D->F G Benzodiazepine Analogs D->G

Caption: Derivatization pathways to bioactive scaffolds.

Case Study: The 2-Fluorophenyl Moiety in an Approved Drug

While a direct blockbuster drug synthesized from this compound is not yet in the public domain, the significance of the 2-fluorophenyl moiety is exemplified by the gastric acid secretion inhibitor, Vonoprazan . A key intermediate in its synthesis is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Although the synthesis of this intermediate starts from 2-fluoroacetophenone, it underscores the value of the 2-fluorophenyl group in achieving the desired pharmacological profile of a successful drug.

Conclusion and Future Outlook

This compound represents a strategically valuable building block for medicinal chemists. Its primary alcohol allows for a wide array of synthetic manipulations, while the ortho-fluorophenyl group can confer advantageous pharmacokinetic and pharmacodynamic properties to the resulting drug candidates. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile compound in their drug discovery endeavors. As the demand for more effective and safer medicines continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2021). MDPI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC - NIH. [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. (2021). Chemical Science (RSC Publishing). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. [Link]

  • 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621. (n.d.). PubChem. [Link]

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The Strategic Application of 3-(2-Fluorophenyl)propan-1-ol in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Heterocycles and the Utility of 3-(2-Fluorophenyl)propan-1-ol

The incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to a surge in the development of fluorinated pharmaceuticals with enhanced therapeutic profiles.

This guide focuses on the versatile building block, this compound, and its application in the synthesis of novel oxygen- and nitrogen-containing heterocyclic compounds. The strategic placement of the fluorine atom on the phenyl ring, ortho to the propyl chain, presents both opportunities and challenges in cyclization reactions, influencing regioselectivity and reactivity. We will explore key synthetic transformations, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 8-Fluorochroman via Intramolecular Friedel-Crafts Alkylation

The chroman scaffold is a privileged structure found in a wide array of biologically active molecules.[2] The direct acid-catalyzed intramolecular cyclization of this compound offers a convergent and atom-economical route to 8-fluorochroman. This transformation proceeds via an intramolecular Friedel-Crafts alkylation mechanism.

Mechanistic Rationale

Under strong acid catalysis, the primary alcohol of this compound is protonated, forming a good leaving group (water). Subsequent departure of water generates a primary carbocation, which can rearrange to a more stable secondary benzylic carbocation. However, a more likely concerted or near-concerted SN2-type displacement of the protonated hydroxyl group by the electron-rich aromatic ring is also plausible, particularly given the potential for anchimeric assistance. The electron-donating character of the fluorine atom through resonance (mesomeric effect) can activate the ortho and para positions of the benzene ring towards electrophilic attack. The intramolecular nature of the reaction strongly favors cyclization at the ortho position (C6 of the phenyl ring) to form the thermodynamically stable six-membered dihydropyran ring of the chroman system.[2][3]

G cluster_0 Carbocation Formation cluster_1 Intramolecular Cyclization A This compound B Protonated Alcohol A->B H+ C Primary Carbocation B->C -H2O D Arenium Ion Intermediate C->D Electrophilic Attack E 8-Fluorochroman D->E -H+

Caption: Mechanism of Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of 8-Fluorochroman

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)[2]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material), add polyphosphoric acid (5-10 eq by weight) or methanesulfonic acid (5-10 eq by volume) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 8-fluorochroman.

Data Summary:

Starting MaterialProductCatalystTemperature (°C)Time (h)Yield (%)
This compound8-FluorochromanPPA0 to rt6~75-85
This compound8-FluorochromanMSA0 to rt8~70-80

Part 2: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline via a Multi-step Sequence

The tetrahydroquinoline core is another critical scaffold in medicinal chemistry. A plausible route to 8-fluoro-1,2,3,4-tetrahydroquinoline from this compound involves a multi-step synthesis, culminating in an intramolecular cyclization. This pathway highlights the conversion of the alcohol functionality into an amine, which then acts as the nucleophile for ring closure.

Synthetic Strategy Overview

The synthesis commences with the conversion of the primary alcohol of this compound to a good leaving group, such as a tosylate. Subsequent displacement with an azide, followed by reduction, will yield the corresponding 3-(2-fluorophenyl)propan-1-amine. This amine can then undergo an intramolecular nucleophilic aromatic substitution (SNAr) or a related cyclization to form the tetrahydroquinoline ring.

G A This compound B 3-(2-Fluorophenyl)propyl Tosylate A->B TsCl, Pyridine C 1-Azido-3-(2-fluorophenyl)propane B->C NaN3, DMF D 3-(2-Fluorophenyl)propan-1-amine C->D H2, Pd/C or LiAlH4 E 8-Fluoro-1,2,3,4-tetrahydroquinoline D->E Intramolecular Cyclization

Caption: Synthetic Workflow for 8-Fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocols

Step 1: Synthesis of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (5-10 eq) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction with 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Azido-3-(2-fluorophenyl)propane

Materials:

  • 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the crude tosylate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 4-8 hours.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the azide.

Step 3: Synthesis of 3-(2-Fluorophenyl)propan-1-amine

Materials:

  • 1-Azido-3-(2-fluorophenyl)propane

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • 1 M Sodium hydroxide

Procedure (using LiAlH₄):

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of the azide (1.0 eq) in the same solvent dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the amine.

Step 4: Intramolecular Cyclization to 8-Fluoro-1,2,3,4-tetrahydroquinoline

This step can be challenging due to the need to activate the aromatic C-F bond for nucleophilic substitution or to promote an alternative cyclization pathway. A potential approach involves a base-promoted tandem reaction.[4]

Materials:

  • 3-(2-Fluorophenyl)propan-1-amine

  • Strong base (e.g., Lithium diisopropylamide - LDA, or Sodium hydride - NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Toluene)

Procedure:

  • To a solution of 3-(2-fluorophenyl)propan-1-amine (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 8-fluoro-1,2,3,4-tetrahydroquinoline.

Data Summary:

StepStarting MaterialProductReagentsTypical Yield (%)
1This compoundTosylateTsCl, Pyridine>90
2TosylateAzideNaN₃, DMF85-95
3AzideAmineLiAlH₄ or H₂/Pd-C80-90
4AmineTetrahydroquinolineStrong Base40-60 (variable)

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block for the synthesis of fluorinated chromane and tetrahydroquinoline derivatives. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of novel heterocyclic compounds. The presence of the ortho-fluoro substituent significantly influences the reactivity of the aromatic ring, and a deeper understanding of its electronic effects can lead to the development of more efficient and selective cyclization methodologies. Future work could focus on exploring alternative catalytic systems for these transformations, including photoredox catalysis and the use of earth-abundant metal catalysts, to further enhance the sustainability and scope of these synthetic routes.

References

  • Li, B., et al. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Org. Lett.2017 , 19, 22, 6088–6091. [Link]

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Dembinski, R. Recent advances in the Mitsunobu reaction: Modifications and applications. Eur. J. Org. Chem.2004 , 2763-2772. [Link]

  • Saleem, M., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26, 14, 4236. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Intramolecular Friedel-Crafts Alkylation. Competishun. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. J. Org. Chem.2023 , 88, 15, 10185–10200. [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Mar. Drugs2023 , 21, 5, 311. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • The Dehydration of Propan-2-ol. Chemistry LibreTexts. [Link]

  • Catalytic dehydration of 1,2-propanediol into propanal. ResearchGate. [Link]

  • Kinetics of Aqueous-Phase catalytic dehydration of 2-Propanol. ResearchGate. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

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Application Note: Quantitative Analysis of 3-(2-Fluorophenyl)propan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 3-(2-Fluorophenyl)propan-1-ol in complex reaction mixtures, a crucial step in pharmaceutical process development and quality control. Recognizing the importance of this fluorinated intermediate in the synthesis of various active pharmaceutical ingredients (APIs), we provide detailed, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This multi-faceted approach ensures robust and reliable quantification, catering to diverse laboratory capabilities and analytical requirements. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Introduction: The Significance of Quantifying this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[2] Accurate quantification of this intermediate within a reaction mixture is paramount for several reasons:

  • Reaction Monitoring and Optimization: Real-time or frequent analysis allows chemists to track the consumption of starting materials and the formation of the product, enabling precise determination of reaction endpoints and optimization of parameters such as temperature, catalyst loading, and reaction time.

  • Yield Determination: Accurate measurement of the final concentration of this compound is essential for calculating the reaction yield, a critical metric for process efficiency and economic viability.

  • Impurity Profiling: The quantification of the main product is intrinsically linked to understanding the impurity profile.[3][4][5][6] By accurately measuring the desired compound, the relative and absolute amounts of side-products and unreacted starting materials can be determined.

  • Quality Control: In a manufacturing setting, a validated quantitative method is a cornerstone of quality control, ensuring batch-to-batch consistency and adherence to predefined specifications.

This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying principles to empower users to adapt and troubleshoot these methods effectively.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is the most suitable approach.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This compound, with its aromatic ring and alkyl chain, will be well-retained and separated from more polar starting materials or more nonpolar impurities. Detection is typically achieved using a UV detector, as the phenyl group possesses a strong chromophore.

Experimental Protocol

2.2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC results.[7][8][9]

  • Quenching the Reaction: If the reaction is ongoing, it must be quenched immediately upon sampling to prevent further changes in composition. This can be achieved by rapid cooling or by the addition of a quenching agent.

  • Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).

  • Solubilization: Dilute to the mark with a suitable solvent. The ideal diluent is the mobile phase or a solvent that is miscible with the mobile phase and completely dissolves all components of the sample. A mixture of acetonitrile and water is often a good starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]

Diagram: HPLC Sample Preparation Workflow

HPLC_Sample_Prep cluster_prep Sample Preparation start Aliquot of Reaction Mixture quench Quench Reaction start->quench Immediate dilute Dilute with Acetonitrile/Water quench->dilute Accurate Pipetting filter Filter (0.45 µm) dilute->filter vial Transfer to HPLC Vial filter->vial analysis HPLC Analysis vial->analysis Inject into HPLC

Caption: Workflow for preparing a reaction mixture sample for HPLC analysis.

2.2.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase; provides good resolution and efficiency.
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)Acetonitrile provides good peak shape for aromatic compounds. Formic acid improves peak symmetry.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 60:40 A:B). Use gradient if co-eluting impurities are present.[10]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temperature 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Detection UV at 210 nmThe phenyl ring has a strong absorbance at lower UV wavelengths.
Injection Volume 10 µLA standard volume that can be adjusted based on sample concentration.

2.2.3. Quantification

Quantification is achieved using an external standard calibration curve.

  • Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in the diluent to make a concentrated stock solution.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the prepared reaction samples.[11]

  • Construct the Calibration Curve: Inject each calibration standard into the HPLC and record the peak area. Plot the peak area versus the concentration of the standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Analyze Samples: Inject the prepared reaction mixture samples and record the peak area for this compound.

  • Calculate Concentration: Use the calibration curve equation to calculate the concentration of this compound in the injected sample. Remember to account for the initial dilution factor to determine the concentration in the original reaction mixture.

Method Validation (ICH Q2(R2) Guidelines)

A full validation of the analytical method should be performed to ensure it is fit for its intended purpose.[12][13][14]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak is free from interference from other components (e.g., starting materials, byproducts, mobile phase).
Linearity R² > 0.999 over the specified range.
Range 80-120% of the expected concentration.
Accuracy 98.0% - 102.0% recovery of spiked analyte.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. It offers high sensitivity and the mass spectrometer provides structural information, which aids in peak identification and impurity profiling.[6]

Principle of the Method

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocol

3.2.1. Sample Preparation

  • Dilution: Accurately dilute a small aliquot of the reaction mixture in a volatile organic solvent such as ethyl acetate or dichloromethane. A high dilution factor is often required for GC-MS.

  • Internal Standard: For improved accuracy, add a known amount of an internal standard (a non-interfering compound with similar chemical properties) to both the calibration standards and the samples.

  • Filtration: If necessary, filter the sample through a 0.45 µm syringe filter.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_gcms GC-MS Analysis start Diluted Sample in Vial injection Autosampler Injection start->injection gc GC Separation (Capillary Column) injection->gc Vaporization ms MS Detection (Ionization & Fragmentation) gc->ms data Data Acquisition ms->data processing Quantification & Identification data->processing Chromatogram & Spectra

Caption: General workflow for the quantitative analysis by GC-MS.

3.2.2. GC-MS Conditions

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A nonpolar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading for concentrated samples.
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minA typical temperature program that should effectively separate the analyte from common reaction components.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (for identification) or SIM (for quantification)SIM mode increases sensitivity by only monitoring specific ions of the target compound.

3.2.3. Quantification

An internal standard calibration is recommended.

  • Select an Internal Standard (IS): Choose a compound not present in the reaction mixture, is stable, and has a retention time close to the analyte (e.g., 1,3-dichlorobenzene).

  • Prepare Calibration Standards: Prepare a series of standards containing a fixed concentration of the IS and varying concentrations of this compound.

  • Construct the Calibration Curve: Analyze the standards by GC-MS. Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

  • Analyze Samples: Prepare the reaction mixture samples by adding the same fixed concentration of the IS.

  • Calculate Concentration: Determine the peak area ratio in the samples and use the calibration curve to find the concentration of this compound.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For fluorinated compounds, ¹⁹F qNMR can be particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which often results in less signal overlap.[14]

Principle of the Method

In qNMR, a certified internal standard of known purity and concentration is added to a sample containing the analyte. By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be calculated directly.

Experimental Protocol

4.2.1. Sample Preparation

  • Internal Standard Selection: Choose a high-purity internal standard that is soluble in the chosen deuterated solvent and has a simple spectrum with at least one signal that is well-resolved from all other signals in the mixture. For ¹H qNMR, maleic acid or dimethyl sulfone are common choices. For ¹⁹F qNMR, a compound like trifluorotoluene could be used.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a precise amount of the internal standard to the same NMR tube.

    • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.

4.2.2. NMR Acquisition Parameters

For accurate quantification, specific acquisition parameters must be optimized.

ParameterRecommended SettingRationale
Pulse Angle 90° flip angleEnsures maximum signal for all nuclei.
Relaxation Delay (d1) At least 5 times the longest T₁ of interestCrucial for ensuring complete relaxation of all nuclei between scans, which is essential for accurate integration.
Number of Scans Sufficient for a high signal-to-noise ratio (>250:1)Improves the precision of the integration.
¹⁹F qNMR Specifics Wide spectral width, centered spectrumThe wide chemical shift range of ¹⁹F requires a large spectral width to avoid signal aliasing.[13]

4.2.3. Data Processing and Calculation

  • Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Integration: Carefully integrate the selected, well-resolved signals for both the analyte and the internal standard.

  • Calculation: The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons/fluorine atoms giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Method Comparison and Selection

FeatureHPLCGC-MSqNMR
Speed Moderate (10-30 min/sample)Moderate to Fast (15-40 min/sample)Fast (~5-10 min/sample)
Sensitivity HighVery HighModerate
Selectivity HighVery HighHigh (especially ¹⁹F)
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Instrumentation Widely available in pharma labsCommon, but less so than HPLCSpecialized, but becoming more accessible
Validation Effort HighHighModerate (fewer parameters to validate)
Key Advantage Robustness and versatilityStructural confirmation and high sensitivityPrimary method, no analyte standard needed

Recommendation: For routine in-process control and final product assay, a validated HPLC method is typically the industry standard due to its robustness and high throughput. GC-MS is invaluable for initial method development, impurity identification, and for analyzing volatile byproducts. qNMR serves as an excellent orthogonal technique for method validation, for certifying reference standards, or when a pure standard of the analyte is not available.

Conclusion

The quantitative analysis of this compound in reaction mixtures can be reliably achieved using HPLC, GC-MS, and qNMR. Each technique offers distinct advantages, and the choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. By following the detailed protocols and validation principles outlined in this application note, researchers and drug development professionals can ensure the generation of accurate and precise data, facilitating efficient process development and ensuring the quality of pharmaceutical intermediates.

References

  • AMSbiopharma. (2025, July 22).
  • Yamazaki, T., & Abe, H. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]

  • Zancajo, V. M., et al. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

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Application Notes and Protocols: A Guide to the Tosylation of 3-(2-Fluorophenyl)propan-1-ol for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Transforming a Poor Leaving Group into an Excellent One

In the landscape of modern organic synthesis, particularly within drug development and medicinal chemistry, the strategic manipulation of functional groups is paramount. The hydroxyl group of an alcohol is notoriously a poor leaving group, making direct nucleophilic substitution challenging. The p-toluenesulfonyl (tosyl) group offers an elegant solution. By converting an alcohol into a tosylate ester, we transform the hydroxyl moiety into an excellent leaving group, thereby facilitating a broad range of nucleophilic substitution reactions.[1][2] This transformation is highly valued for its reliability, mild reaction conditions, and, crucially, the retention of stereochemistry at the carbon atom bearing the original hydroxyl group.[1] The subsequent nucleophilic attack, typically proceeding through an SN2 mechanism, occurs with an inversion of configuration, providing a powerful tool for stereospecific synthesis.[1][3]

This guide provides a comprehensive protocol for the tosylation of a primary alcohol, 3-(2-Fluorophenyl)propan-1-ol, and its subsequent use in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of the tosylation reaction, provide a detailed, step-by-step experimental procedure, and outline the general protocol for the displacement of the tosylate group with a nucleophile.

The Underlying Chemistry: Mechanism of Tosylation

The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] The alcohol, in this case, this compound, acts as a nucleophile, attacking the electrophilic sulfur center of TsCl. This attack displaces the chloride ion. A base, typically pyridine or triethylamine, is essential for the reaction to proceed efficiently.[5] It serves two key roles: to neutralize the hydrochloric acid (HCl) generated during the reaction and to deprotonate the resulting oxonium ion, yielding the final tosylate ester. A critical aspect of this reaction is that the C-O bond of the alcohol remains intact throughout the process, which is why the stereochemistry at this center is retained.[6][7]

The tosylate anion is an excellent leaving group because its negative charge is delocalized through resonance across the sulfonyl group, making it a stable species upon departure.[7][8] Its leaving group ability is often superior to that of halides.[4][9][10]

Visualizing the Mechanism

Tosylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Alcohol This compound (R-OH) Attack Nucleophilic Attack Alcohol->Attack Acts as nucleophile TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Attack Electrophilic sulfur Base Pyridine Deprotonation Deprotonation Base->Deprotonation Abstracts proton Attack->Deprotonation Forms oxonium ion Tosylate 3-(2-Fluorophenyl)propyl Tosylate (R-OTs) Deprotonation->Tosylate Salt Pyridinium Chloride Deprotonation->Salt

Caption: Mechanism of alcohol tosylation.

Experimental Protocol: Tosylation of this compound

This protocol outlines a general and widely applicable method for the tosylation of a primary alcohol.

Materials and Reagents
Reagent/MaterialQuantityNotes
This compound1.0 eq.Ensure the starting material is dry.
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5 eq.Use freshly opened or purified TsCl.
Anhydrous Pyridine1.5 - 2.0 eq.Can be substituted with triethylamine.
Anhydrous Dichloromethane (DCM)10 volumesEnsure the solvent is anhydrous.
Deionized Water-For workup.
Saturated Sodium Bicarbonate Solution-For workup.
Brine Solution-For workup.
Anhydrous Sodium Sulfate or Magnesium Sulfate-For drying the organic layer.
Silica Gel-For column chromatography.
Round-bottom flask-Flame-dried before use.
Magnetic stirrer and stir bar-
Ice bath-For temperature control.
Separatory funnel-
Rotary evaporator-
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.[11]

  • Addition of Base: To the stirred solution, slowly add anhydrous pyridine (1.5 eq.).[1]

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[1][11]

  • Reaction Monitoring: Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[1][11] Monitor the progress of the reaction by thin-layer chromatography (TLC).[11]

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding deionized water.[11]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[12]

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-(2-Fluorophenyl)propyl tosylate.

  • Purification: Purify the crude product by silica gel column chromatography.[13]

Nucleophilic Substitution: Displacing the Tosylate Group

The synthesized 3-(2-Fluorophenyl)propyl tosylate is now an excellent substrate for SN2 reactions. A wide variety of nucleophiles can be employed to displace the tosylate group, leading to the formation of a new carbon-nucleophile bond. This two-step sequence (tosylation followed by substitution) provides a reliable method for the stereospecific introduction of various functional groups.[1]

Common Nucleophiles and Expected Products
NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN₃)Azide
CyanideSodium Cyanide (NaCN)Nitrile
Halide (Br⁻)Sodium Bromide (NaBr)Alkyl Bromide
AlkoxideSodium Methoxide (NaOMe)Ether
ThiolateSodium Thiophenoxide (NaSPh)Thioether
General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the displacement of the tosylate group with a nucleophile, using sodium azide as an example.

Materials:

  • 3-(2-Fluorophenyl)propyl tosylate (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 3-(2-Fluorophenyl)propyl tosylate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 3-6 hours), monitoring the reaction by TLC.[1]

  • After completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Workflow Visualization

SN2_Workflow Start This compound Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Intermediate 3-(2-Fluorophenyl)propyl Tosylate Tosylation->Intermediate Substitution Nucleophilic Substitution (e.g., NaN₃, DMF) Intermediate->Substitution Purification Workup & Purification Substitution->Purification Product Substituted Product (e.g., 1-azido-3-(2-fluorophenyl)propane) Purification->Product

Caption: General workflow for tosylation and substitution.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The presence of water can hydrolyze TsCl and the resulting tosylate. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[14]

  • Choice of Base: While pyridine is commonly used, triethylamine can also be effective. For less reactive alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[14]

  • Side Reactions: In some cases, particularly with certain substituted benzyl alcohols, the reaction with TsCl can lead to the formation of the corresponding chloride instead of the tosylate.[12][15] This is generally not a concern for simple primary alcohols like this compound.

  • Purification: The purification of tosylates can sometimes be challenging due to their similar polarity to the starting alcohol. Careful column chromatography with a suitable solvent gradient is often necessary.[13][16]

Conclusion

The tosylation of alcohols is a cornerstone transformation in organic synthesis, providing a reliable and stereocontrolled method for activating hydroxyl groups for nucleophilic substitution. The protocol detailed herein for this compound serves as a robust template for researchers and drug development professionals. By understanding the underlying mechanism and adhering to the experimental best practices, scientists can effectively utilize this powerful synthetic tool to construct complex molecules with precision.

References

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  • De Kimpe, N., et al. (n.d.).
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Troubleshooting & Optimization

Optimizing reaction yield for 3-(2-Fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the synthesis of various pharmaceutical compounds, 3-(2-Fluorophenyl)propan-1-ol is crucial for the development of novel therapeutics. Its synthesis, while achievable through several established routes, presents unique challenges that can impact reaction yield, purity, and scalability. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate and optimize the synthesis of this key building block.

Drawing from established chemical principles and field-proven insights, this guide explains the causality behind experimental choices, offering self-validating protocols to ensure reliable and reproducible outcomes.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached via several distinct pathways. The choice of method often depends on the availability of starting materials, required scale, and equipment.

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Grignard Reaction 2-Fluorobromobenzene, OxiraneMagnesium (Mg), Anhydrous Ether/THF60-75%Direct C-C bond formation, readily available starting materials.Highly sensitive to moisture and air; initiation can be difficult.[1][2]
Carboxylic Acid Reduction 3-(2-Fluorophenyl)propanoic acidLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)80-95%High yield, straightforward procedure.Requires potent, hazardous reducing agents; workup can be challenging.[3]
Hydroboration-Oxidation 1-Allyl-2-fluorobenzeneBorane-THF complex (BH₃-THF), H₂O₂, NaOH70-85%Excellent regioselectivity (anti-Markovnikov), mild conditions.[4]Borane reagents are sensitive to moisture; stoichiometry is critical.[4]
Catalytic Hydrogenation 3-(2-Fluorophenyl)propenal or 3-(2-Fluorophenyl)propanoic acid esterH₂, Palladium on Carbon (Pd/C) or other catalystsVariable"Greener" approach, can be highly selective.[5][6]May require high pressure; catalyst can be expensive or inhibited.[7]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Grignard Reaction Pathway Issues

Question: My Grignard reaction with 2-fluorobromobenzene fails to initiate. What are the common causes and solutions?

Answer: Failure to initiate is the most common problem in Grignard synthesis.[1] The reaction occurs on the surface of the magnesium metal, which can be passivated by an oxide layer.

  • Causality & Solution:

    • Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents contact with the alkyl halide.[1]

      • Activation: Activate the magnesium surface by adding a small crystal of iodine, which chemically cleans the surface.[2] Alternatively, physically crush the magnesium turnings under an inert atmosphere to expose a fresh, reactive surface.

    • Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water.[8]

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF must be rigorously dried.[2]

    • Initiation Temperature: While the bulk reaction may require cooling, initiation sometimes benefits from gentle warming to overcome the activation energy.

      • Controlled Heating: Gently warm a small portion of the reaction mixture with a heat gun. Once initiation is observed (cloudiness, bubble formation, or gentle reflux), the remaining halide solution should be added at a controlled rate.

Question: I'm observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I minimize this?

Answer: This byproduct results from a Wurtz-type coupling reaction, where the Grignard reagent attacks an unreacted molecule of 2-fluorobromobenzene.

  • Causality & Solution:

    • High Local Concentration of Halide: Adding the 2-fluorobromobenzene too quickly can lead to a high local concentration, favoring the coupling side reaction.

      • Slow Addition: Add the halide solution dropwise via an addition funnel to maintain a low concentration and ensure it reacts with the magnesium surface before coupling.

    • Elevated Temperature: Higher reaction temperatures can increase the rate of coupling.

      • Temperature Control: Maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

Reduction Pathway Issues

Question: My reduction of 3-(2-Fluorophenyl)propanoic acid with LiAlH₄ is giving a low yield and a complex product mixture.

Answer: While potent, LiAlH₄ is a non-selective reducing agent. Improper procedure can lead to side reactions or incomplete conversion.

  • Causality & Solution:

    • Reagent Quality & Stoichiometry: LiAlH₄ is highly reactive with atmospheric moisture, which reduces its activity.

      • Handling & Molar Ratio: Use fresh, high-purity LiAlH₄ and handle it quickly in an inert atmosphere. Ensure at least a 1:1 molar ratio of LiAlH₄ to the carboxylic acid; often, a slight excess (1.1-1.2 equivalents) is used to ensure complete conversion.

    • Improper Quenching/Workup: The workup procedure is critical for hydrolyzing the aluminum alkoxide intermediate without causing side reactions. A common mistake is adding water too quickly, which can be highly exothermic and lead to degradation.

      • Controlled Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add water dropwise, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure forms a granular precipitate of aluminum salts that is easily filtered.

Hydroboration-Oxidation Pathway Issues

Question: The yield of this compound is low, and I'm isolating the isomeric 1-(2-fluorophenyl)propan-2-ol. How can I improve regioselectivity?

Answer: Hydroboration-oxidation is known for its anti-Markovnikov selectivity, placing the hydroxyl group on the less substituted carbon.[4] However, poor selectivity can occur if the steric hindrance of the borane reagent is insufficient.

  • Causality & Solution:

    • Borane Reagent Choice: While BH₃-THF is standard, its small size may not provide sufficient steric bulk to completely direct the addition away from the internal carbon, especially with substrates that have similar steric environments on both sides of the alkene.[9]

      • Use a Hindered Borane: Employ a sterically bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN). Its larger size will significantly enhance the preference for addition to the terminal carbon, thus increasing the yield of the desired primary alcohol.

    • Reaction Temperature: The hydroboration step is typically performed at 0 °C or room temperature to maximize regioselectivity.[4]

      • Maintain Low Temperature: Ensure the hydroboration step is conducted at a controlled low temperature (e.g., 0 °C) before allowing it to warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic pathways to prepare this compound?

There are several viable routes. The most common include:

  • Grignard Reaction: Reacting 2-fluorophenylmagnesium bromide with an epoxide like oxirane.[2]

  • Reduction: Reducing 3-(2-fluorophenyl)propanoic acid[10] or its corresponding ester using a strong reducing agent like LiAlH₄.[3]

  • Hydroboration-Oxidation: An anti-Markovnikov addition of a borane followed by oxidation on 1-allyl-2-fluorobenzene.[4]

Q2: What are the critical safety precautions when working with reagents like Grignard reagents or LiAlH₄?

Both classes of reagents are highly reactive and require careful handling in a controlled laboratory environment.

  • Inert Atmosphere: Both are extremely sensitive to air and moisture. All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[2]

  • Anhydrous Solvents: Use anhydrous solvents, typically ethers like diethyl ether or THF, which must be properly dried before use.

  • Quenching: Both react violently with water and other protic solvents.[8] Quenching must be done slowly and at low temperatures (e.g., 0 °C).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. All manipulations should be performed within a chemical fume hood.

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the two methylene groups (-CH₂-), and the hydroxyl proton. ¹³C NMR and ¹⁹F NMR will further confirm the carbon skeleton and the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the range of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, and C-H stretches for the aromatic and aliphatic portions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion and provide an estimate of purity based on the relative peak areas.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol details the reaction of 2-fluorophenylmagnesium bromide with oxirane.

  • Step 1: Grignard Reagent Formation

    • Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. Dry all glassware in an oven at 120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen.

    • Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to activate the magnesium.[2]

    • In the dropping funnel, place a solution of 2-fluorobromobenzene (1.0 eq.) in anhydrous THF.

    • Add a small portion (~10%) of the halide solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask with a heat gun.

    • Once initiated, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure all the magnesium has reacted.

  • Step 2: Reaction with Oxirane

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice-salt bath.

    • Slowly bubble gaseous oxirane through the solution or add a pre-cooled solution of oxirane in anhydrous THF dropwise, maintaining the temperature below 10 °C.[2]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Step 3: Workup and Purification

    • Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Reduction of Carboxylic Acid

This protocol describes the reduction of 3-(2-Fluorophenyl)propanoic acid using LiAlH₄.

  • Step 1: Reaction Setup

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.1 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-(2-Fluorophenyl)propanoic acid (1.0 eq.)[10] in anhydrous THF in a separate flask and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Step 2: Workup and Purification

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

    • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude alcohol can be purified by vacuum distillation or flash column chromatography if necessary.

Visualizing the Workflow

A logical approach is critical for successful synthesis and troubleshooting. The following diagrams illustrate key decision-making and procedural workflows.

G cluster_prep Preparation & Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthetic Route (Grignard, Reduction, etc.) Reagents Prepare Anhydrous Reagents & Glassware Start->Reagents Reaction Perform Reaction Under Inert Atmosphere Reagents->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., NH4Cl or H2O) Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Purify Purify Product (Chromatography/Distillation) Dry->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End Pure this compound Analyze->End G decision decision action action Start Grignard Reaction Fails to Initiate CheckMoisture Is glassware perfectly dry and solvent anhydrous? Start->CheckMoisture CheckMg Is Mg surface activated? CheckMoisture->CheckMg Yes DrySystem Action: Flame-dry glassware under N2/Ar. Use freshly distilled anhydrous solvent. CheckMoisture->DrySystem No AddInitiator Action: Add a small crystal of I2. Physically crush Mg turnings. CheckMg->AddInitiator No GentleHeat Action: Gently warm a small portion of the flask with a heat gun to initiate. CheckMg->GentleHeat Yes DrySystem->Start AddInitiator->Start Success Success GentleHeat->Success Reaction Initiates

Caption: Troubleshooting decision tree for a failing Grignard reaction.

References
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  • ACS Publications. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.
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  • International Journal of Chemistry. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
  • Tradeindia. (n.d.). 3-amino-3-(2-fluorophenyl)propan-1-ol Hydrochloride.
  • NIH. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. PMC.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).
  • MedchemExpress.com. (n.d.). (R)-2-Amino-3-(2-fluorophenyl)propanoic acid.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025).
  • BenchChem. (2025). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies.
  • ResearchGate. (2020). Engineering Catalysts for Selective Ester Hydrogenation.
  • MDPI. (n.d.). Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol.
  • MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal.
  • ChemicalBook. (2023). 1-(3-FLUOROPHENYL)PROPAN-1-OL.
  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol.

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Technical Support Center: Purification of Crude 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of crude 3-(2-Fluorophenyl)propan-1-ol. The methodologies described are designed to be self-validating, ensuring both scientific rigor and practical success in your laboratory.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before beginning any purification, a preliminary analysis of the crude material is essential. This initial assessment will inform your choice of purification strategy.

Q1: What are the key physical properties of the target compound, this compound?

Understanding the physical properties is critical for selecting the appropriate purification technique. While specific data for the 2-fluoro isomer can be sparse, we can infer properties from related isomers and similar structures.

Table 1: Physical Properties of this compound and Related Analogs

PropertyThis compound (Target)1-(3-Fluorophenyl)propan-1-ol (Isomer)3-(2-Bromophenyl)-1-propanol (Analog)
CAS Number 76727-24-7[1]701-38-2[2]52221-92-8[3]
Molecular Formula C₉H₁₁FO[1]C₉H₁₁FO[2]C₉H₁₁BrO[3]
Molecular Weight 154.18 g/mol [1]154.18 g/mol [2]215.09 g/mol [3]
Boiling Point Estimated: >200 °C at 760 mmHg215.8 °C at 760 mmHg[2]295.0 °C at 760 mmHg[3]
Appearance Likely a colorless to pale yellow liquidColorless liquid[2]N/A
Polarity Moderately PolarModerately PolarModerately Polar
  • Expert Insight: The high boiling point strongly suggests that purification by distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition. The compound's polarity, due to the hydroxyl group, makes it an ideal candidate for normal-phase flash column chromatography.

Q2: My crude NMR shows several unexpected peaks. What are the most likely impurities from the synthesis?

The synthesis of this compound typically involves the reduction of a precursor like (E)-3-(2-fluorophenyl)prop-2-enoic acid (2-Fluorocinnamic acid) or its corresponding ester.[4] Understanding the reaction pathway allows us to anticipate common side products and unreacted starting materials.

Table 2: Common Impurities and Diagnostic Signals

ImpurityCommon CauseDiagnostic Signature (¹H NMR)Recommended Removal Method
Unreacted Starting Material (e.g., 2-Fluorocinnamic acid / ester)Incomplete reduction.Vinylic protons (~6.5-8.0 ppm), Carboxylic acid proton (>10 ppm) or ester alkyl group (~1.2, 4.1 ppm).Flash Chromatography, Acid/Base Extraction.
Over-reduced Product (1-Fluoro-2-propylbenzene)Harsh reduction conditions.Absence of the hydroxyl proton and -CH₂OH signals; appearance of a new methyl group signal.Flash Chromatography, Vacuum Distillation.
Solvent Residues (e.g., THF, Diethyl Ether, Toluene)Incomplete removal during workup.Characteristic solvent peaks (e.g., THF at ~1.8, 3.7 ppm).High-vacuum evaporation.
Reducing Agent Byproducts (e.g., Borate esters from NaBH₄)Hydrolysis during workup.Often broad, difficult-to-interpret signals. Can cause emulsions.Aqueous wash during workup, Flash Chromatography.
Section 2: Selecting Your Purification Strategy

The choice between vacuum distillation and flash chromatography depends on the purity of your crude material and the nature of the impurities.

Purification_Decision_Tree start Crude this compound tlc Run Analytical TLC (e.g., 20% EtOAc/Hexane) start->tlc check_purity Assess Crude Purity by TLC/NMR tlc->check_purity distill Primary Purification: Vacuum Distillation check_purity->distill >85% pure AND Impurities have very different boiling points chrom Primary Purification: Flash Chromatography check_purity->chrom <85% pure OR Impurities are structurally similar (isomers, etc.) polish Secondary 'Polishing' Purification: Flash Chromatography distill->polish Product contains close-boiling impurities end_pure Pure Product (>98%) distill->end_pure Product is sufficiently pure chrom->end_pure polish->end_pure end_impure Product still impure. Re-evaluate impurity identity.

Caption: Decision workflow for selecting the primary purification technique.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the most versatile method for purifying this compound, offering high resolution for separating structurally similar impurities.

Q1: My compound is streaking badly on the TLC plate. What's wrong?

  • Expertise & Causality: Streaking is often a sign of overloading the TLC plate or acidic impurities interacting strongly with the silica gel. The hydroxyl group on your alcohol can interact with acidic sites on the silica, causing tailing.

  • Troubleshooting Steps:

    • Spot a more dilute solution: Ensure you are not overloading the TLC plate.

    • Add a basic modifier: Prepare your eluent with a small amount of triethylamine (~0.5-1% v/v).[5] This will neutralize the acidic sites on the silica gel, resulting in sharper spots.

    • Consider a different solvent system: A more polar system, like 5% Methanol in Dichloromethane, might improve the spot shape if the issue is poor solubility in the current eluent.[5]

Q2: I can't get good separation between my product and an impurity on TLC (ΔRf < 0.1). How can I improve this?

  • Expertise & Causality: Resolution in chromatography is a function of selectivity, efficiency, and retention. To improve separation, you must alter the solvent system's selectivity. The standard Ethyl Acetate/Hexane system is good, but not always optimal.[6]

  • Troubleshooting Steps:

    • Decrease Polarity: A common mistake is to use too polar a solvent system. Try decreasing the percentage of ethyl acetate. Aim for an Rf value for your target compound between 0.15 and 0.40 for the best balance of resolution and run time.[7]

    • Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent. For example, a mixture of Diethyl Ether/Hexane or Acetone/Hexane may interact differently with your compounds and improve separation.

    • Try a Ternary System: A three-component system can fine-tune selectivity. For example, adding a small amount of Dichloromethane (DCM) to an EtOAc/Hexane system can sometimes resolve difficult spots.

Q3: My compound seems to be irreversibly stuck on the silica column. Why?

  • Expertise & Causality: Highly polar compounds can bind very strongly to the polar silica gel stationary phase.[8] While this compound is moderately polar, some synthesis byproducts (like diols or unreacted acids) can be significantly more polar.

  • Troubleshooting Steps:

    • Drastically Increase Eluent Polarity: Flush the column with a very polar solvent system, such as 10-20% Methanol in DCM or even 100% Ethyl Acetate.[5]

    • Use a Different Stationary Phase: For extremely polar compounds, consider switching to a reversed-phase (C18) silica column, where polar compounds elute first.[6][8]

    • Pre-treat the Crude Sample: If an acidic impurity is the cause, perform a liquid-liquid extraction with a mild base (e.g., aqueous NaHCO₃) before attempting chromatography.

Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of ~1 gram. Adjust silica and solvent volumes accordingly.

  • TLC Method Development:

    • Prepare several developing chambers with different solvent systems (e.g., 10%, 20%, 30% EtOAc in Hexane).

    • Dissolve a small amount of crude material in DCM and spot on TLC plates.

    • Develop the plates and visualize under UV light and/or with a potassium permanganate stain.

    • Select the solvent system that gives your product an Rf of ~0.25 and maximizes separation from impurities.[7]

  • Column Packing:

    • Select a glass column (e.g., 40 mm diameter). As a rule of thumb, use 50-100 g of silica gel per 1 g of crude material.[9]

    • Create a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dry Loading (Recommended for best resolution): Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., DCM). Add ~2-3 g of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[7][9] Carefully add this powder to the top of the packed column.

    • Liquid Loading: If the compound is highly soluble in the eluent, dissolve it in the minimum possible volume of the initial eluent and carefully pipette it onto the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity solvent system.

    • If using a gradient, incrementally increase the polarity (e.g., from 5% to 10% to 20% EtOAc) as the elution progresses. A step-gradient is often sufficient.

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc 1. TLC Method Development (Find optimal solvent system) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Dry loading preferred) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect & Analyze Fractions via TLC elute->collect combine 6. Combine Pure Fractions collect->combine evap 7. Evaporate Solvent combine->evap analyze 8. Final Purity Analysis (NMR, GC-MS) evap->analyze

Caption: Standard workflow for flash column chromatography purification.

Section 4: Troubleshooting Guide: Vacuum Distillation

For larger scale purifications (>5 g) or when impurities have vastly different boiling points, vacuum distillation is highly efficient.

Q1: My product is turning dark/decomposing in the distillation flask.

  • Expertise & Causality: This is a classic sign of thermal decomposition. The boiling point of your compound, even under vacuum, may be high enough to cause degradation over time. The presence of acidic or basic impurities can catalyze this decomposition.

  • Troubleshooting Steps:

    • Increase the Vacuum: The most effective solution is to use a better vacuum pump. Lowering the pressure will lower the boiling point. Use a high-vacuum pump (<1 mmHg) if available.

    • Use a Short-Path Apparatus: Minimize the distance the vapor has to travel by using a short-path distillation head. This reduces the time the compound spends at high temperature.

    • Ensure a Vigorous Stir: A magnetic stir bar is crucial for preventing localized overheating at the bottom of the flask.

Q2: The distillation is very slow, or my compound won't distill at all.

  • Expertise & Causality: This indicates that the combination of heat and vacuum is insufficient to achieve the compound's boiling point at that pressure.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints are properly sealed and greased. Even a small leak will significantly impair the vacuum.

    • Increase Mantle Temperature: Gradually increase the temperature of the heating mantle. Be patient, as it can take time for the bulk liquid to heat. Do not exceed the decomposition temperature.

    • Insulate the Apparatus: Wrap the distillation flask and head with glass wool or aluminum foil to minimize heat loss to the surroundings.

Protocol: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus using clean, dry glassware. Ensure all joints are lightly greased with vacuum grease.

    • Place a magnetic stir bar in the round-bottom flask.

    • Attach the apparatus to a vacuum line with a cold trap (e.g., dry ice/acetone) to protect the pump.

  • Procedure:

    • Charge the crude this compound to the distillation flask (do not fill more than 2/3 full).

    • Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.

    • Once a stable vacuum is achieved, begin gently heating the flask with a heating mantle.

    • Collect a small initial fraction (forerun), which will contain any residual solvents or low-boiling impurities.

    • Gradually increase the temperature until the main fraction begins to distill. Record the vapor temperature and the pressure.

    • Collect the main fraction in a clean receiving flask.

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a dark residue remains in the distillation flask.

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

References
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • LookChem. (n.d.). Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • Omicron-Lab. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cal Poly Organic Chemistry. (2020). Recrystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols. (n.d.).
  • Tradeindia. (n.d.). 3-amino-3-(2-fluorophenyl)propan-1-ol Hydrochloride. Retrieved from [Link]

  • Effects of hydroxycinnamic acids on the reduction of furan and α-dicarbonyl compounds. (n.d.).
  • PubChem. (n.d.). Home. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Żesławska, E. (2018). Cinnamic Acid Derivatives: A New Chapter of Various Pharmacological Activities. Molecules, 23(11), 2954.

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Identifying common byproducts in 3-(2-Fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key intermediate. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions to improve yield, purity, and overall process efficiency.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common byproducts for three primary synthetic routes.

Route 1: Reduction of 3-(2-Fluorophenyl)propanoic Acid

This route typically employs strong reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid to a primary alcohol.

Question 1: My final product is contaminated with a compound that has a similar polarity to the desired alcohol, but a different spectroscopic signature. What is it likely to be?

Answer: The most probable byproduct in the reduction of 3-(2-Fluorophenyl)propanoic acid is the intermediate aldehyde, 3-(2-fluorophenyl)propanal . This occurs due to incomplete reduction of the carboxylic acid.[1]

  • Causality: Lithium aluminum hydride reduces carboxylic acids in a two-step process: first to the aldehyde, which is then rapidly reduced to the primary alcohol.[1] If the reaction is not driven to completion (e.g., insufficient reducing agent, short reaction time, or low temperature), the aldehyde intermediate can be isolated along with the final product.

  • Mitigation Strategies:

    • Ensure Sufficient Reducing Agent: Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure the complete reduction of both the carboxylic acid and the intermediate aldehyde.

    • Optimize Reaction Time and Temperature: Conduct the reaction for a sufficient duration, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and intermediate aldehyde are no longer detectable. While the reaction is typically run at room temperature in a solvent like dry diethyl ether, gentle reflux may be required to push the reaction to completion.[1]

    • Careful Quenching: Perform a careful workup procedure to neutralize any unreacted LiAlH₄ and hydrolyze the aluminum salts to liberate the alcohol product.

Route 2: Grignard Reaction with 2-Fluorophenylmagnesium Halide and Ethylene Oxide

This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on the epoxide ring of ethylene oxide.[2]

Question 2: I'm observing a significant non-polar impurity in my crude product after the Grignard reaction. What could it be?

Answer: A common non-polar byproduct in Grignard reactions is the homo-coupling product of the Grignard reagent itself, in this case, 2,2'-difluorobiphenyl .[3]

  • Causality: This byproduct forms during the preparation of the Grignard reagent (2-fluorophenylmagnesium bromide or chloride) from the reaction of magnesium metal with the corresponding 2-fluorohalobenzene. A side reaction can occur where the Grignard reagent reacts with the unreacted aryl halide, leading to the formation of the biphenyl derivative.[3] This is particularly favored at higher temperatures.

  • Mitigation Strategies:

    • Slow Addition of Aryl Halide: Add the 2-fluorohalobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize the coupling side reaction.

    • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Overheating can promote the formation of the biphenyl byproduct.

    • Use of Initiators: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface and initiate the reaction at a lower temperature.

Question 3: My workup is yielding a water-soluble impurity containing bromine. What is this and how can I avoid it?

Answer: You are likely observing ethylene bromohydrin .

  • Causality: This byproduct can form from the reaction of ethylene oxide with magnesium bromide, which is present in the Grignard reaction mixture.[4] This can be more prevalent if the Grignard reagent formation is not complete or if there are issues with the stoichiometry.

  • Mitigation Strategies:

    • Ensure Complete Grignard Formation: Allow sufficient time for the aryl halide to react with the magnesium before adding the ethylene oxide.

    • Controlled Ethylene Oxide Addition: Add the ethylene oxide slowly and at a low temperature (typically 0 °C) to the Grignard reagent to favor the desired nucleophilic attack.

Route 3: Catalytic Hydrogenation of 2-Fluorocinnamaldehyde

This method involves the selective reduction of the aldehyde and alkene functional groups of 2-fluorocinnamaldehyde.

Question 4: My hydrogenation reaction is producing a mixture of compounds, including one with a C=O stretch in the IR spectrum. What are the likely byproducts?

Answer: The hydrogenation of an α,β-unsaturated aldehyde like 2-fluorocinnamaldehyde can lead to two primary byproducts:

  • 3-(2-Fluorophenyl)propanal: The saturated aldehyde, resulting from the selective hydrogenation of the carbon-carbon double bond.[5]

  • 3-(2-Fluorophenyl)propanol: The fully saturated alcohol, which is the desired product. However, if the starting material is 2-fluorocinnamyl alcohol (from the selective reduction of the carbonyl group), its over-reduction will lead to this product.

  • Causality: The selectivity of the hydrogenation reaction is highly dependent on the catalyst, solvent, and reaction conditions. Some catalysts may preferentially reduce the C=C bond, leading to the saturated aldehyde, while others might reduce the C=O group first.[5][6][7][8][9]

  • Mitigation Strategies:

    • Catalyst Selection: The choice of catalyst is critical for selectivity. For the reduction of the C=O bond in the presence of a C=C bond, specific catalysts are often employed.

    • Solvent Effects: The solvent can significantly influence the reaction's selectivity. For example, in some systems, using pyridine as a solvent can favor the formation of the unsaturated alcohol.[6]

    • Reaction Monitoring: Closely monitor the reaction progress by GC or HPLC to stop the reaction once the desired product is maximized and to prevent over-reduction.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for identifying and quantifying these byproducts?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts. The mass spectrum provides structural information for identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the desired product from byproducts with different polarities. Using a UV detector is common for aromatic compounds. Chiral HPLC can be used to determine enantiomeric purity if a stereoselective synthesis is performed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information of the final product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as a residual C=O stretch from an aldehyde byproduct in the final alcohol product.

Q2: How can I effectively remove these byproducts from my final product?

A2: The purification method will depend on the nature of the byproduct:

  • Flash Column Chromatography: This is the most common method for purifying the crude product. By choosing an appropriate solvent system (e.g., a hexane/ethyl acetate gradient), you can separate the desired alcohol from less polar byproducts like 2,2'-difluorobiphenyl and more polar impurities.

  • Distillation: If the byproducts have significantly different boiling points from this compound, vacuum distillation can be an effective purification method.

  • Recrystallization: If the final product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful technique for removing small amounts of impurities.

Q3: Can reaction conditions be modified to favor the formation of the desired product?

A3: Absolutely. As a Senior Application Scientist, I always emphasize that understanding the reaction mechanism is key. For instance, in the Grignard synthesis, ensuring anhydrous conditions is paramount, as any moisture will quench the Grignard reagent and reduce your yield. In hydrogenation, the choice of catalyst and careful control of hydrogen pressure and temperature are critical to achieving the desired selectivity. Always start with small-scale optimization experiments to find the ideal conditions for your specific setup before proceeding to a larger scale.

Visualizing Reaction Pathways and Byproduct Formation

To further clarify the formation of these common byproducts, the following diagrams illustrate the reaction pathways.

cluster_0 Route 1: Reduction of 3-(2-Fluorophenyl)propanoic Acid Carboxylic Acid 3-(2-Fluorophenyl)propanoic Acid Aldehyde 3-(2-Fluorophenyl)propanal Carboxylic Acid->Aldehyde LiAlH₄ (Incomplete) Alcohol_R1 This compound Aldehyde->Alcohol_R1 LiAlH₄

Caption: Byproduct formation in the reduction of 3-(2-Fluorophenyl)propanoic acid.

cluster_1 Route 2: Grignard Reaction Aryl Halide 2-Fluorohalobenzene + Mg Grignard 2-Fluorophenylmagnesium Halide Aryl Halide->Grignard Biphenyl 2,2'-Difluorobiphenyl Grignard->Biphenyl Side Reaction Alcohol_R2 This compound Grignard->Alcohol_R2 Ethylene Oxide Ethylene Oxide Ethylene Oxide->Alcohol_R2 Bromohydrin Ethylene Bromohydrin Ethylene Oxide->Bromohydrin Side Reaction with MgBr₂

Caption: Byproduct formation in the Grignard synthesis of this compound.

cluster_2 Route 3: Hydrogenation of 2-Fluorocinnamaldehyde Unsaturated Aldehyde 2-Fluorocinnamaldehyde Saturated Aldehyde 3-(2-Fluorophenyl)propanal Unsaturated Aldehyde->Saturated Aldehyde H₂, Catalyst (C=C reduction) Unsaturated Alcohol 2-Fluorocinnamyl Alcohol Unsaturated Aldehyde->Unsaturated Alcohol H₂, Catalyst (C=O reduction) Saturated Alcohol This compound Saturated Aldehyde->Saturated Alcohol H₂, Catalyst Unsaturated Alcohol->Saturated Alcohol H₂, Catalyst

Caption: Byproduct pathways in the hydrogenation of 2-fluorocinnamaldehyde.

Quantitative Data Summary

The following table summarizes the key reactants and potential byproducts for each synthetic route.

Synthetic RouteStarting Material(s)Desired ProductCommon Byproduct(s)
Reduction 3-(2-Fluorophenyl)propanoic AcidThis compound3-(2-Fluorophenyl)propanal
Grignard Reaction 2-Fluorohalobenzene, Mg, Ethylene OxideThis compound2,2'-Difluorobiphenyl, Ethylene Bromohydrin
Hydrogenation 2-Fluorocinnamaldehyde, H₂This compound3-(2-Fluorophenyl)propanal, 2-Fluorocinnamyl Alcohol

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution. Identify the product and byproducts based on their retention times and mass fragmentation patterns.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the sample onto a small amount of silica gel and dry it. c. Load the dried sample onto the top of the prepared silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Studylib. (n.d.). Grignard Reaction. [Link]

  • Clark, J. (2023). reduction of carboxylic acids. Chemguide. [Link]

  • Agett, A. H. (1939). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State University. [Link]

  • Royal Society of Chemistry. (2015). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. [Link]

  • Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH_3CH_2 MgBr) with each of the following reagents?. [Link]

  • CHIMIA. (2015). Effect of 2-Propanol on the Transfer Hydrogenation of Aldehydes by Aqueous Sodium Formate using a Rhodium(I)-sulfonated Triphenylphosphine Catalyst. [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]

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  • MDPI. (2021). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. [Link]

  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. [Link]

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  • LCGC. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • CHIMIA. (2015). Effect of 2-Propanol on the Transfer Hydrogenation of Aldehydes by Aqueous Sodium Formate using a Rhodium(I) - sulfonated Triphenylphosphine Catalyst. [Link]

  • Royal Society of Chemistry. (2016). Transfer hydrogenation of cinnamaldehyde with 2-propanol on Al2O3 and SiO2–Al2O3 catalysts: role of Lewis and Brønsted acidic sites. [Link]

Sources

Long-term stability and storage conditions for 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Fluorophenyl)propan-1-ol

A Guide to Long-Term Stability and Storage for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound, a primary alcohol, revolve around its susceptibility to oxidation. The hydroxyl (-OH) group can be oxidized to form the corresponding aldehyde, 3-(2-fluorophenyl)propanal, and subsequently to the carboxylic acid, 3-(2-fluorophenyl)propanoic acid. Exposure to strong oxidizing agents, elevated temperatures, and UV light can accelerate these degradation processes. While the carbon-fluorine bond is generally strong and stable, the rest of the molecule can be susceptible to degradation under improper conditions.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4] The container should be tightly sealed to prevent moisture ingress and oxidation.[5] An inert atmosphere (e.g., argon or nitrogen) can further protect the compound from oxidation, especially for high-purity reference standards.

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (Cool, stable environment)Minimizes vapor pressure and reduces the rate of potential degradation reactions.[3]
Atmosphere Inert gas (Argon or Nitrogen) recommendedPrevents oxidation of the alcohol functional group.
Light Store in an amber or opaque container in the darkProtects from photolytic degradation.[2][3]
Container Tightly sealed, suitable containerPrevents contamination from moisture and air.[4][5]
Ventilation Store in a well-ventilated areaEnsures safe dispersal of any potential vapors.[5][6]

Q3: How can I monitor the purity of this compound over time?

Regular purity assessments are crucial for ensuring the integrity of your experimental results. The most common methods for monitoring the purity of this compound include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from potential impurities and degradation products.

  • Gas Chromatography (GC): Suitable for volatile compounds, GC can effectively resolve the alcohol from its aldehyde and other potential by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify any degradation products that may have formed.

A baseline purity analysis should be performed upon receiving the compound, with periodic re-testing based on the storage conditions and the sensitivity of the application.

Q4: What are the likely degradation products of this compound?

The most probable degradation pathway for this compound is the oxidation of the primary alcohol. This can lead to the formation of:

  • 3-(2-Fluorophenyl)propanal: The initial oxidation product.

  • 3-(2-Fluorophenyl)propanoic acid: The product of further oxidation of the aldehyde.

In the presence of certain contaminants or extreme conditions, other side reactions could occur, but oxidation is the primary concern for a primary alcohol of this type.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Degradation of the compound due to improper storage (e.g., exposure to air, light, or heat).1. Confirm the identity of the new peaks through techniques like LC-MS or GC-MS. 2. If degradation is confirmed, procure a new batch of the compound. 3. Review and optimize storage conditions as per the recommendations in this guide.
Inconsistent experimental results Variation in the purity of the compound between different aliquots or over time.1. Perform a purity check on the current stock of this compound. 2. If purity has decreased, consider if this could be the source of the inconsistency. 3. For sensitive applications, use a freshly opened or recently purified batch of the compound.
Physical changes in the sample (e.g., color change) Significant degradation or contamination.1. Do not use the material for experimental purposes. 2. Dispose of the material in accordance with local safety regulations. 3. Investigate the potential source of contamination or the reason for degradation to prevent future occurrences.

Experimental Protocols

Protocol for a Basic Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.[2]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[2]
  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.[2]
  • Photolytic Degradation: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

3. Analysis:

  • Following the stress period, neutralize the acidic and basic samples.
  • Analyze all samples, including a control sample (unstressed stock solution), by a suitable stability-indicating method (e.g., HPLC with UV or MS detection).
  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

Diagram of Potential Degradation Pathway

G A This compound B 3-(2-Fluorophenyl)propanal A->B Oxidation C 3-(2-Fluorophenyl)propanoic Acid B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

  • Gang, D. R., Lavid, N., Zubieta, C., Chen, F., Beuerle, T., Lewinsohn, E., Noel, J. P., & Pichersky, E. (2002). An Investigation of the Storage and Biosynthesis of Phenylpropenes in Sweet Basil. Plant Physiology, 128(2), 534–544. [Link]

  • Sampson, E. M., & Bobik, T. A. (2008). Pathway of 1,2-propanediol degradation. ResearchGate. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Propanol. Retrieved from [Link]

Sources

Technical Support Center: Controlled Oxidation of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification: The molecule 3-(2-Fluorophenyl)propan-1-ol is a primary alcohol. Primary alcohols oxidize to form aldehydes, and with more potent oxidizing agents, they can be further oxidized to carboxylic acids. The formation of a ketone from a primary alcohol is not a standard transformation. Ketones are produced from the oxidation of secondary alcohols.

This guide will therefore focus on the selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 3-(2-Fluorophenyl)propanal, and crucially, how to prevent its over-oxidation to the carboxylic acid, 3-(2-Fluorophenyl)propanoic acid. This addresses the core of your query: controlling the oxidation of your starting material.

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the selective oxidation of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I want to oxidize this compound to a ketone, but my reactions are not working as expected. What am I doing wrong?

This is a common point of confusion arising from the structural classification of the alcohol. This compound is a primary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom. The rules of organic chemistry dictate that primary alcohols are oxidized to aldehydes, not ketones. If the reaction conditions are too harsh or if water is present, the aldehyde can be further oxidized to a carboxylic acid.[1][2] To obtain a ketone, you would need to start with a secondary alcohol, for instance, 1-(2-Fluorophenyl)propan-2-ol.

The primary goal in your case should be the selective and high-yield synthesis of 3-(2-Fluorophenyl)propanal. This guide will focus on achieving that outcome.

Q2: What are the most reliable methods for the selective oxidation of a primary alcohol like this compound to its aldehyde?

For high-yield and selective oxidation of primary alcohols to aldehydes, mild oxidation conditions are essential to prevent over-oxidation to the carboxylic acid.[3] Two of the most trusted and widely used methods in modern organic synthesis are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation .[4][5] Both methods have the significant advantage of being highly selective for the formation of aldehydes from primary alcohols and are compatible with a wide range of functional groups.[6][7]

Q3: Which method should I choose: Swern or Dess-Martin Oxidation?

The choice between these two excellent methods often depends on practical laboratory considerations, the scale of your reaction, and the specific sensitivities of your substrate.

FeatureSwern OxidationDess-Martin Oxidation (DMP)
Reagents Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (or another hindered base).[8]Dess-Martin Periodinane (a hypervalent iodine compound).[9]
Temperature Requires low temperatures (typically -78 °C).Can be run at room temperature.[9]
Byproducts Volatile and malodorous dimethyl sulfide (DMS).[8]Iodinane byproduct, which is a solid.
Workup Aqueous quench and extraction. Can be complicated by the smell of DMS.Can be simpler; often involves a basic wash to remove the iodinane byproduct.[5]
Substrate Scope Very broad and generally high-yielding.Also very broad, but the acetic acid byproduct may affect acid-sensitive substrates if not buffered.[9]
Safety Oxalyl chloride is toxic and corrosive. The reaction can be exothermic if not controlled.[10]DMP is shock-sensitive and potentially explosive, requiring careful handling.

Troubleshooting Guide: Swern Oxidation

The Swern oxidation is a powerful tool, but its multi-step, low-temperature nature can present challenges.

Problem 1: Low or no conversion of the starting alcohol.

  • Possible Cause: Incomplete activation of DMSO.

    • Troubleshooting: Ensure your oxalyl chloride is of high quality and has been stored under inert atmosphere. The reaction between DMSO and oxalyl chloride is rapid at -78 °C; allow sufficient time for the formation of the reactive intermediate before adding your alcohol.[11]

  • Possible Cause: Deactivated reagents due to moisture.

    • Troubleshooting: The Swern oxidation is highly sensitive to water. Use anhydrous solvents (dichloromethane is common) and ensure all glassware is flame-dried or oven-dried before use.[12] Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Possible Cause: Incorrect reaction temperature.

    • Troubleshooting: Maintain a temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of reagents. If the temperature rises significantly, the active electrophile can decompose.[10]

Problem 2: Formation of the carboxylic acid byproduct.

  • Troubleshooting: This is highly unusual for a standard Swern oxidation, as the reaction conditions are anhydrous.[12] If you are observing the carboxylic acid, double-check your workup procedure. An oxidative workup could potentially convert the product aldehyde. Also, confirm the identity of your starting material and product by analytical methods (NMR, MS).

Problem 3: The reaction mixture turns black or a violent reaction occurs.

  • Possible Cause: The reaction was allowed to warm up prematurely.

    • Troubleshooting: Do not remove the cooling bath until after the addition of the triethylamine base. The intermediate formed after the alcohol addition is thermally unstable.[10] Add the triethylamine slowly at -78 °C, and then allow the reaction to warm to room temperature.[11]

Workflow for Troubleshooting Swern Oxidation

Caption: Troubleshooting workflow for low-yield Swern oxidations.

Troubleshooting Guide: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is generally more straightforward to perform than the Swern, but reagent handling and potential side reactions need to be considered.

Problem 1: The reaction is sluggish or incomplete.

  • Possible Cause: Poor quality of DMP.

    • Troubleshooting: DMP can slowly decompose upon exposure to moisture. Store it in a desiccator and use a fresh bottle if you suspect it has degraded.

  • Possible Cause: Insufficient reaction time.

    • Troubleshooting: While many DMP oxidations are complete within a few hours at room temperature, some less reactive alcohols may require longer reaction times or gentle heating (e.g., to 40 °C).[5] Monitor the reaction by TLC or LC-MS.

  • Possible Cause: The presence of water can accelerate the reaction.[9]

    • Troubleshooting: While seemingly counterintuitive for an oxidation, the addition of one equivalent of water to the reaction mixture has been shown to accelerate the rate of oxidation for some substrates. However, start with anhydrous conditions first.

Problem 2: Formation of side products or decomposition of the starting material.

  • Possible Cause: Acid-catalyzed side reactions.

    • Troubleshooting: The DMP oxidation produces two equivalents of acetic acid as a byproduct.[9] If your substrate or product is acid-sensitive, this can cause issues. Add a mild base like pyridine or sodium bicarbonate (1.5-2 equivalents) to the reaction mixture to buffer the acid.[9]

Problem 3: Difficulty in removing the iodinane byproduct during workup.

  • Troubleshooting: The reduced iodine byproduct is often insoluble in common organic solvents. After the reaction is complete, dilute the mixture with a solvent like diethyl ether and then wash with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the iodine species to a more soluble form, facilitating its removal into the aqueous layer.

Reaction Scheme: DMP Oxidation

DMP_Oxidation cluster_reactants Reactants cluster_products Products R_OH This compound Aldehyde 3-(2-Fluorophenyl)propanal R_OH->Aldehyde CH₂Cl₂, Room Temp DMP Dess-Martin Periodinane (DMP) Byproduct Iodinane + Acetic Acid DMP->Byproduct CH₂Cl₂, Room Temp

Caption: General reaction scheme for the Dess-Martin oxidation.

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

Safety Note: Oxalyl chloride is highly toxic and corrosive. Handle it with extreme care in a certified chemical fume hood. The reaction produces carbon monoxide and carbon dioxide.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition:

    • Add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol) to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) dropwise via syringe.

    • In a separate flame-dried flask, dissolve anhydrous DMSO (2.5 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.[12]

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Slowly add triethylamine (5.0 equivalents) dropwise. A white precipitate will form. Stir for an additional 15 minutes at -78 °C.[10]

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with a dilute HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Note: The product may be volatile, so use caution during solvent removal.[12]

Protocol 2: Dess-Martin Oxidation of this compound

Safety Note: Dess-Martin Periodinane is shock-sensitive. Handle with care and avoid grinding or excessive force.

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM, ~0.1-0.2 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.[13] If your substrate is known to be acid-sensitive, add 1.5-2.0 equivalents of sodium bicarbonate at this stage.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 1-4 hours.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a separatory funnel and wash with a 1:1 solution of saturated sodium bicarbonate and 10% aqueous sodium thiosulfate. Shake vigorously until the organic layer is clear.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Bilgrien, C., Davis, S., & Drago, R. S. (1987). The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society, 109(12), 3786–3787. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Various Authors. (2023). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Molecules, 28(15), 5795. [Link]

  • Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering variability in assays involving 3-(2-Fluorophenyl)propan-1-ol. As a fluorinated aromatic alcohol, this compound presents unique challenges that can impact assay reproducibility. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you diagnose and resolve inconsistencies in your experimental results.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound (CAS: 76727-24-7) is critical for troubleshooting. These characteristics directly influence its behavior in aqueous assay environments.

PropertyValueSource / Notes
Molecular Formula C₉H₁₁FO[1][2]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless Liquid (Predicted)Based on similar short-chain alcohols.[3]
LogP (Predicted) 1.75[1]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 3[1]
Purity (Typical) ≥95-96%[1][2]

The predicted LogP of 1.75 suggests moderate lipophilicity, which can lead to solubility challenges in the aqueous buffers used for most biological assays.[4][5] This is a primary suspect for assay inconsistency.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50/EC50 values for this compound inconsistent between experiments?

Inconsistent potency values (IC50/EC50) are the most common symptom of underlying experimental issues. The variability often stems from three primary sources: compound handling, procedural drift, or assay-specific interactions.

  • Compound Solubility: The most frequent culprit is poor aqueous solubility.[4][6] If the compound precipitates in the assay medium, its effective concentration at the target is lower than the nominal concentration, leading to an artificially high (less potent) IC50 value.[4][7] This precipitation can vary between experiments due to minor differences in buffer preparation, final DMSO concentration, or incubation times.[8]

  • Stock Solution Integrity: The accuracy of your results is fundamentally dependent on the accuracy of your stock solution concentration.[9][10] Degradation during storage, solvent evaporation from the stock vial, or inaccuracies in initial weighing can all lead to significant plate-to-plate drift.[11][12]

  • Procedural Variability: Minor, often unnoticed, deviations in experimental procedure can cause significant result variation.[13] This includes inconsistencies in incubation times, temperature fluctuations, incomplete washing steps in plate-based assays, or variations in cell passage number and health.[14][15]

Q2: Could the fluorine atom on the phenyl ring be causing unique issues?

Yes, the fluorine substituent can introduce specific behaviors that warrant consideration.

  • Metabolic Stability and Reactivity: Fluorine is often added to drug candidates to enhance metabolic stability by blocking sites of oxidation.[16] However, under certain enzymatic conditions, particularly those involving Cytochrome P450 enzymes, C-F bonds can be metabolized.[17] This could lead to the formation of metabolites with different activities or even reactive species, introducing variability, especially in long-term cell-based assays.

  • Compound Stability: While the C-F bond is generally strong, the overall stability of the molecule can be influenced by its environment. Fluorinated compounds can be susceptible to degradation under specific stress conditions (e.g., pH, light, oxidative stress).[17][18] Such degradation would reduce the concentration of the active parent compound over the course of an experiment.

Q3: What is the best way to prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are paramount for achieving reproducible results.[9][19]

  • Solvent Selection: Due to its moderate lipophilicity, this compound should be dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final percentage of organic solvent in your assay, which can itself cause artifacts.[8] However, do not exceed the compound's solubility limit in the stock solvent.[8]

  • Storage: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[20][21] The vials should be tightly sealed to prevent water absorption by the hygroscopic DMSO and evaporation of the solvent.[8][11] Protect from light where possible.[22][23]

In-Depth Troubleshooting Guides

Guide 1: Investigating Compound Solubility Issues

Low solubility is a primary cause of assay variability, leading to underestimated potency and inaccurate structure-activity relationships (SAR).[4][7]

Symptom:

  • High variability in replicate wells.

  • IC50/EC50 values are higher than expected or drift between runs.

  • Visible precipitate in assay plates or stock dilutions.

Causality: When a compound's concentration exceeds its solubility limit in the aqueous assay buffer, it precipitates out of solution. The measured biological effect then corresponds to the concentration of the compound remaining in the solution (its solubility limit), not the intended nominal concentration, flattening the dose-response curve.[4]

Diagnostic Workflow:

start Inconsistent Results (Suspected Solubility Issue) check_stock 1. Visually Inspect Stock Solution start->check_stock precipitate_stock Precipitate Visible? check_stock->precipitate_stock check_dilution 2. Inspect Intermediate Aqueous Dilutions precipitate_dilution Precipitate Visible? check_dilution->precipitate_dilution solubility_assay 3. Perform Kinetic Solubility Assay solubility_ok Solubility < Top Test Concentration? solubility_assay->solubility_ok lower_conc 4a. Lower Top Test Concentration end Consistent Results Achieved lower_conc->end inc_solvent 4b. Increase Co-Solvent (e.g., DMSO) if Tolerated inc_solvent->end excipients 4c. Consider Solubility- Enhancing Excipients excipients->end precipitate_stock->check_dilution No re_dissolve Warm & Sonicate Stock Solution precipitate_stock->re_dissolve Yes precipitate_dilution->solubility_assay Yes precipitate_dilution->solubility_assay No (Sub-visible precipitate may still exist) solubility_ok->lower_conc Yes solubility_ok->inc_solvent Yes solubility_ok->excipients Yes solubility_ok->end No (Issue is not solubility) re_dissolve->check_stock

Caption: Diagnostic workflow for troubleshooting solubility issues.

Solutions:

  • Reduce Maximum Concentration: The simplest solution is to lower the highest concentration in your dose-response curve to be safely below the measured aqueous solubility limit.[4][8]

  • Adjust Solvent Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) may improve solubility. However, you must update your vehicle controls accordingly and confirm the solvent does not impact the assay readout.[11]

  • Use Excipients: In some cases, the use of pharmaceutically relevant excipients, such as cyclodextrins, can improve the solubility of a compound in an aqueous medium.[24][25][26] This must be carefully validated to ensure the excipient itself does not interfere with the assay.[27][28]

Guide 2: Assessing Compound Stability

Degradation of the test compound during the experiment will lead to a lower-than-intended concentration, causing inconsistent and inaccurate results.

Symptom:

  • Results drift over time (e.g., activity decreases in assays run later in the day).

  • Loss of potency after freeze-thaw cycles of the stock solution.

  • Appearance of new peaks in analytical analysis (HPLC, LC-MS) of the stock or assay solution.

Causality: Chemical stability can be compromised by several factors including temperature, pH of the buffer, light exposure, and oxidative stress.[21][23] The benzylic alcohol moiety in this compound could be susceptible to oxidation.[18]

Diagnostic Steps:

  • Re-analyze Stock Purity: Use a validated analytical method like HPLC-UV to check the purity of your stock solution against a freshly prepared standard or a new lot of the compound.

  • Perform Forced Degradation Studies: Intentionally subject the compound to harsh conditions (acid, base, heat, light, oxidation) to understand its primary degradation pathways. This provides insight into what assay conditions to avoid. (See Protocol 3).

  • Incubate in Assay Buffer: Prepare the compound in your final assay buffer and incubate it for the full duration of your experiment. At the end of the incubation period, analyze the sample by LC-MS to quantify the amount of parent compound remaining. A significant decrease (>10-15%) indicates instability in the assay conditions.

Solutions:

  • Optimize Storage: Strictly adhere to recommended storage conditions: -20°C or colder, protected from light, in single-use aliquots.[22]

  • Modify Assay Buffer: If pH-related instability is identified, adjust the buffer pH if the assay biology allows. Add antioxidants like glutathione if oxidative degradation is observed.

  • Minimize Exposure: Prepare working solutions immediately before use.[13] If the compound is light-sensitive, conduct the experiment in low-light conditions and use amber-colored plates or tubes.[19]

Guide 3: Ruling Out Assay-Specific Artifacts & Procedural Errors

If compound solubility and stability are confirmed to be sound, the inconsistency likely lies within the assay procedure itself.

Symptom:

  • Poor correlation between replicate wells (high %CV).

  • "Edge effects" where wells on the perimeter of the plate behave differently.[13]

  • Sudden shifts in the entire dataset compared to historical results.

Causality: Biological assays are complex systems sensitive to minor variations in reagents, timing, and technique.[29] Inconsistent pipetting, temperature gradients across the plate, or batch-to-batch variation in reagents (e.g., cells, enzymes, antibodies) are common sources of error.[13][14]

Troubleshooting Decision Tree:

start Inconsistent Results (Solubility/Stability Ruled Out) pipetting Review Pipetting Technique & Calibration start->pipetting reagents Check Reagents & Controls start->reagents environment Evaluate Incubation & Environment start->environment pipette_cal Are pipettes calibrated? pipetting->pipette_cal reagent_prep Were reagents prepared fresh from validated lots? reagents->reagent_prep temp_grad Is there a temperature gradient across incubator? environment->temp_grad calibrate Calibrate Pipettes pipette_cal->calibrate No practice_tech Practice consistent pipetting technique pipette_cal->practice_tech Yes new_reagents Prepare fresh reagents; qualify new lots reagent_prep->new_reagents No check_qc Review positive/negative control performance reagent_prep->check_qc Yes validate_incubator Validate incubator uniformity temp_grad->validate_incubator Yes equilibrate Equilibrate plates/reagents to room temp before use temp_grad->equilibrate No

Caption: Decision tree for troubleshooting procedural and environmental errors.

Standard Operating Protocols

Protocol 1: Preparation and Handling of Stock Solutions

This protocol ensures the preparation of accurate and stable stock solutions, a practice that is fundamental to reproducible research.[8][10][19]

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 5-10 mg of this compound into a sterile, high-quality glass vial. Record the exact weight.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM). Use volumetric glassware for accuracy.

  • Dissolution: Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, gentle warming (to 30-37°C) and sonication in a water bath can be used. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The aliquot volume should be sufficient for one experiment to avoid reusing a thawed aliquot.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a rapid assessment of the compound's solubility in your specific assay buffer.[5]

  • Prepare Compound Plate: In a 96-well plate, serially dilute the 10 mM DMSO stock solution in DMSO to generate a concentration range (e.g., from 10 mM down to ~0.03 mM).

  • Prepare Buffer Plate: Add your final assay buffer to the wells of a clear, 96-well analysis plate.

  • Transfer and Mix: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., containing 98 µL of buffer) to achieve the final test concentrations. Mix immediately and thoroughly.

  • Incubate: Let the plate sit at room temperature for 1-2 hours to allow any precipitation to equilibrate.

  • Read Plate: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm), where colored compounds do not absorb.

  • Analysis: The lowest concentration at which a significant increase in signal above the buffer-only background is detected is the approximate kinetic solubility limit.

Protocol 3: Forced Degradation Study

This protocol helps identify potential liabilities of the compound under chemical stress.[18]

  • Prepare Samples: For each condition, mix 100 µL of a 1 mM stock solution (in an appropriate solvent like acetonitrile or water) with 900 µL of the stress solution.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Assay Buffer

    • Photolytic: Assay Buffer

  • Incubate:

    • Incubate the Acidic, Basic, and Oxidative samples at 40°C for 24 hours.

    • Incubate the Thermal sample at 60°C for 48 hours in the dark.

    • Expose the Photolytic sample to a controlled light source according to ICH Q1B guidelines.

    • Keep a control sample (compound in assay buffer) at 4°C in the dark.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

  • Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample. The appearance of new peaks signifies degradation products.

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Photolytic degradation pathways of benzylic alcohols like 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Photolytic Degradation of Benzylic Alcohols

This guide provides a comprehensive technical resource for understanding and investigating the photolytic degradation pathways of benzylic alcohols, with a specific focus on fluorinated analogues such as 3-(2-Fluorophenyl)propan-1-ol. It is structured as a series of questions and answers to directly address common challenges and inquiries encountered during experimental work.

Part 1: Fundamental Principles & Mechanisms

This section addresses the core scientific concepts governing the interaction of light with benzylic alcohols.

Q1: What is photolytic degradation and why is it a concern for benzylic alcohols?

Answer: Photolytic degradation refers to the chemical breakdown of a molecule initiated by the absorption of light energy (photons). According to the first law of photochemistry, only light that is absorbed by a molecule can induce a photochemical change[1]. For a molecule like this compound, the aromatic ring (the chromophore) absorbs ultraviolet (UV) light, promoting the molecule to an electronically excited state. This excess energy can then trigger bond cleavage, oxidation, or other reactions, leading to the formation of new chemical entities known as photodegradants.

This is a critical concern in drug development because degradation can lead to a loss of potency, altered bioavailability, and potentially the formation of toxic byproducts.[2][3] Regulatory bodies like the ICH mandate photostability testing to ensure a drug product's quality and safety are maintained under typical light exposure conditions during manufacturing, storage, and administration.[3][4]

Q2: What are the expected primary degradation pathways for a benzylic alcohol like this compound?

Answer: The degradation of benzylic alcohols typically proceeds through several key pathways, often involving radical intermediates and reactive oxygen species (ROS).

  • Oxidation at the Benzylic Position: This is a common and critical pathway. The process is often initiated by the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon). This forms a stable benzylic radical, which can then react with molecular oxygen in a chain reaction to form a hydroperoxide.[5] This intermediate can subsequently decompose to form the corresponding aldehyde (e.g., 3-(2-Fluorophenyl)propanal) and further oxidize to a carboxylic acid.[6][7]

  • C-C Bond Cleavage: The excited state of the molecule may possess enough energy to induce cleavage of the C-C bond between the aromatic ring and the propyl side chain, or within the side chain itself. This can lead to a variety of smaller, fragmented products.[8]

  • Defluorination: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making fluorinated compounds often resistant to degradation.[9] However, photolytic energy can be sufficient to induce C-F bond cleavage, especially in the presence of sensitizers or under specific solvent conditions. This process, known as defluorination, releases fluoride ions (F⁻) and can lead to the formation of hydroxylated or other substituted aromatic products.[9][10] Studies have shown that aryl-F motifs can be susceptible to this pathway.[9]

  • Ring Condensation/Alteration: Particularly under basic conditions, excited phenolic structures (which could form after defluorination and hydroxylation) can undergo ring condensation reactions.[10]

G cluster_initiation Light Absorption & Excitation cluster_pathways Degradation Pathways A Benzylic Alcohol (Ground State) B Benzylic Alcohol* (Excited State) A->B hν (Light) C Benzylic Radical F C-C Cleavage Products G Defluorination Products D Aldehyde/Ketone E Carboxylic Acid H Hydroperoxide

Q3: How do experimental conditions like solvent and pH affect degradation?

Answer: Solvent and pH are critical variables that can dramatically influence both the rate and mechanism of photodegradation.

  • Solvent Effects: The choice of solvent can alter degradation kinetics through several mechanisms.

    • Polarity (Dielectric Constant): The rate of degradation is often a function of the solvent's dielectric constant.[11][12] For some compounds, degradation increases in less polar solvents, while for others, polar solvents stabilize charged intermediates and accelerate the reaction.[12][13] This must be determined empirically for each compound.

    • Viscosity: Higher viscosity can suppress degradation rates by limiting the diffusion of molecules and reactive species, thereby reducing the frequency of reactive encounters.[11]

    • Solvent as a Reactant: Solvents like isopropanol can act as hydrogen donors, participating directly in radical chain reactions and potentially accelerating degradation.[14] Conversely, some solvents can quench the excited state of the molecule, deactivating it before it can react.

  • pH Effects: The pH of the medium is crucial, especially for molecules with ionizable groups. For an alcohol, pH primarily influences the stability of intermediates and can affect the prevalence of different reactive oxygen species. For related compounds like fluorinated phenols, pH determines whether the compound exists in its neutral or phenolate form, which have vastly different absorption spectra and reactivity.[10]

Parameter Influence on Photodegradation Typical Experimental Consideration
Solvent Polarity Affects the stability of excited states and polar intermediates, altering reaction rates.[11][13]Test in a range of solvents (e.g., acetonitrile, methanol, water) to understand sensitivity.
Solvent Viscosity High viscosity can decrease reaction rates by hindering diffusion of reactive species.[11]Consider for highly viscous formulations.
pH of Medium Can change the ionization state of the molecule or intermediates, affecting reactivity and absorption.Buffer aqueous solutions to relevant physiological or formulation pH values.
Dissolved Oxygen Molecular oxygen is often a key reactant in photo-oxidative pathways.Conduct experiments under ambient air unless an anaerobic pathway is being investigated.

Part 2: Experimental Design & Protocols

This section provides practical guidance for setting up robust and compliant photostability studies.

Q4: How do I design a compliant photostability study according to ICH Q1B guidelines?

Answer: The International Council for Harmonisation (ICH) guideline Q1B provides the regulatory foundation for photostability testing.[4][15] A compliant study must be well-controlled to ensure that observed degradation is unequivocally due to light exposure.

Core Components of an ICH Q1B Study:

  • Light Source: The lamp should produce a combination of UV-A (320-400 nm) and visible light.[16] A xenon arc lamp or a metal halide lamp is recommended.[17]

  • Exposure Levels: The sample must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UV-A radiation.[4][18]

  • Sample Presentation: Test the drug substance directly. For a drug product, test it in its immediate packaging and, if necessary, outside of the packaging to assess the packaging's protective qualities.[19]

  • Temperature Control: Use cooling systems to maintain a constant temperature (e.g., 25 °C ± 2 °C) to prevent thermal degradation from confounding the results.[15]

  • Dark Control: This is the most critical control. A sample identical to the one being irradiated but fully protected from light (e.g., wrapped in aluminum foil) must be stored at the same temperature.[15] Any degradation observed in the dark control is thermal, not photolytic.

  • Analysis: Use a validated, stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect any photodegradants.[4]

G prep Sample Preparation (Solution/Solid, in Quartz Vials) light_sample light_sample prep->light_sample dark_control dark_control prep->dark_control analysis Analytical Testing (HPLC, LC-MS, 19F NMR) compare compare analysis->compare light_sample->analysis dark_control->analysis identify identify compare->identify kinetics kinetics compare->kinetics

Q5: Can you provide a step-by-step protocol for a solution-state photolysis experiment?

Answer: Certainly. This protocol outlines a basic procedure for evaluating the photolytic degradation of this compound in a solvent.

Objective: To determine the rate of photolytic degradation and identify major photodegradants.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile:water 50:50)

  • Quartz cuvettes or vials (quartz is required for UV transparency)

  • Photostability chamber with a calibrated light source

  • Aluminum foil

  • Validated HPLC method with a UV detector

  • LC-MS system for peak identification

Protocol:

  • Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 100 µg/mL). Ensure the concentration gives a good response on the HPLC without saturating the detector.

  • Sample Setup:

    • Light Samples: Pipette the solution into at least three quartz vials.

    • Dark Controls: Pipette the solution into at least three identical vials and wrap them completely in aluminum foil to ensure no light exposure.

  • Initial Analysis (T=0): Before starting the exposure, take an aliquot from the stock solution and analyze it via HPLC. This is your baseline (T=0) measurement.

  • Exposure: Place all vials (light and dark) into the photostability chamber. Position them to ensure uniform light exposure for the light samples. Begin the irradiation, monitoring the total light dose (lux hours and W h/m²).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one light vial and one dark control vial.

  • Sample Analysis: Immediately analyze the samples from each time point by HPLC. Record the peak area of the parent compound and any new peaks that appear (degradants).

  • Data Processing:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining vs. light exposure (or time).

    • Compare the degradation in the light-exposed samples to the dark controls. Significant degradation in the dark controls indicates a thermal stability issue.

  • Degradant Identification: For time points showing significant degradation, analyze the samples using LC-MS to obtain the mass of the degradation products, which provides crucial clues for structural elucidation. For fluorinated compounds, ¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated byproducts.[9][10]

Part 3: Troubleshooting Guide

This section addresses common problems encountered during photolysis experiments in a Q&A format.

G start Problem Observed in Photostability Study q1 Is there degradation in the Dark Control? start->q1 q2 Is degradation lower than expected? q1->q2 No res1_yes Root Cause: Thermal Instability Action: Investigate thermal pathways. Re-evaluate formulation/storage. q1->res1_yes Yes q3 Are results highly variable? q2->q3 No res2_yes Root Cause: - Incorrect Wavelength - Low Light Intensity - Compound is Photostable Action: - Match lamp to UV-Vis spectrum. - Check lamp age/calibration. - Increase exposure time. q2->res2_yes Yes res3_yes Root Cause: - Inconsistent Sample Placement - Temperature Fluctuations - Lamp Intensity Drift Action: - Use a sample carousel. - Validate chamber temp. control. - Monitor lamp output. q3->res3_yes Yes res_ok Proceed with Data Analysis q3->res_ok No

Q6: I see significant degradation in my dark control sample. What does this mean?

Answer: Degradation in a properly shielded dark control indicates that your compound is thermally unstable under the experimental conditions, not photolabile.[15] The heat generated by the light source, even in a temperature-controlled chamber, may be sufficient to cause breakdown.

  • Action: Verify the temperature inside your chamber at the sample location. You may need to design separate experiments (e.g., oven studies at various temperatures) to characterize the thermal degradation pathway independently.

Q7: I'm not seeing any degradation even after the full ICH exposure. Can I declare my compound photostable?
  • Wavelength Mismatch: Does your light source emit light at the wavelengths your compound absorbs? Check the UV-Vis absorbance spectrum of your compound. If it only absorbs at 220 nm, but your lamp's output is primarily >300 nm, you won't see degradation.[15]

  • Light Intensity: Has your lamp been calibrated recently? Older lamps can have reduced output, meaning the actual dose delivered is less than intended.[15]

  • ICH Confirmatory Exposure: ICH guidelines suggest that if no degradation is observed, you can consider increasing the exposure to confirm the result, for instance, up to 6 million lux hours.[17][18] If no change is observed even then, you can confidently declare the compound photostable under these conditions.

Q8: My mass balance is poor. The parent drug disappears, but I don't see corresponding degradant peaks. Where did it go?

Answer: Poor mass balance is a common but challenging issue. Several possibilities exist:

  • Formation of Non-Chromophoric Products: The degradants may lack a UV-absorbing chromophore, making them invisible to a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Formation of Volatile Products: Degradation may produce small, volatile fragments that are lost from the sample before analysis. Headspace GC-MS can be used to investigate this.

  • Adsorption: The degradants may be highly polar or reactive and could be irreversibly adsorbing to the vial surface or the HPLC column.

  • Polymerization: The initial radical products may have polymerized to form large, insoluble materials that precipitate out of solution and are not injected onto the HPLC.

Part 4: Frequently Asked Questions (FAQs)

Q9: What is a "quantum yield" and how is it relevant to my study?

Answer: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., degradation) divided by the number of photons absorbed by the system.[20][21][22] A quantum yield of 1 means that for every photon absorbed, one molecule degrades. A value less than 1 indicates that other, non-destructive processes (like fluorescence or heat dissipation) are competing with the degradation reaction.[21] A quantum yield greater than 1 is a strong sign that a photo-induced chain reaction is occurring, where a single photochemical event initiates a cascade of subsequent reactions.[21][23] While not required by regulatory filings, calculating the quantum yield provides deep mechanistic insight into your compound's photolability.

Q10: Are there specific functional groups that make a molecule more susceptible to photodegradation?

Answer: Yes, certain functional groups are known photosensitizers or are inherently photoreactive. These include carbonyls, nitroaromatics, N-oxides, alkenes, and polyenes.[4][18] Molecules with weak C-H or O-H bonds, such as the benzylic C-H bond in your compound, can also be points of vulnerability for radical abstraction.[18] The presence of an aromatic ring is the primary requirement, as it acts as the chromophore to absorb the initial light energy.

Q11: How will the fluorine atom in this compound specifically influence its degradation compared to a non-fluorinated analogue?

Answer: The fluorine atom will have several competing effects:

  • Increased Stability: The high strength of the C-F bond generally imparts greater resistance to thermal and oxidative degradation.[9] This may make some degradation pathways less favorable compared to the non-fluorinated analogue.

  • Altered Electronic Properties: As a highly electronegative atom, fluorine will withdraw electron density from the aromatic ring, which can shift the molecule's UV absorbance spectrum and alter the reactivity of the excited state.

  • Unique Degradation Pathways: The presence of fluorine opens up the possibility of defluorination pathways, potentially leading to the formation of persistent fluorinated byproducts like trifluoroacetic acid (TFA) or other polyfluoroalkyl substances (PFAS), which are of environmental concern.[9][10] Therefore, it is crucial to not only monitor the parent compound but also to screen for these unique fluorinated degradants.

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Technical Support Center: Stability-Indicating HPLC Method for 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-(2-Fluorophenyl)propan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the development of a robust, reliable, and compliant analytical method. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory acceptance.

Part 1: Foundational Concepts & Analyte Characterization

This section addresses the fundamental questions about the "what" and "why" of this specific analytical challenge. Understanding the analyte and the goals of the method are the first steps to success.

Q1: What is a stability-indicating HPLC method and why is it essential?

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other components in the sample matrix.[1][2] Its primary purpose is to monitor the stability of a drug substance or drug product over time, under various environmental conditions, providing critical data for determining shelf-life and storage conditions.[1][3]

The necessity of a SIM is firmly established by regulatory bodies like the FDA and is a core component of ICH guidelines on stability testing.[1][3][4] A well-developed SIM ensures that any observed decrease in the API concentration is real and not an artifact of analytical interference, directly impacting patient safety and drug efficacy.

Q2: What key properties of this compound must be considered for method development?

Before any practical work begins, gathering information about the analyte is crucial for making logical and efficient experimental choices.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of this compoundThe presence of a fluorophenyl group provides a strong chromophore, making UV detection a suitable choice. The propyl alcohol chain imparts a degree of non-polar character.
CAS Number 76727-24-7[7][8]For accurate literature and materials searching.
Molecular Formula C₉H₁₁FO[7][8]To calculate molecular weight and concentrations.
Molecular Weight 154.18 g/mol [7][8]Essential for preparing standard solutions of known concentration.
Predicted pKa ~13.95 (for the alcohol group)[9]The molecule is neutral over the vast majority of the usable HPLC pH range (2-11). This simplifies mobile phase development as pH manipulation will not significantly alter the analyte's charge state.
Predicted LogP 1.75 - 2.1[7][10]This moderate lipophilicity suggests that reversed-phase chromatography will be the ideal separation mode, with good retention on C18 or similar stationary phases.
Solubility Soluble in common organic solvents like methanol and acetonitrile.This simplifies the preparation of stock and working standard solutions. The choice of diluent should match the mobile phase to ensure good peak shape.[6]

Part 2: HPLC Method Development & Troubleshooting

This section provides a practical, question-driven guide to building the HPLC method from the ground up, focusing on common challenges and their solutions.

Q3: Where do I start with column and mobile phase selection?

The goal of the initial screening is to achieve retention of the main peak and get a preliminary idea of the separation.

  • Column Selection: Based on the analyte's LogP, a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is the universal starting point for reversed-phase HPLC.[5] An alternative to consider, especially for fluorinated compounds, is a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity through dipole-dipole and π-π interactions, which can be beneficial for separating aromatic positional isomers that might form during degradation.[11][12]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred as a starting organic modifier due to its lower viscosity and UV cutoff. Methanol is a viable alternative that can offer different selectivity.

    • Aqueous Phase: Start with a simple acidic mobile phase to ensure sharp peaks for any potential acidic degradants. A 0.1% solution of formic acid or phosphoric acid in water is a common choice.

    • Gradient Elution: A generic scouting gradient is highly effective for initial method development to elute both polar and non-polar impurities within a reasonable time.[2]

Table 2: Suggested Initial HPLC Scouting Conditions

ParameterCondition ACondition B (Alternative Selectivity)
Column C18, 150 x 4.6 mm, 5 µmPFP, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B in 20 min, hold 5 min5% B to 95% B in 20 min, hold 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nm & 264 nm (Fluorophenyl)UV at 210 nm & 264 nm (Fluorophenyl)
Injection Vol. 10 µL10 µL
Sample Conc. ~0.5 - 1.0 mg/mL in 50:50 Water:ACN~0.5 - 1.0 mg/mL in 50:50 Water:Methanol

Q4: My peak shape is poor (tailing, fronting, or broad). How do I fix it?

Poor peak shape compromises both resolution and integration accuracy. The following decision tree illustrates a systematic approach to troubleshooting these common issues.

G start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing cause1 Possible Cause: Secondary Silanol Interactions tailing->cause1 tailing_yes fronting Is the peak fronting? tailing->fronting tailing_no tailing_yes Yes tailing_no No sol1a Solution 1: Lower Mobile Phase pH (e.g., to 2.5-3.0) to suppress silanol activity. cause1->sol1a sol1b Solution 2: Add a competing base (e.g., 10-20mM Triethylamine) if pH change is not desired. cause1->sol1b sol1c Solution 3: Use a modern, base-deactivated column. cause1->sol1c cause2 Possible Cause: Column Overload fronting->cause2 fronting_yes broad Is the peak just broad? fronting->broad fronting_no fronting_yes Yes fronting_no No sol2 Solution: Decrease sample concentration or injection volume. cause2->sol2 cause3 Possible Cause: Extra-Column Volume or Sample/Mobile Phase Mismatch broad->cause3 broad_yes broad_yes Yes sol3a Solution 1: Ensure tubing is short and narrow-bore. cause3->sol3a sol3b Solution 2: Dissolve sample in mobile phase or a weaker solvent. cause3->sol3b

Caption: Troubleshooting guide for common HPLC peak shape issues.

Part 3: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves intentionally degrading the API to generate potential degradation products.[13][14]

Q5: How do I design and execute a forced degradation study?

The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are formed at a high enough concentration to be detected but without destroying the main peak.[15][16] The study must demonstrate that the API peak decreases in area as degradation products are formed, and that all new peaks are resolved from the API peak.

Experimental Protocol: Forced Degradation of this compound

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition below, use a separate vial containing the stock solution. Include a control sample (unstressed stock solution) stored at 5°C in the dark.

  • Monitor and Neutralize: Monitor the degradation over time (e.g., 2, 8, 24, 48 hours). Once the target degradation is achieved, neutralize the acidic and basic samples to an appropriate pH and dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase before injection.

  • Analyze: Analyze all stressed samples, the control, and a blank by the developed HPLC method. Use a photodiode array (PDA) detector if available to assess peak purity.

Table 3: Standard Forced Degradation Conditions

Degradation TypeStress ConditionTypical DurationNeutralization/Quenching
Acid Hydrolysis 0.1 M HCl at 60°C2 - 48 hoursCool and neutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH at 60°C2 - 48 hoursCool and neutralize with 0.1 M HCl
Oxidation 3% H₂O₂ at room temp.2 - 24 hoursNo quenching needed, but ensure H₂O₂ does not interfere
Thermal 80°C (solid state) & in solution24 - 72 hoursN/A
Photolytic Solid & solution exposed to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17][18][19]As per ICH Q1BN/A (Protect from light after exposure)

Q6: What should I do if I see no degradation, or conversely, 100% degradation?

  • No Degradation: This indicates the molecule is stable under the applied conditions. The ICH guidelines state that if no degradation is observed after exposure to more strenuous conditions than those used for accelerated stability, the study can be concluded.[1] However, you must document the strenuous conditions used (e.g., increase acid/base concentration to 1 M, increase temperature, extend time).[15][16]

  • Complete Degradation: The stress condition was too harsh. Reduce the severity by lowering the temperature, decreasing the concentration of the stressor (acid, base, oxidant), or shortening the exposure time. The goal is to achieve partial degradation to properly evaluate the method's specificity.[1]

Part 4: Method Validation According to ICH Q2(R1)

Once the method is developed and can separate the API from its degradation products, it must be validated to prove it is suitable for its intended purpose.[20][21][22]

G cluster_dev Method Development cluster_stress Specificity Confirmation cluster_val Method Validation (ICH Q2) Analyte Analyte Characterization Screening Column & Mobile Phase Screening Analyte->Screening Optimize Method Optimization (Gradient, Temp, etc.) Screening->Optimize Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimize->Forced_Deg Peak_Purity Peak Purity Analysis (PDA Detector) Forced_Deg->Peak_Purity Linearity Linearity & Range Peak_Purity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated_Method Validated Stability-Indicating Method Robustness->Validated_Method

Caption: Workflow for stability-indicating HPLC method development and validation.

Q7: How do I demonstrate Specificity?

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22]

  • Protocol: Analyze the samples from your forced degradation study. The method is specific if the main API peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. If a PDA detector is used, the peak purity index for the API peak in all stressed samples must pass, confirming no co-elution.

Q8: How do I determine Linearity, Range, Accuracy, and Precision?

These parameters establish the quantitative performance of the method.

Table 4: Summary of Key Validation Parameters & Acceptance Criteria

ParameterPurposeProtocolTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and detector response.Prepare at least 5 concentrations of a reference standard across the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Assay: 80-120% of test concentration. Impurities: LOQ to 120% of specification.
Accuracy The closeness of the test results to the true value.Perform spike recovery. Add known amounts of API to a placebo or blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one sample or 3 replicates at 3 concentrations. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]Determined by Signal-to-Noise ratio (S/N ≈ 10) or by establishing the concentration where precision (RSD) is ≤ 10%.S/N ≥ 10; acceptable precision and accuracy at the limit.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.[23]Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2022). PubMed. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]

  • Stress Testing: Significance and symbolism. (2025). IGI Global. [Link]

  • 1-(3-FLUOROPHENYL)PROPAN-1-OL. (n.d.). LookChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. (2023). Separation Science. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.). HELIX Chromatography. [Link]

  • 3-(3-Fluorophenyl)propan-1-OL. (n.d.). PubChem. [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • 1-(3-Fluorophenyl)propan-1-ol. (n.d.). PubChem. [Link]

Sources

Removing residual starting material from 3-(2-Fluorophenyl)propan-1-ol product

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for removing residual starting materials from 3-(2-Fluorophenyl)propan-1-ol. As a key intermediate in various synthetic pathways, its purity is paramount. This document is structured to address common purification challenges directly, explaining the chemical principles behind each recommended step to ensure robust and reproducible outcomes.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My ¹H NMR spectrum shows a persistent singlet at ~9.8 ppm. What is this impurity and how can I remove it?

Answer: A signal in the 9-10 ppm region is characteristic of an aldehyde proton. This indicates the presence of unreacted starting material, most likely 2-fluorobenzaldehyde or a related aldehydic intermediate. Due to the significant difference in chemical reactivity between an aldehyde and your target alcohol, this impurity can be selectively removed using a chemical quench rather than relying solely on chromatography.

The most effective method is a sodium bisulfite wash.[1][2] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily separated from your organic-soluble product via a simple liquid-liquid extraction.[3][4] This method is highly selective for aldehydes and some reactive ketones, leaving your alcohol product untouched in the organic phase.[3]

Question 2: I've synthesized the target alcohol by reducing ethyl 3-(2-fluorophenyl)propanoate with LiAlH₄. How do I remove the unreacted ester?

Answer: Unreacted ester is a common impurity in this reaction. The ester is significantly less polar than the corresponding alcohol product. This difference in polarity is the key to their separation. While a simple aqueous workup will not remove the ester, flash column chromatography on silica gel is the ideal method for this purification.

Your product, this compound, contains a hydroxyl group, making it more polar than the starting ester. Consequently, the alcohol will have a stronger affinity for the polar silica gel stationary phase and will elute more slowly (lower Rf value). The less polar ester will travel through the column more quickly and elute first.[5] A solvent system of ethyl acetate in hexanes is typically effective for this separation.[6]

Question 3: My crude product is an oil, and after my workup, I'm struggling to remove inorganic salts from a LiAlH₄ reduction. What is the best practice?

Answer: The formation of colloidal aluminum salts during the workup of lithium aluminum hydride (LiAlH₄) reductions is a frequent problem that can lead to emulsions and poor recovery. A standard water quench is often insufficient.

The recommended procedure is the Fieser workup method.[7][8] This involves the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to convert the aluminum salts into a granular, sandy precipitate that is easily removed by filtration.[8] This avoids troublesome emulsions and ensures a cleaner crude product prior to any subsequent chromatographic purification.

Question 4: Can I avoid column chromatography? It's time-consuming and I'm working on a large scale.

Answer: Whether you can avoid chromatography depends entirely on the nature of the impurity.

  • If the impurity is an aldehyde: Yes, you can almost certainly avoid chromatography. The sodium bisulfite wash described in Question 1 and Protocol 1 is highly efficient, scalable, and often sufficient to achieve high purity.[9][10]

  • If the impurity is an ester or other non-reactive, non-polar compound: Avoiding chromatography is difficult. The physical properties (polarity, boiling point) of the ester and alcohol are often too similar for simple extraction or distillation to be effective, especially on a lab scale.[11] Flash chromatography remains the most reliable method for separating compounds with moderate polarity differences.[12]

Purification Protocols & Methodologies
Protocol 1: Selective Removal of Aldehydic Impurities via Bisulfite Wash

This protocol leverages the reversible nucleophilic addition of bisulfite to an aldehyde, forming a water-soluble salt and enabling separation from the desired alcohol.[1][4]

Underlying Principle: The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is an ionic salt, rendering it soluble in the aqueous phase, while the non-aldehyde components remain in the organic phase.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. If the reaction is slow, a water-miscible co-solvent like methanol or THF can be added to the crude mixture before adding the immiscible solvent and bisulfite solution.[2][3]

  • Bisulfite Addition: Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: Shake the separatory funnel vigorously for 2-3 minutes. Caution: This procedure should be performed in a fume hood as pressure may build up, and sulfur dioxide gas can be generated.[3][4] Vent the funnel frequently.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains your purified alcohol, while the lower aqueous layer contains the aldehyde-bisulfite adduct.

  • Workup: Drain and discard the lower aqueous layer. Wash the remaining organic layer twice with deionized water and once with saturated brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the alcohol product from less polar impurities like unreacted esters.

Step-by-Step Methodology:

  • Solvent System Selection: First, determine the optimal mobile phase using thin-layer chromatography (TLC). Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems. The goal is to find a system where your product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities.[5]

  • Column Packing: Prepare a silica gel column in your chosen eluent. Ensure the column is packed uniformly to prevent cracking or channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the crude product has poor solubility in the mobile phase, it can be dry-loaded by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column.[12]

  • Elution: Run the column, applying gentle air pressure. Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing your product (as determined by TLC analysis) and remove the solvent under reduced pressure to obtain the purified this compound.

Polarity of ImpurityRecommended Starting Solvent System (v/v)Expected Elution Order
Low (e.g., Ester)10-20% Ethyl Acetate / Hexanes1. Ester, 2. Alcohol
Moderate30-50% Ethyl Acetate / HexanesImpurity and product may co-elute; gradient elution may be needed.
High (e.g., Diol)5% Methanol / Dichloromethane1. Alcohol, 2. Highly Polar Impurity
Table 1: Suggested starting solvent systems for flash chromatography on silica gel.[6]
Protocol 3: Standard Workup for LiAlH₄ Reductions (Fieser Method)

This protocol is designed to safely quench excess LiAlH₄ and convert aluminum byproducts into a filterable solid.[8]

Step-by-Step Methodology: This procedure is for a reaction conducted with 'x' grams of LiAlH₄.

  • Dilution & Cooling: After the reaction is complete, dilute the reaction mixture with diethyl ether or THF and cool the flask to 0 °C in an ice bath.

  • Sequential Quenching: While stirring vigorously, add the following reagents slowly and dropwise . The addition is exothermic and will produce hydrogen gas.

    • Add 'x' mL of deionized water.

    • Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Add '3x' mL of deionized water.

  • Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 30 minutes. A white, granular solid should form.

  • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is captured.

  • Isolation: Filter the entire mixture through a pad of Celite® or a fritted glass funnel, washing the solid residue thoroughly with additional solvent (diethyl ether or ethyl acetate). The filtrate contains your crude alcohol product, which can then be concentrated and purified further if necessary.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying your crude this compound.

PurificationWorkflow cluster_start Analysis cluster_impurity Impurity Identification cluster_protocol Purification Protocol cluster_end Result start Crude Product Analysis (¹H NMR, TLC) aldehyde Aldehyde Impurity (~9.8 ppm in ¹H NMR) start->aldehyde Aldehyde detected ester Ester Impurity (Less polar spot on TLC) start->ester Ester detected protocol1 Protocol 1: Bisulfite Wash aldehyde->protocol1 protocol2 Protocol 2: Flash Chromatography ester->protocol2 end_product Pure this compound protocol1->end_product protocol2->end_product

Caption: Decision workflow for purification of this compound.

References
  • Benchchem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57279. [Link]

  • Lookchem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Brindle, C. S., et al. (2017). A Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(11), 1789-1792.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Teimuri-mofrad, R., et al. (2023). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Scientific Reports, 13(1), 10842.
  • University of Leeds, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • King, A. (n.d.).
  • Reddit. (2018). Separation of alcohols from esters. r/chemistry. Retrieved from [Link]

Sources

Challenges in scaling up the synthesis of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to address the common and nuanced challenges encountered when scaling up the synthesis of this important pharmaceutical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct chemical pathways. The choice of route often depends on the scale of the reaction, available starting materials, and equipment capabilities (e.g., high-pressure reactors). Below is a summary of the most common strategies, each presenting a unique set of challenges.

Synthesis_Pathways SM1 2-Fluorobromobenzene INT1 2-Fluorophenylethylmagnesium bromide (Grignard) SM1->INT1 + Mg (Grignard Formation) SM2 Oxirane SM3 3-(2-Fluorophenyl)propanoic acid Product This compound SM3->Product Reduction (e.g., BH3-THF, LiAlH4) SM4 2-Fluorocinnamaldehyde SM4->Product Selective Catalytic Hydrogenation SM5 2-Fluoro-1-propenylbenzene SM5->Product Hydroboration-Oxidation INT1->Product + Oxirane (Epoxide Opening)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the likely cause and actionable solutions grounded in chemical principles.

Route 1: Grignard Pathway & Epoxide Opening

The Grignard reaction is a powerful C-C bond-forming tool, but it is notoriously sensitive to reaction conditions, especially at scale.[1][2]

Question 1: My Grignard reaction with 2-fluorobromobenzene fails to initiate, or the yield of the Grignard reagent is very low. What's going wrong?

Answer: This is a classic challenge in Grignard synthesis. The lack of initiation or low yield typically stems from two primary sources: passivation of the magnesium surface and the electronic nature of the aryl halide.

  • Causality (Expertise): Grignard reagent formation is a surface reaction where magnesium undergoes an oxidative insertion into the carbon-halogen bond. This surface can be rendered inert by a layer of magnesium oxide or by residual moisture.[1] Furthermore, the fluorine atom on the aromatic ring is strongly electron-withdrawing, which can decrease the reactivity of the C-Br bond towards magnesium insertion compared to non-fluorinated analogs.

  • Troubleshooting & Validation (Trustworthiness):

    • Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Grignard reagents react violently with water.[1]

    • Magnesium Activation: The protective oxide layer on magnesium turnings must be disrupted. This can be achieved by:

      • Adding a small crystal of iodine, which chemically etches the surface.

      • Adding a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, exposing a fresh metal surface.

      • Mechanically crushing the magnesium turnings under an inert atmosphere.

    • Initiation: Add a small amount of the 2-fluorobromobenzene solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction, which is often indicated by a color change, bubble formation, or a gentle reflux.[3] Once initiated, the remaining halide should be added dropwise to maintain a controlled reflux.

Question 2: During the reaction of my pre-formed Grignard reagent with oxirane, I'm observing significant amounts of a biphenyl impurity and low conversion to the desired alcohol. Why?

Answer: This points to issues with either the Grignard reagent's stability and reactivity or the conditions of the epoxide addition.

  • Causality (Expertise): The formation of 2,2'-difluorobiphenyl is a result of a Wurtz-type coupling side reaction, where the Grignard reagent reacts with unreacted 2-fluorobromobenzene. This is often exacerbated by higher temperatures. Low conversion during the epoxide addition step can occur if the temperature is too low, as the ring-opening of oxirane requires sufficient activation energy.[3]

  • Troubleshooting & Validation (Trustworthiness):

    • Control Grignard Formation: Ensure the initial formation of the Grignard reagent goes to completion before adding the epoxide. This minimizes the concentration of unreacted aryl halide available for side reactions.

    • Temperature Management: The addition of oxirane is highly exothermic and must be carefully controlled. Cool the Grignard solution in an ice bath (0-10°C) and add the oxirane solution dropwise.[3] Allowing the temperature to rise too high can promote side reactions, while insufficient temperature will stall the reaction.

    • Quench Procedure: After the reaction is complete, quench by slowly pouring the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This protonates the resulting alkoxide to form the alcohol and neutralizes any remaining Grignard reagent.

Route 2: Reduction of 3-(2-Fluorophenyl)propanoic Acid

This route is often attractive due to the commercial availability of the starting acid. However, the choice and handling of the reducing agent are critical for success and safety.

Question: I am attempting to reduce 3-(2-Fluorophenyl)propanoic acid, but I am getting either low yields or recovering unreacted starting material. How can I improve this transformation?

Answer: The direct reduction of a carboxylic acid to an alcohol is a demanding transformation that requires a powerful reducing agent. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.

  • Causality (Expertise): Carboxylic acids are resistant to reduction because the carboxylate anion, formed by deprotonation with the hydride reagent, is resonance-stabilized and electron-rich, making it resistant to further nucleophilic attack by a hydride. Therefore, strong, Lewis-acidic reducing agents are required.

  • Troubleshooting & Validation (Trustworthiness):

    • Reagent Selection:

      • Lithium Aluminum Hydride (LiAlH₄): This is the classic, highly effective reagent for this reduction. However, it is pyrophoric and reacts violently with protic solvents. It must be handled with extreme care under a strictly inert atmosphere.

      • Borane Complexes (e.g., BH₃·THF or BH₃·SMe₂): Borane is an excellent choice for reducing carboxylic acids and is often preferred for scale-up due to its milder nature compared to LiAlH₄.[4] It forms a borate ester intermediate which is then hydrolyzed during workup. The reaction is typically cleaner with fewer side products.

    • Reaction Conditions: For a borane reduction, the reaction is typically run in THF. The carboxylic acid is added slowly to the borane solution at 0°C, then allowed to warm to room temperature or gently heated to drive the reaction to completion.

    • Stoichiometry: Ensure at least one full equivalent of BH₃ is used per mole of carboxylic acid (as three hydrides are consumed, and one coordinates to the carbonyl oxygen). Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice.

ReagentRelative ReactivityTypical SolventKey Safety/Handling Considerations
LiAlH₄ Very HighAnhydrous Ether, THFPyrophoric, reacts violently with water/alcohols. Requires careful quenching.
BH₃·THF HighTHFMoisture-sensitive, liberates flammable gas on contact with water. Safer than LiAlH₄.
NaBH₄ LowAlcohols, Water, THFGenerally unreactive with carboxylic acids. Stable and easy to handle.
Route 3: Selective Catalytic Hydrogenation

This route can be highly efficient but hinges on achieving selectivity between two reducible functional groups: the C=C double bond and the aldehyde C=O bond.

Question: My hydrogenation of 2-fluorocinnamaldehyde is producing 3-(2-fluorophenyl)propanal (over-reduction of C=C) or is not proceeding to the alcohol. How do I control the selectivity?

Answer: Achieving high selectivity for the hydrogenation of an α,β-unsaturated aldehyde to the corresponding unsaturated alcohol is a significant challenge because the reduction of the C=C bond is thermodynamically more favorable than the reduction of the C=O bond.[5]

  • Causality (Expertise): The outcome of the hydrogenation is dictated almost entirely by the catalyst system. Standard hydrogenation catalysts like Palladium (Pd) or Platinum (Pt) strongly favor the reduction of the C=C double bond.[6] To favor C=O reduction, the catalyst must be engineered to preferentially adsorb the molecule via the carbonyl oxygen. This is often achieved using bimetallic catalysts where one metal acts as a Lewis acidic site to coordinate the oxygen.[7]

  • Troubleshooting & Validation (Trustworthiness):

    • Catalyst Choice is Key: Move away from standard Pd/C or PtO₂. Explore specialized catalysts known for C=O selectivity.

      • Co-based Intermetallic Compounds (e.g., CoGa₃): These have shown high selectivity (up to 96%) for the hydrogenation of cinnamaldehyde to cinnamyl alcohol. The electropositive Ga site is believed to facilitate the adsorption of the polarized C=O group.[7]

      • Bimetallic Catalysts on a Support (e.g., CoRe/TiO₂): These systems can also achieve excellent selectivity. The presence of ReOx species on the catalyst surface is advantageous for C=O adsorption.[5]

    • Optimize Reaction Conditions: Temperature and pressure play a crucial role. For example, with a CoRe/TiO₂ catalyst, increasing the temperature to 140°C showed a remarkable increase in performance, but exceeding this led to excessive hydrogenation.[5] Each catalyst system will have its own optimal operational window that must be determined experimentally.

    • Hydrogen Source: While H₂ gas is common, transfer hydrogenation using a hydrogen donor like formic acid can sometimes improve selectivity.[5]

Troubleshooting_Workflow Start Low Yield or Impurity Issue Route Identify Synthetic Route Start->Route Grignard_Issue Grignard Issue? Route->Grignard_Issue Grignard Reduction_Issue Reduction Issue? Route->Reduction_Issue Reduction Hydrogenation_Issue Hydrogenation Issue? Route->Hydrogenation_Issue Hydrogenation Check_Anhydrous Verify Anhydrous Conditions & Mg Activation Grignard_Issue->Check_Anhydrous Initiation Fail Control_Temp Optimize Temperature for Addition Grignard_Issue->Control_Temp Side Products Change_Reagent Select Stronger Reducing Agent (e.g., BH3) Reduction_Issue->Change_Reagent No Reaction Check_Stoich Verify Stoichiometry Reduction_Issue->Check_Stoich Incomplete Change_Catalyst Use Selective Catalyst (e.g., Co-based) Hydrogenation_Issue->Change_Catalyst Poor Selectivity Optimize_Conditions Optimize Temp/Pressure Hydrogenation_Issue->Optimize_Conditions Low Conversion

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most recommended for a multi-kilogram scale-up?

A1: There is no single "best" route, as the choice is heavily dependent on facility infrastructure, budget, and safety protocols.

  • Grignard Route: While common, it presents significant scale-up challenges related to heat management (exotherms) and the need for large volumes of anhydrous solvents. It is often avoided in large-scale manufacturing unless absolutely necessary.

  • Reduction Route: Using borane complexes (BH₃·THF) is often a very good compromise for scale-up. The reagents are commercially available, the reaction is generally high-yielding, and the process is more manageable from a safety perspective than using LiAlH₄.

  • Hydrogenation Route: This is potentially the most atom-economical and "greenest" route. However, it requires a significant capital investment in high-pressure hydrogenation equipment and specialized catalysts, which may not be readily available. If the infrastructure exists, this is a very strong candidate.

Q2: What are the primary challenges in purifying this compound?

A2: The product is a relatively high-boiling point liquid. The main purification challenges are removing starting materials and structurally similar byproducts.

  • Vacuum Distillation: This is the preferred method for purification on a larger scale. A good fractional distillation setup is necessary to separate the product from lower-boiling solvents and higher-boiling impurities (like biphenyl byproducts from a Grignard route).

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is often not economically viable for multi-kilogram production. It should be reserved for producing high-purity reference standards or if distillation fails to remove a critical impurity.[8]

  • Aqueous Work-up: A thorough aqueous wash of the crude product (e.g., with dilute acid, then bicarbonate solution, then brine) is crucial before distillation to remove salts and water-soluble impurities.

Q3: Are there any specific safety considerations for syntheses involving 2-fluoro-aromatic compounds?

A3: Yes. While the fluorine atom itself doesn't impart extreme toxicity, fluorinated organic compounds can have different metabolic profiles and thermal stabilities.

  • Thermal Stability: Fluorinated compounds can decompose at high temperatures to release HF (hydrogen fluoride), which is extremely corrosive and toxic. Avoid excessive temperatures during distillation.

  • Reagent Safety: The primary safety concerns are tied to the chosen reagents. Pay strict attention to the handling protocols for pyrophoric Grignard reagents, flammable borane complexes, and high-pressure hydrogen gas. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References

  • DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. Retrieved from University of Maine Digital Commons. [Link]

  • Li, Y., et al. (2021). Selective Hydrogenation of Cinnamaldehyde over Co-Based Intermetallic Compounds Derived from Layered Double Hydroxides. ACS Catalysis. [Link]

  • Ketchie, C., et al. (2012). Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Catalysis Science & Technology. [Link]

  • Wang, X., et al. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. Catalysts. [Link]

  • Zaera, F. (2021). Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces. The Journal of Physical Chemistry C. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from Wikipedia. [Link]

  • Grokipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from Grokipedia. [Link]

  • ResearchGate. (2015). Side Reactions in a Grignard Synthesis. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from Master Organic Chemistry. [Link]

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Validation & Comparative

1H NMR and 13C NMR spectral assignment for 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(2-Fluorophenyl)propan-1-ol

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides a comprehensive, in-depth analysis and predicted spectral assignment for this compound, a compound featuring a flexible aliphatic chain attached to a substituted aromatic ring.

This guide moves beyond a simple listing of chemical shifts. It is designed as a comparative analysis, leveraging spectral data from foundational analogs—3-phenylpropan-1-ol and 2-fluorotoluene—to logically deduce the spectral features of the target molecule. We will explore the causal relationships behind observed chemical shifts and coupling constants, particularly the influence of the ortho-fluorine substituent, which introduces both electronic effects and complex spin-spin couplings.

Part 1: Foundational Principles for Spectral Interpretation

A robust NMR assignment relies on understanding the key factors that influence nuclear environments. For this compound, the primary influences are:

  • Inductive Effects : The electronegative fluorine and oxygen atoms withdraw electron density, deshielding nearby nuclei and shifting their signals downfield (to higher ppm values).[1]

  • Anisotropic Effects : The π-electron system of the benzene ring generates a magnetic field. Protons directly attached to the ring (aromatic protons) lie in a deshielding region and appear at high chemical shifts (typically 7.0-8.0 ppm).

  • Spin-Spin Coupling (J-coupling) : The magnetic influence of one nucleus on another is transmitted through chemical bonds. In ¹H NMR, this splits signals into multiplets (doublets, triplets, etc.), with the splitting pattern described by the n+1 rule .[2] A crucial feature in this molecule will be the coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei, which can occur over multiple bonds.[3]

  • 2D Correlation Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming assignments.[4]

    • COSY reveals ¹H-¹H coupling networks, typically over two or three bonds.

    • HSQC correlates directly bonded ¹H-¹³C pairs.[4]

    • HMBC shows correlations between ¹H and ¹³C nuclei over two to three bonds (and sometimes four), mapping the carbon skeleton.[4]

Part 2: Comparative Analysis with Structural Analogs

To predict the spectrum of this compound, we first examine the spectra of its constituent parts.

Baseline 1: The Aliphatic Chain (from 3-Phenylpropan-1-ol)

3-Phenyl-1-propanol provides the foundational chemical shifts for the propyl chain attached to a benzene ring.

Assignment (3-Phenylpropan-1-ol) ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
C1-H₂ (HO-CH₂ -)~3.68Triplet (t)~62.5
C2-H₂ (-CH₂ -CH₂-)~1.91Quintet (quin)~34.2
C3-H₂ (Ar-CH₂ -)~2.71Triplet (t)~32.1
Aromatic C-H~7.18-7.30Multiplet (m)~126.0, 128.5, 128.6
Aromatic C (quaternary)--~142.0

Data compiled from available spectral databases.[5][6]

Baseline 2: The Aromatic Ring (from 2-Fluorotoluene)

2-Fluorotoluene informs our predictions for the substituted aromatic ring, demonstrating the effect of an ortho-fluorine atom.

Assignment (2-Fluorotoluene) ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-3~7.10 - 6.90Multiplet (m)~114.9 (d, J ≈ 21 Hz)
H-4~7.10 - 6.90Multiplet (m)~124.1
H-5~7.10 - 6.90Multiplet (m)~123.5
H-6~7.18 - 7.12Multiplet (m)~127.2
C-1 (C-CH₃)--~131.3
C-2 (C-F)--~162.2 (d, J ≈ 245 Hz)

Data compiled from BenchChem and ChemicalBook.[7][8] Note the large one-bond carbon-fluorine coupling (¹JCF) and the smaller two-bond coupling (²JCF).

Part 3: Predicted Spectral Assignment for this compound

By synthesizing the data from our analogs, we can construct a detailed prediction for the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The presence of the ortho-fluorine substituent will influence both the chemical shifts of the aromatic protons and introduce additional ¹H-¹⁹F couplings. Long-range ¹⁹F-¹H coupling constants in aromatic systems are typically in the range of 0.5-3.0 Hz.[9]

Assignment Predicted δ (ppm) Predicted Multiplicity *Justification
H-1 (CH₂ -OH)~3.70t, J ≈ 6.5 HzSimilar to 3-phenylpropan-1-ol; deshielded by the -OH group.
H-2 (-CH₂ -)~1.95mQuintet-like multiplet due to coupling with H-1 and H-3.
H-3 (Ar-CH₂ -)~2.80t, J ≈ 7.5 HzBenzylic position, slightly downfield from a standard alkane.
OHVariable (1.5-2.5)br sChemical shift is concentration and solvent dependent; often a broad singlet.
H-6'~7.20mOrtho to the alkyl chain, expected to be the most downfield of the aromatic protons.
H-3', H-4', H-5'~7.00 - 7.15mComplex overlapping multiplet due to ¹H-¹H and ¹H-¹⁹F couplings.

*Multiplicity Key: s = singlet, br s = broad singlet, t = triplet, m = multiplet.

Predicted ¹³C NMR Spectrum

The most significant feature in the ¹³C spectrum will be the large one-bond coupling of the fluorine to C-2' and smaller, multi-bond couplings to adjacent carbons.[10]

Assignment Predicted δ (ppm) Predicted ¹³C-¹⁹F Coupling (JCF) Justification
C-1 (-C H₂-OH)~62.0None expectedTypical for a primary alcohol.
C-2 (-C H₂-)~31.5Small ⁴JCF possibleAliphatic carbon.
C-3 (Ar-C H₂-)~25.5Small ³JCF possibleBenzylic carbon, shifted upfield relative to 3-phenylpropan-1-ol due to steric/electronic effects of the ortho-F.
C-1' (C-alkyl)~128.5d, ²JCF ≈ 15-20 HzQuaternary carbon attached to the propyl chain.
C-2' (C-F)~161.5d, ¹JCF ≈ 245 HzDirectly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.
C-3'~115.5d, ²JCF ≈ 21 HzOrtho to fluorine, shielded and split.
C-4'~128.0d, ³JCF ≈ 8 HzPara to fluorine.
C-5'~124.2d, ⁴JCF ≈ 3 HzMeta to fluorine.
C-6'~131.0d, ³JCF ≈ 4 HzPara to the alkyl group.

Part 4: Workflow for Assignment Confirmation via 2D NMR

While predictions are powerful, experimental confirmation is essential. The following workflow and diagrams illustrate how 2D NMR would be used to validate the proposed assignments.

Experimental Protocol for NMR Analysis
  • Sample Preparation : Dissolve ~15-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • 1D Spectra Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition :

    • COSY : Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • HSQC : Acquire a phase-sensitive, edited HSQC spectrum to identify direct ¹H-¹³C bonds. This experiment also reveals the multiplicity of each carbon (CH, CH₂, CH₃).[4]

    • HMBC : Acquire an HMBC spectrum optimized for a long-range coupling of ~8 Hz to identify 2- and 3-bond ¹H-¹³C correlations.[4]

  • Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct all spectra. Calibrate the ¹H spectrum to TMS at 0.0 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

Visualizing Connectivity: Predicted 2D NMR Correlations

The following diagrams, rendered in DOT language, illustrate the key correlations expected in COSY and HMBC spectra that would confirm the molecular structure.

COSY_Correlations cluster_aliphatic Aliphatic Chain cluster_aromatic Aromatic Ring H-1 H-1 (~3.70 ppm) H-2 H-2 (~1.95 ppm) H-3 H-3 (~2.80 ppm) H-2->H-3 J_HH H-6' H-6' (~7.20 ppm) H-5' H-5' (~7.0-7.15 ppm) H-5'->H-6' J_HH H-4' H-4' (~7.0-7.15 ppm) H-4'->H-5' J_HH H-3' H-3' (~7.0-7.15 ppm) H-3'->H-4' J_HH

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HMBC_Correlations H2 H-2 C3 C-3 H2->C3 ²J_CH C1a C-1' H2->C1a ³J_CH C1 C1 H2->C1 ²J_CH H3 H-3 C2 C-2 H3->C2 ²J_CH H3->C1a ²J_CH C2a C-2' H3->C2a ³J_CH C6a C-6' H3->C6a ³J_CH H3->C1 ³J_CH H6a H-6' H6a->C1a ²J_CH H6a->C2a ²J_CH H3a H-3' H3a->C1a ³J_CH H3a->C2a ²J_CH H1 H1 H1->C3 ³J_CH

Caption: Key predicted long-range ¹H-¹³C HMBC correlations.

HMBC Interpretation Logic :

  • The benzylic protons (H-3) are critical. They should show correlations to the quaternary aromatic carbons C-1' and C-2', firmly linking the side chain to the ring.

  • A correlation from H-3 to C-6' would also be expected.

  • The H-1 protons, attached to the oxygen-bearing carbon, should show a three-bond correlation to C-3, confirming the length of the propyl chain.

  • Aromatic protons like H-6' will show correlations to nearby ring carbons (C-1', C-2'), confirming their position.

Conclusion

This guide provides a comprehensive, predictive framework for the complete ¹H and ¹³C NMR spectral assignment of this compound. By grounding predictions in the empirical data of simpler, analogous structures, we have established a robust hypothesis for the chemical shifts and coupling patterns. The influence of the ortho-fluorine substituent is notable, causing characteristic splitting patterns in both the ¹H and ¹³C spectra that serve as key diagnostic markers. The outlined 2D NMR workflow provides a clear, logical path for the experimental validation of these assignments, ensuring a high degree of confidence in the final structural elucidation.

References

  • SpectraBase. (n.d.). 3-Phenyl-1-propanol. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. Available at: [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

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  • Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Available at: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

  • SpectraBase. (n.d.). 3-Phenyl-1-propanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

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  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

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Deconstructing 3-(2-Fluorophenyl)propan-1-ol: A Comparative Guide to Mass Spectrometry Fragmentation and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or intermediate compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(2-Fluorophenyl)propan-1-ol, a substituted aromatic alcohol of interest in synthetic chemistry. Beyond a mere catalog of fragments, we will explore the causal mechanisms behind its electron ionization (EI) fragmentation pattern. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical techniques, offering a holistic perspective on its characterization.

The Rationale for Investigation

This compound, with its fluorinated phenyl ring and primary alcohol functionality, presents a unique combination of structural features that influence its analytical behavior. Understanding its fragmentation is not only crucial for its unambiguous identification but also provides insights into the stability of its various substructures. This knowledge is paramount in reaction monitoring, purity assessment, and metabolite identification studies.

Unveiling the Fragmentation Pathway: A Mechanistic Approach

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage: This is a hallmark fragmentation for primary alcohols.[3][4] The bond between the alpha and beta carbons relative to the hydroxyl group cleaves, resulting in the formation of a resonance-stabilized oxonium ion. For this compound, this would lead to the loss of a 2-fluorophenylethyl radical and the formation of the base peak at m/z 31 ([CH₂OH]⁺). This is a highly favorable pathway due to the stability of the resulting cation.

  • Dehydration (Loss of Water): Alcohols frequently undergo the elimination of a water molecule, resulting in a peak at M-18.[3][5] For this compound, a fragment ion at m/z 136 ([C₉H₉F]•+) would be indicative of this process.

  • Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring can occur, leading to the formation of a fluorobenzyl-type cation or a propyl radical. The formation of a fluorotropylium ion at m/z 109 ([C₇H₆F]⁺) through rearrangement is a plausible pathway.

  • Loss of the Fluorine Atom: Fragmentation involving the loss of the fluorine atom from the aromatic ring can also be expected, potentially leading to a fragment at m/z 135 .

  • Aromatic Ring Fragmentation: The fluorophenyl ring itself can undergo fragmentation, leading to characteristic aromatic fragments, though these are typically of lower intensity.

Proposed Mass Spectrometry Fragmentation Data
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
154[C₉H₁₁FO]•+-Molecular Ion [M]•+
136[C₉H₉F]•+H₂ODehydration of the alcohol
109[C₇H₆F]⁺•C₂H₅OBenzylic cleavage and rearrangement
96[C₆H₅F]⁺•C₃H₆OCleavage of the C-C bond adjacent to the ring
31[CH₂OH]⁺•C₈H₈FAlpha-cleavage
Fragmentation Workflow

The anticipated fragmentation cascade is visualized below. This diagram illustrates the primary routes from the molecular ion to the major fragment ions.

Fragmentation_Pathway M [C₉H₁₁FO]•+ m/z 154 Molecular Ion F1 [C₉H₉F]•+ m/z 136 M->F1 - H₂O F2 [C₇H₆F]⁺ m/z 109 M->F2 - •C₂H₅O F3 [CH₂OH]⁺ m/z 31 (Base Peak) M->F3 - •C₈H₈F (Alpha-Cleavage)

Caption: Proposed EI fragmentation pathway of this compound.

A Comparative Analysis: Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques.[6][7] Below is a comparison of mass spectrometry with other relevant methods for the analysis of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Retention time, molecular weight, and fragmentation pattern.High sensitivity and resolution; provides structural information.Requires volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Retention time, purity, and quantification.Suitable for non-volatile and thermally labile compounds; excellent for purity determination.[8]Does not inherently provide structural information without a mass detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed information about the molecular structure, including connectivity and stereochemistry.Unambiguous structure determination.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Information about the functional groups present (e.g., -OH, C-F, aromatic C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

To experimentally validate the proposed fragmentation and characterize this compound, the following protocols are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless inlet, 250 °C.

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC-UV) Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) may be a suitable starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[8]

Logical Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of this compound, integrating multiple analytical techniques.

Characterization_Workflow cluster_Initial Initial Analysis cluster_Purity Purity & Quantification cluster_Structure Structural Elucidation cluster_Confirmation Data Confirmation A Sample of This compound B HPLC-UV Analysis A->B C GC-MS Analysis A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D E IR Spectroscopy A->E F Comprehensive Structural Confirmation B->F C->F D->F E->F

Caption: A multi-technique workflow for the comprehensive characterization of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by a prominent alpha-cleavage leading to a base peak at m/z 31, with other significant fragments arising from dehydration and benzylic cleavage. While GC-MS provides invaluable structural information, a truly comprehensive analysis and unambiguous identification of this compound are best achieved through the integration of complementary techniques such as HPLC for purity assessment and NMR for definitive structural elucidation. This multi-faceted approach ensures the scientific rigor required in research and drug development.

References

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Sources

A Comparative Guide to Confirming the Enantiomeric Excess of Chiral 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, 3-(2-Fluorophenyl)propan-1-ol, serves as a pertinent example of a chiral building block where stereochemical purity is paramount.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of chiral alcohols like this compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The Criticality of Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] represent the concentrations of the R- and S-enantiomers, respectively. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure compound has an ee of 100%.[1]

Methodologies for Enantiomeric Excess Determination

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral element into the analytical system.[2] This can be achieved through several powerful techniques, primarily categorized as chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[1][2][3] The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[1][2]

Principle of Separation: The CSP, often composed of polysaccharide derivatives (e.g., cellulose or amylose) immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers of the analyte.[1][4] The differing stability of these complexes results in differential elution from the column, allowing for their separation and quantification.

Experimental Protocol: Direct Method on a Chiral Stationary Phase

  • Column Selection: Choose a suitable polysaccharide-based CSP, such as one derived from amylose or cellulose, which are known for their broad applicability in resolving a wide range of chiral compounds, including alcohols.[1][2]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

  • Sample Preparation: Dissolve a small, accurate amount of the this compound sample (e.g., 1 mg) in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

    • Column: Chiralpak® AD-H or a similar polysaccharide-based column.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase hplc_injection Inject Sample into HPLC System prep_sample->hplc_injection prep_mobile Prepare Hexane/Isopropanol Mixture prep_mobile->hplc_injection chiral_column Separation on Chiral Stationary Phase hplc_injection->chiral_column uv_detection UV Detection chiral_column->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calculation Calculate Enantiomeric Excess integration->ee_calculation

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution, sensitivity, and speed.[5] The separation principle is similar to chiral HPLC, relying on a chiral stationary phase, typically a derivatized cyclodextrin, to differentiate between enantiomers.[5][6]

Principle of Separation: Chiral GC columns often contain cyclodextrin derivatives coated onto the inner wall of the capillary. The chiral cavities of the cyclodextrins form inclusion complexes with the enantiomers of the analyte. The subtle differences in the fit and interaction strength between each enantiomer and the chiral selector lead to different retention times.

Experimental Protocol: Direct Analysis on a Chiral GC Column

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the alcohol can be acylated to form an ester (e.g., acetate or trifluoroacetate).[7] This reduces polarity and can enhance separation.[7]

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB, is a common choice for separating chiral alcohols.[7]

  • Sample Preparation: Dissolve the this compound (or its derivative) in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

  • Data Analysis: The enantiomeric excess is determined by the ratio of the integrated peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis derivatization Optional: Derivatize Alcohol (e.g., Acylation) dissolution Dissolve in Volatile Solvent derivatization->dissolution gc_injection Inject into GC System dissolution->gc_injection chiral_gc_column Separation on Chiral Capillary Column gc_injection->chiral_gc_column fid_detection FID or MS Detection chiral_gc_column->fid_detection chromatogram Obtain Chromatogram fid_detection->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calculation Calculate Enantiomeric Excess integration->ee_calculation cluster_reactants Reactants cluster_products Products alcohol_enantiomers Mixture of (R)- and (S)-Alcohol reaction Esterification alcohol_enantiomers->reaction mosher_acid Enantiopure (R)-Mosher's Acid Chloride mosher_acid->reaction diastereomer_R (R)-Alcohol-(R)-Mosher's Ester reaction->diastereomer_R diastereomer_S (S)-Alcohol-(R)-Mosher's Ester reaction->diastereomer_S nmr_analysis NMR Analysis (¹H or ¹⁹F) diastereomer_R->nmr_analysis diastereomer_S->nmr_analysis result Distinct NMR Signals for Each Diastereomer nmr_analysis->result

Sources

Comparative Reactivity Analysis: 3-(2-Fluorophenyl)propan-1-ol vs. 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate physicochemical and pharmacological properties. The position of the fluorine substituent on an aromatic ring can profoundly influence a molecule's reactivity, directing the course of synthetic transformations and impacting metabolic stability. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 3-(2-fluorophenyl)propan-1-ol and 3-(3-fluorophenyl)propan-1-ol. By examining the interplay of electronic effects, steric hindrance, and potential intramolecular interactions, we will elucidate the expected differences in their chemical behavior, supported by established principles of physical organic chemistry and kinetic data from analogous systems. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of fluorinated aromatic compounds.

The Foundational Chemistry: Electronic and Steric Landscape

The reactivity of both the hydroxyl group and the aromatic ring in these isomers is dictated by the electronic influence of the fluorine substituent. Fluorine is a unique element in this context, exerting a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, yet significant, electron-donating resonance effect (+R) via its lone pairs.[1][2] The interplay of these opposing effects governs the electron density distribution within the molecule and, consequently, its reactivity.

Electronic Effects of the Fluorine Substituent

The inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through the sigma bond framework. This effect diminishes with distance. In contrast, the resonance effect donates electron density into the pi-system of the ring, primarily at the ortho and para positions.

  • This compound (ortho-isomer): The fluorine atom is in close proximity to the propyl alcohol side chain. Its strong -I effect will be most pronounced at the ipso-carbon and the adjacent ortho- and meta-positions. The +R effect will increase electron density at the para-position (C4) and the other ortho-position (C6).

  • 3-(3-Fluorophenyl)propan-1-ol (meta-isomer): The fluorine atom's -I effect is felt throughout the ring, but its influence on the carbon atom attached to the side chain (C1) is less direct than in the ortho-isomer. The +R effect of the meta-fluorine atom will primarily increase electron density at the ortho- (C2, C4) and para- (C6) positions relative to the fluorine.

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ) . These constants provide an empirical measure of the electronic influence of a substituent on the reactivity of a reaction center.

Substituentσ_meta_σ_para_
F+0.34+0.06
Table 1: Hammett Substituent Constants for Fluorine.

The positive σ value for the meta-position indicates a net electron-withdrawing effect. The near-zero σ value for the para-position reflects the near cancellation of the strong -I and weaker +R effects. For the ortho-position, a simple Hammett constant is often not applicable due to the additional influence of steric effects.

Steric Considerations and the "Ortho Effect"

The "ortho effect" is a general term for the anomalous behavior of ortho-substituted benzene derivatives, which arises from a combination of steric hindrance and intramolecular interactions.[3] In the case of this compound, the fluorine atom is positioned adjacent to the three-carbon side chain. This proximity can lead to:

  • Steric Hindrance: The fluorine atom can sterically hinder the approach of reagents to both the hydroxyl group and the ortho-position of the aromatic ring. This is particularly relevant for reactions involving bulky reagents or transition states.

  • Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom, creating a six-membered ring-like conformation. The existence and strength of such C-F···H-O interactions are a subject of ongoing research, with evidence suggesting they are generally weak.[4][5] However, even a weak interaction could influence the conformation of the side chain and the acidity and nucleophilicity of the hydroxyl group.

G

Comparative Reactivity at the Hydroxyl Group

Reactions involving the hydroxyl group, such as oxidation and esterification, are fundamental transformations. The reactivity of the alcohol in our two isomers will be influenced by the electronic effects transmitted from the fluorinated phenyl ring.

Oxidation to the Aldehyde

The oxidation of primary alcohols to aldehydes is a common synthetic step. Kinetic studies on the oxidation of substituted benzyl alcohols provide a valuable model for understanding the reactivity of our target molecules. These studies consistently show that electron-withdrawing groups on the aromatic ring decrease the rate of oxidation.[1][6] This is because the rate-determining step often involves the removal of a hydride ion from the carbon bearing the hydroxyl group. A more electron-deficient carbon atom will be less able to support the developing positive charge in the transition state.

Oxidation_TS Reactant Ar-CH2-OH TS [Ar-CH...H...Ox]‡ (Transition State) Reactant->TS Rate-determining step Oxidant [Ox] Oxidant->TS Product Ar-CHO TS->Product Reduced_Oxidant [Ox-H]⁻ TS->Reduced_Oxidant

Expected Reactivity Order:

Based on the stronger electron-withdrawing effect of the ortho-fluoro substituent due to its proximity to the reaction center, we can predict the following order of reactivity for oxidation:

3-(3-Fluorophenyl)propan-1-ol > this compound

The meta-isomer is expected to undergo oxidation at a faster rate than the ortho-isomer. Furthermore, the potential for intramolecular hydrogen bonding in the ortho-isomer could also decrease the rate of oxidation by reducing the availability of the hydroxyl proton for interaction with the oxidant.

Esterification

Esterification, typically carried out under acidic conditions, involves the nucleophilic attack of the alcohol onto a protonated carboxylic acid or its derivative. The nucleophilicity of the alcohol's oxygen atom is a key factor in determining the reaction rate. Electron-withdrawing groups on the phenyl ring will decrease the electron density on the hydroxyl oxygen, thereby reducing its nucleophilicity and slowing down the reaction.

Expected Reactivity Order:

Similar to oxidation, the more pronounced electron-withdrawing effect of the ortho-fluorine substituent is expected to have a greater impact on the nucleophilicity of the hydroxyl group.

3-(3-Fluorophenyl)propan-1-ol > this compound

The meta-isomer is predicted to be more reactive in esterification reactions. Steric hindrance from the ortho-fluorine atom could also play a role in disfavoring the formation of the tetrahedral intermediate during esterification, further slowing the reaction for the ortho-isomer.

Comparative Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The fluorine substituent, being an ortho, para-director, will guide incoming electrophiles to specific positions on the ring. However, due to its overall deactivating nature, both isomers will be less reactive than benzene.

EAS_Mechanism Aromatic Fluorophenylpropanol Sigma_Complex Arenium Ion Intermediate (σ-complex) Aromatic->Sigma_Complex Attack by π-system Electrophile E⁺ Electrophile->Sigma_Complex Product Substituted Product Sigma_Complex->Product Re-aromatization Proton H⁺ Sigma_Complex->Proton

Regioselectivity
  • This compound: The fluorine atom directs electrophiles to the para-position (C4) and the other ortho-position (C6). The propanol side chain is a weakly activating ortho, para-director. Therefore, the directing effects of both substituents are somewhat synergistic. However, steric hindrance from both the fluorine and the side chain will likely disfavor substitution at the C6 position, making the C4 position the most probable site of electrophilic attack.

  • 3-(3-Fluorophenyl)propan-1-ol: The fluorine at the meta-position directs incoming electrophiles to the C2, C4, and C6 positions. The propanol side chain at C1 directs to the C2 and C6 positions. Thus, the directing effects are largely cooperative, with the C2 and C6 positions being the most activated and sterically accessible.

Overall Reactivity

The overall rate of EAS is governed by the stability of the carbocation intermediate (arenium ion). The electron-withdrawing inductive effect of fluorine destabilizes this intermediate.

Expected Reactivity Order:

The deactivating inductive effect of the fluorine atom is stronger at closer proximity to the site of electrophilic attack.

  • In the ortho-isomer , attack at the favored C4 position places the positive charge in the intermediate relatively far from the fluorine atom.

  • In the meta-isomer , attack at the favored C2 or C6 positions places the positive charge ortho to the fluorine, where its destabilizing inductive effect is more strongly felt.

Therefore, it is predicted that:

This compound > 3-(3-Fluorophenyl)propan-1-ol

The ortho-isomer is expected to be slightly more reactive towards electrophilic aromatic substitution than the meta-isomer, although both will be significantly less reactive than benzene.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol for Comparative Oxidation Kinetics

Objective: To determine the relative rates of oxidation of this compound and 3-(3-fluorophenyl)propan-1-ol.

Materials:

  • This compound

  • 3-(3-Fluorophenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidant

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of each alcohol and the internal standard in dichloromethane.

  • In separate reaction vessels, combine a known amount of each alcohol stock solution and the internal standard stock solution.

  • Initiate the reactions simultaneously by adding a known amount of PCC to each vessel.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it (e.g., by passing it through a short plug of silica gel).

  • Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining alcohol relative to the internal standard.

  • Plot the concentration of each alcohol versus time to determine the initial reaction rates.

Protocol for Competitive Electrophilic Bromination

Objective: To determine the relative reactivity and product distribution for the electrophilic bromination of the two isomers.

Materials:

  • This compound

  • 3-(3-Fluorophenyl)propan-1-ol

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a reaction vessel, combine equimolar amounts of this compound and 3-(3-fluorophenyl)propan-1-ol in acetic acid.

  • Add a sub-stoichiometric amount of NBS (e.g., 0.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for a specified time.

  • Quench the reaction with a solution of sodium bisulfite.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to identify the brominated products and determine their relative amounts.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of the two isomers in key chemical transformations.

Reaction TypePredicted More Reactive IsomerRationale
Oxidation of Alcohol 3-(3-Fluorophenyl)propan-1-olStronger -I effect of ortho-F deactivates the benzylic position more. Potential intramolecular H-bonding in the ortho-isomer may also reduce reactivity.
Esterification of Alcohol 3-(3-Fluorophenyl)propan-1-olStronger -I effect of ortho-F reduces the nucleophilicity of the hydroxyl group more. Steric hindrance from ortho-F may also play a role.
Electrophilic Aromatic Substitution This compoundThe destabilizing -I effect of fluorine on the arenium ion intermediate is less pronounced for attack at the favored positions in the ortho-isomer.
Table 2: Summary of Predicted Comparative Reactivity.

Conclusion

The subtle change in the position of a fluorine atom from the ortho- to the meta-position on the phenyl ring of 3-phenylpropan-1-ol is predicted to have a significant and divergent impact on the reactivity of the molecule. For reactions involving the alcohol functionality, such as oxidation and esterification, the meta-isomer is expected to be more reactive due to the less pronounced electron-withdrawing effect at the reaction center. Conversely, for electrophilic aromatic substitution, the ortho-isomer is predicted to be the more reactive of the two, as the fluorine's deactivating inductive effect is less destabilizing for the key reaction intermediate. These predictions, grounded in fundamental principles of physical organic chemistry, provide a robust framework for synthetic planning and the rational design of fluorinated molecules in medicinal and materials chemistry. The provided experimental protocols offer a means to empirically verify these hypotheses.

References

  • Pérez-Benito, J. F., & Mata-Pérez, F. (1987). Kinetics of the oxidation of substituted benzyl alcohols by pyridinium dichromate. Canadian Journal of Chemistry, 65(10), 2329-2334.
  • Kirby, A. J. (1996). The ortho effect. Advances in Physical Organic Chemistry, 31, 183-278.
  • Wiberg, K. B. (Ed.). (1964). Oxidation in Organic Chemistry. Academic Press.
  • Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98.

Sources

A Senior Application Scientist's Guide to Purity Validation of 3-(2-Fluorophenyl)propan-1-ol: A Comparative Analysis Centered on GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 3-(2-Fluorophenyl)propan-1-ol (CAS No. 76727-24-7), are the foundational building blocks of these APIs.[1] The presence of impurities—be they residual starting materials, by-products, or degradation products—can have profound implications, potentially altering the pharmacological or toxicological profile of the final drug product.[2] Therefore, rigorous, validated analytical methods are paramount to ensure that each intermediate meets the stringent purity requirements mandated by regulatory bodies like the FDA and EMA.[2]

This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for validating the purity of synthesized this compound. We will explore the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and objectively compare the performance of GC-MS with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: The Primary Method — Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a premier technique for the analysis of compounds that are volatile or can be vaporized without decomposition.[3] For a molecule like this compound (M.W. 154.18 g/mol ), which possesses a relatively low boiling point and thermal stability, GC is an ideal separation method.[1] When coupled with a mass spectrometer, GC-MS becomes a powerhouse, providing not only quantitative data based on chromatographic separation but also definitive structural identification through mass fragmentation patterns.[4][5] This dual capability makes it exceptionally effective for both assaying the main component and identifying unknown impurities.[4][6]

The Causality Behind the GC-MS Protocol

The development of a robust GC-MS method is a systematic process where each parameter is chosen to achieve optimal separation and detection.

  • Injection Mode (Split/Splitless): A split injection is typically chosen to introduce a small, representative fraction of the sample onto the column, preventing overload and ensuring sharp, symmetrical peaks, which is critical for quantifying a high-concentration analyte like the main compound.

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is selected. This phase provides excellent resolving power for a wide range of aromatic compounds and their potential impurities, separating them based on boiling point and polarity differences.

  • Temperature Programming: A temperature ramp is essential. It begins at a low temperature to trap and focus volatile components at the head of the column, then gradually increases. This controlled ramp allows for the sequential elution of compounds from lowest to highest boiling point, ensuring separation of the target analyte from both volatile residual solvents and less volatile synthesis by-products.

  • Mass Spectrometer Mode (Electron Ionization): Electron Ionization (EI) at a standard 70 eV is the gold standard for generating reproducible mass spectra.[5] The resulting fragmentation patterns are highly characteristic of a molecule's structure and can be compared against established libraries (like NIST) for confident identification of impurities.

Experimental Workflow: Purity Validation by GC-MS

The following diagram illustrates the logical workflow for analyzing a synthesized batch of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation SamplePrep 1. Dissolve synthesized product in high-purity solvent (e.g., Dichloromethane) StandardPrep 2. Prepare a certified reference standard (CRS) solution of 3-(2-F-Ph)propan-1-ol ISTD 3. Add Internal Standard (ISTD) (e.g., Dodecane) to all samples and standards Injection 4. Inject aliquot into GC (Split mode) ISTD->Injection Separation 5. Separate components on a mid-polarity capillary column (Temperature Program) Injection->Separation Detection 6. Detect ions via Mass Spectrometer (EI, Scan Mode) Separation->Detection Integration 7. Integrate Chromatogram: Determine Retention Time (RT) and Peak Area Detection->Integration Identification 8. Identify Peaks: Compare RT to standard. Analyze mass spectra vs. library Integration->Identification Quantification 9. Quantify Purity: Calculate area % or use ISTD for absolute concentration Identification->Quantification

Caption: A step-by-step workflow for GC-MS purity analysis.

Protocol: GC-MS Purity Assay
  • Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound and dissolve in 10.0 mL of dichloromethane. Add an internal standard (e.g., dodecane) to a final concentration of 0.1 mg/mL.

  • Reference Standard Preparation: Prepare a solution of certified reference standard (CRS) of this compound at a known concentration (e.g., 2.0 mg/mL) in dichloromethane, containing the same concentration of internal standard.

  • GC-MS Conditions:

    • System: Agilent GC-MS or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum to the CRS.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify any impurity peaks by searching their mass spectra against the NIST database.

Interpreting the Data: A Hypothetical Analysis

A successful synthesis and analysis would yield a chromatogram dominated by the product peak. The table below presents hypothetical data for a batch of 99.5% purity.

Peak No.Retention Time (min)Area %Tentative IdentificationKey Mass Fragments (m/z)Justification
13.520.15Dichloromethane84, 49Analysis Solvent
28.910.252-Fluorobenzaldehyde124, 95, 67Unreacted Starting Material
310.45 99.52 This compound 154, 136, 109, 96 Product (Confirmed with CRS)
411.230.08Unknown By-product172, 123, 95Potential Dimerization Product

Part 2: The Trustworthiness Pillar — Method Validation via ICH Guidelines

An analytical method is only as reliable as its validation.[5] For pharmaceutical applications, method validation is not optional; it is a regulatory requirement to demonstrate that the method is fit for its intended purpose.[2][3] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard for this process.[7][8]

A GC-MS method for purity must be validated for several key performance characteristics:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.Peak purity analysis (MS deconvolution) shows no co-eluting peaks. Impurities are chromatographically resolved from the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a series of 5+ concentrations.[9]
Accuracy To measure the closeness of the experimental value to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).[9]
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections/preparations.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; demonstrated accuracy and precision at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature ramp).System suitability parameters (e.g., resolution, peak symmetry) remain within acceptable limits.

Part 3: Comparative Analysis — Orthogonal and Alternative Techniques

No single analytical technique is infallible. A comprehensive purity assessment often relies on orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This approach provides a more complete and trustworthy picture of a sample's purity profile.

Alternative Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2][10]

  • Principle: Separation occurs based on a compound's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (e.g., C18) column with a water/acetonitrile mobile phase would be a typical starting point.

  • Strengths:

    • Excellent for analyzing potential high molecular weight or polar impurities that would not elute from a GC column.

    • Wide variety of detectors (UV, DAD, ELSD) provides flexibility.

  • Weaknesses:

    • Less effective for volatile impurities like residual solvents, which are better analyzed by headspace GC.

    • A standard UV detector provides no structural information, unlike a mass spectrometer.

Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail about a molecule's chemical structure.

  • Principle: Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule, revealing information about connectivity and chemical environment.

  • Strengths:

    • Provides unambiguous structural confirmation of the main component and can be used to identify impurities without needing reference standards for them.

    • Quantitative NMR (qNMR) can determine the purity of a substance against a certified internal standard with very high accuracy, making it a primary ratio method.

  • Weaknesses:

    • Significantly lower sensitivity compared to GC-MS or HPLC, making it unsuitable for detecting trace-level impurities (e.g., <0.1%).[10]

    • Complex mixtures can lead to overlapping signals, complicating interpretation.

Logical Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. The following diagram outlines a logical decision-making process for purity validation.

Method_Selection Start Purity Validation Required for This compound IsVolatile Is the analyte and its expected impurities volatile/semi-volatile? Start->IsVolatile UseGCMS Primary Method: GC-MS (Assay, Volatile Impurities, Structural ID) IsVolatile->UseGCMS Yes ConsiderHPLC Are non-volatile or thermally labile impurities possible? IsVolatile->ConsiderHPLC No UseGCMS->ConsiderHPLC UseHPLC Orthogonal Method: HPLC-UV/DAD (Non-volatile Impurities, Alternative Quantitation) ConsiderHPLC->UseHPLC Yes NeedStructure Is definitive structural confirmation or absolute quantitation (qNMR) needed? ConsiderHPLC->NeedStructure No UseHPLC->NeedStructure UseNMR Reference Method: NMR (Structural Elucidation, Quantitative Purity Assay) NeedStructure->UseNMR Yes Report Combine data for a comprehensive purity profile NeedStructure->Report No UseNMR->Report

Caption: Decision tree for selecting analytical purity methods.

Head-to-Head Comparison
FeatureGC-MSHPLC-UVNMR Spectroscopy
Principle Volatility/Boiling Point & Mass-to-Charge RatioPolarity & PartitioningNuclear Spin Properties
Best For Volatile & semi-volatile compounds, trace analysis, unknown ID.Non-volatile & thermally labile compounds, routine QC.Structural elucidation, quantitative assay (qNMR).
Sensitivity Very High (ppb-ppm)High (ppm)Low (>0.1%)
Specificity Very High (Chromatography + Mass Spectrum)Moderate (Chromatography only)Absolute (Unique structural signature)
Throughput HighHighLow
Limitations Requires analyte to be volatile and thermally stable.Limited structural information from UV detector.Insensitive to trace impurities, complex spectra.

Conclusion

For the validation of synthesized this compound, GC-MS stands out as the premier analytical tool . Its high sensitivity, superior specificity derived from the combination of chromatographic separation and mass spectrometric identification, and its suitability for volatile aromatic alcohols make it exceptionally well-suited for the task.[4][11] A properly developed and validated GC-MS method, following the principles outlined in ICH Q2(R2), provides a trustworthy and robust system for routine quality control, capable of both quantifying the main component and identifying potential impurities.[7]

However, a truly comprehensive understanding of a compound's purity profile is best achieved by employing orthogonal techniques. HPLC serves as an essential complementary method to detect any non-volatile impurities, while NMR remains the ultimate arbiter for structural confirmation and absolute quantitative purity assessment. By integrating the data from these methods, researchers and drug development professionals can ensure the highest level of quality and safety for the pharmaceutical intermediates that form the basis of modern medicine.

References

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

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A Comparative Benchmarking of 2-, 3-, and 4-Fluorophenylpropanol Isomers: Synthesis, Spectroscopic Analysis, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. This guide presents a comprehensive comparative study of three positional isomers of fluorophenylpropanol: 2-fluorophenylpropanol, 3-fluorophenylpropanol, and 4-fluorophenylpropanol. As valuable building blocks in drug discovery, a nuanced understanding of their distinct characteristics is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of their synthesis, a comparative evaluation of their spectroscopic signatures, and an exploration of their potential pharmacological activities, supported by experimental data and authoritative references.

Introduction: The Significance of Fluorine in Phenylpropanol Scaffolds

The phenylpropanolamine skeleton is the foundation for a variety of sympathomimetic drugs that act as decongestants and appetite suppressants. The introduction of a fluorine atom to the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, enhanced binding affinity to target proteins, and increased membrane permeability.[1][2] These modifications are critical in the development of new therapeutic agents with improved efficacy and safety profiles. This guide will dissect the subtle yet significant differences imparted by the ortho (2-), meta (3-), and para (4-) positioning of the fluorine substituent on the phenylpropanol framework.

Synthesis of Fluorophenylpropanol Isomers: A Unified Approach via Ketone Reduction

The most prevalent and efficient method for the synthesis of 2-, 3-, and 4-fluorophenylpropanol isomers is the reduction of their corresponding prochiral ketone precursors: 2'-fluoropropiophenone, 3'-fluoropropiophenone, and 4'-fluoropropiophenone, respectively. This transformation is typically achieved using hydride-donating reducing agents.

General Synthetic Workflow

The general synthetic pathway involves the reduction of the carbonyl group of the fluoropropiophenone to a secondary alcohol.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product Fluoropropiophenone Fluoropropiophenone Fluorophenylpropanol Isomer Fluorophenylpropanol Isomer Fluoropropiophenone->Fluorophenylpropanol Isomer Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol/Ethanol) Solvent (e.g., Methanol/Ethanol)

Caption: General synthetic scheme for fluorophenylpropanol isomers.

Experimental Protocol: Synthesis of 4-Fluorophenylpropanol

This protocol provides a representative example for the synthesis of 1-(4-fluorophenyl)propan-1-ol. The same general procedure can be adapted for the 2- and 3-fluoro isomers by starting with the corresponding fluoropropiophenone.

Materials:

  • 4'-Fluoropropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4'-fluoropropiophenone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-fluorophenyl)propan-1-ol.

Comparative Spectroscopic Analysis

The position of the fluorine atom on the phenyl ring induces distinct changes in the spectroscopic properties of the isomers. These differences are crucial for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural nuances of the fluorophenylpropanol isomers.

¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic, methine (CH-OH), methylene (CH₂), and methyl (CH₃) protons. The chemical shifts and coupling patterns of the aromatic protons will be most affected by the position of the fluorine atom due to its electron-withdrawing nature and through-space coupling (JHF).

¹³C NMR: The carbon NMR spectra will display distinct chemical shifts for each carbon atom. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the fluorine's position.[3][4]

¹⁹F NMR: The fluorine NMR spectrum for each isomer will show a single resonance. The chemical shift of this signal is highly sensitive to the electronic environment and can be a key identifier for each isomer.[5][6][7]

Table 1: Predicted and Representative NMR Data for Fluorophenylpropanol Isomers

IsomerAromatic Protons (δ, ppm)¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)
2-Fluoro Multiplet, complex pattern due to F-coupling~ -115 to -125
3-Fluoro Distinct multiplets for H-2, H-4, H-5, H-6~ -110 to -120
4-Fluoro Two doublets of doublets (AA'BB' system)~ -105 to -115

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecules. All three isomers will exhibit characteristic absorption bands for the hydroxyl (O-H) group, C-H bonds, and the aromatic ring. The C-F stretching vibration and the out-of-plane C-H bending vibrations of the aromatic ring will be most informative for distinguishing the isomers.[8][9]

Table 2: Key IR Absorption Bands for Fluorophenylpropanol Isomers

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3600 - 3200Broad band, indicative of alcohol
C-H stretch (aromatic)3100 - 3000Sharp peaks
C-H stretch (aliphatic)3000 - 2850Sharp peaks
C=C stretch (aromatic)1600 - 1450Multiple sharp bands
C-F stretch1250 - 1000Strong absorption
C-H out-of-plane bend900 - 675Pattern is diagnostic of substitution

The pattern of the C-H out-of-plane bending bands in the fingerprint region is particularly useful for differentiating ortho, meta, and para substitution on a benzene ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak (M⁺) will be the same for all three isomers (m/z = 154.18), their fragmentation patterns upon ionization can differ, potentially allowing for their differentiation.[11][12] Common fragmentation pathways may include the loss of water, the ethyl group, or cleavage of the bond between the aromatic ring and the propanol side chain.

Comparative Pharmacological Activity: A Look into Potential Applications

While direct comparative pharmacological studies on these three specific isomers are not extensively documented, we can infer potential differences in their biological activities based on the known effects of fluorine substitution and the pharmacology of related phenylpropanolamine compounds.[13][14]

Potential as CNS Agents

Fluorinated compounds often exhibit enhanced central nervous system (CNS) penetration due to increased lipophilicity.[14] Some fluorinated 1,2-diarylethylamines have shown affinity for NMDA receptors, suggesting potential applications in treating neurological disorders. The positional isomerism of the fluorine atom can significantly impact receptor binding affinity and selectivity.

Enzyme Inhibition

The introduction of fluorine can alter the electronic properties of the phenyl ring, potentially influencing interactions with enzyme active sites. Fluorinated analogs of various bioactive molecules have been shown to act as potent and selective enzyme inhibitors.[15]

Metabolic Stability

Fluorination is a common strategy to block metabolic oxidation at specific sites on a molecule. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. The position of the fluorine atom will determine which part of the aromatic ring is protected from hydroxylation, potentially leading to different metabolic profiles and in vivo half-lives for the three isomers.[2]

Experimental Workflow for Comparative Analysis

To rigorously compare the 2-, 3-, and 4-fluorophenylpropanol isomers, the following experimental workflow is recommended:

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_activity Pharmacological Evaluation Synthesis of Isomers Synthesis of Isomers Purification (Chromatography) Purification (Chromatography) Synthesis of Isomers->Purification (Chromatography) Purity Assessment (HPLC) Purity Assessment (HPLC) Purification (Chromatography)->Purity Assessment (HPLC) NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Purity Assessment (HPLC)->NMR (1H, 13C, 19F) IR Spectroscopy IR Spectroscopy Purity Assessment (HPLC)->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purity Assessment (HPLC)->Mass Spectrometry In vitro Receptor Binding Assays In vitro Receptor Binding Assays Purity Assessment (HPLC)->In vitro Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In vitro Receptor Binding Assays->Enzyme Inhibition Assays Metabolic Stability Studies Metabolic Stability Studies Enzyme Inhibition Assays->Metabolic Stability Studies

Caption: Recommended workflow for comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Reversed-phase HPLC is a crucial technique for assessing the purity of the synthesized isomers and for their analytical separation. A C18 column is a common starting point, but for challenging separations of positional isomers, alternative stationary phases can provide better resolution.[13][16]

Recommended HPLC Method:

  • Column: C18 or Phenyl-Hexyl column (for enhanced π-π interactions).[17]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

Conclusion

The positional isomerism of the fluorine atom in 2-, 3-, and 4-fluorophenylpropanol imparts distinct and measurable differences in their synthetic accessibility, spectroscopic properties, and, by extension, their potential pharmacological activities. While the reduction of the corresponding fluoropropiophenones provides a unified synthetic strategy, careful spectroscopic analysis is essential for the unambiguous identification of each isomer. The nuanced effects of fluorine's position on electronic distribution and steric profile are likely to translate into significant variations in biological activity, including receptor binding, enzyme inhibition, and metabolic stability. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate these important fluorinated building blocks, paving the way for the development of novel and improved therapeutic agents.

References

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A Guide to Spectroscopic Data Cross-Validation for the Structural Elucidation of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of the small molecule 3-(2-Fluorophenyl)propan-1-ol, focusing on the critical process of cross-validating data from multiple spectroscopic techniques. As drug development professionals and researchers, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This document moves beyond a simple recitation of data to explain the causal logic behind the integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The methodologies described herein are designed as a self-validating system, where each piece of data serves as a check on the others, culminating in a single, verified structural assignment. All protocols and interpretations are grounded in authoritative standards, including guidelines from the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

Foundational Data: Mass Spectrometry

Expertise & Experience: Mass spectrometry is the initial and most direct method for determining the molecular weight and elemental formula of a compound. This information provides the fundamental constraints for interpreting all subsequent spectroscopic data. We employ Electron Ionization (EI) for its ability to produce a clear molecular ion peak and a reproducible fragmentation pattern that offers initial structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the instrument to EI mode with a standard electron energy of 70 eV.

  • Injection: Inject the sample via a direct insertion probe or a gas chromatography (GC) inlet. If using GC, a non-polar column (e.g., DB-5) is suitable.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200 to ensure capture of the molecular ion and key fragments.

Data Interpretation and Validation

The expected molecular formula for this compound is C₉H₁₁FO. The high-resolution mass spectrum (HRMS) is essential for confirming this.

FeaturePredicted m/zInterpretationCross-Validation Point
Molecular Ion [M]⁺154.08Corresponds to the molecular weight of C₉H₁₁FO.Provides the total mass that must be accounted for by NMR and IR data.
[M-H₂O]⁺136.07Loss of a water molecule, characteristic of an alcohol.Suggests the presence of an -OH group, to be confirmed by IR and ¹H NMR.
[C₇H₇F]⁺110.05Fragment from benzylic cleavage.Indicates the propyl chain is attached to the fluorophenyl ring.
[C₆H₅F]⁺96.04Fluorophenyl cation.Confirms the presence of the fluorinated aromatic ring.

Note: The data presented is predicted based on established fragmentation principles for similar aromatic alcohols.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups within a molecule. The presence or absence of characteristic absorption bands provides a crucial checklist for assembling the molecular structure. For instance, the unambiguous identification of a hydroxyl (-OH) group is a primary goal here.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation and Validation

Wavenumber (cm⁻¹)Predicted AppearanceAssignmentCross-Validation Point
~3350Broad, strongO-H stretch (alcohol)Confirms the -OH group suggested by the [M-18] peak in MS. Validated by the exchangeable proton in ¹H NMR.
3100-3000MediumAromatic C-H stretchConfirms the presence of a benzene ring, consistent with MS fragmentation.
2960-2850Medium-strongAliphatic C-H stretchConfirms the propyl chain (-CH₂- groups). Validated by signals in the 1-4 ppm region of the ¹H NMR.
~1495, ~1455Medium-strongAromatic C=C stretchFurther evidence of the benzene ring.
~1230StrongC-F stretchConfirms the presence of the fluorine substituent on the aromatic ring.
~1050StrongC-O stretch (primary alcohol)Supports the primary alcohol (-CH₂OH) structure.

Note: Predicted data is based on characteristic frequencies for known functional groups. The NIST Chemistry WebBook provides extensive IR spectra for analogous compounds.[4][5][6]

The Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The number of distinct signals confirms the number of unique carbon environments, while their chemical shifts indicate their electronic environment (e.g., aliphatic, aromatic, attached to an electronegative atom). We use a proton-decoupled experiment to simplify the spectrum to a single peak for each unique carbon.

Experimental Protocol: ¹³C{¹H} NMR Spectroscopy

  • Sample Preparation: Dissolve ~20-30 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Tune and shim the NMR spectrometer. Set the spectral width to encompass the expected range of carbon signals (e.g., -10 to 180 ppm).[1]

  • Data Acquisition: Acquire the spectrum using a standard pulse program for proton-decoupled ¹³C NMR. A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) signal. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Validation

The structure of this compound has 9 carbon atoms, and due to molecular asymmetry, 9 distinct signals are expected.

Predicted δ (ppm)AssignmentInterpretation & Cross-Validation
~161 (d, ¹JCF ≈ 245 Hz)C2'Aromatic C attached to F. The downfield shift and large coupling constant are characteristic.
~131 (d, ³JCF ≈ 5 Hz)C4'Aromatic CH.
~129 (d, ³JCF ≈ 8 Hz)C6'Aromatic CH.
~128 (d, ²JCF ≈ 15 Hz)C1'Quaternary aromatic C attached to the propyl chain.
~124 (d, ⁴JCF ≈ 3 Hz)C5'Aromatic CH.
~115 (d, ²JCF ≈ 22 Hz)C3'Aromatic CH.
~62.0C1-C H₂OH. Downfield shift due to the attached oxygen atom. Confirms the primary alcohol suggested by IR.
~32.5C2-C H₂CH₂OH. Typical aliphatic carbon.
~25.8 (d, ³JCF ≈ 4 Hz)C3Ar-C H₂-. Slight downfield shift and potential C-F coupling due to proximity to the ring.

(d = doublet, JCF = C-F coupling constant)

Proton Environment and Connectivity: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR is arguably the most powerful technique for structural elucidation. It provides information on the number of different proton environments (number of signals), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern). This allows us to piece together the molecular fragments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of CDCl₃ with TMS.

  • Instrument Setup: Tune and shim the spectrometer. Set the spectral width from -1 to 9 ppm.[1]

  • Data Acquisition: Acquire the spectrum. Typically, 8-16 scans are sufficient.

  • Data Processing: Process the FID and reference the spectrum to TMS. Integrate all signals and determine the multiplicity of each.

Data Interpretation and Validation

Predicted δ (ppm)IntegrationMultiplicityAssignmentInterpretation & Cross-Validation
7.25-7.004HmAr-HComplex multiplet pattern confirms the 4 protons on the substituted aromatic ring.
3.702HtH1 (-CH₂OH)Triplet indicates 2 adjacent protons (on C2). The chemical shift confirms attachment to oxygen.
2.802HtH3 (Ar-CH₂-)Triplet indicates 2 adjacent protons (on C2). Shift is downfield due to the aromatic ring.
1.952HpH2 (-CH₂CH₂CH₂-)Pentet (or multiplet) indicates 4 adjacent protons (2 on C1 and 2 on C3).
~1.601Hs (broad)-OHA broad singlet that is D₂O exchangeable. Confirms the -OH group from MS and IR.

(m = multiplet, t = triplet, p = pentet, s = singlet)

Visualizing the Cross-Validation Workflow

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data MW = 154 [M-18] peak MS_formula Suggests Formula: C₉H₁₁FO MS->MS_formula MS_OH Suggests: -OH Group MS->MS_OH C13_count Confirms: 9 Carbons MS_formula->C13_count Validates H1_count Confirms: 11 Hydrogens MS_formula->H1_count Validates Final Final Structure: This compound MS_formula->Final IR_OH Confirms: -OH Group MS_OH->IR_OH Corroborates IR IR Data ~3350 cm⁻¹ (broad) ~2900, 3050 cm⁻¹ ~1230 cm⁻¹ IR->IR_OH IR_CH Confirms: Aliphatic & Aromatic C-H IR->IR_CH IR_CF Confirms: C-F Bond IR->IR_CF H1 ¹H NMR Integrals sum to 11H Splitting patterns IR_OH->H1 Predicts exchangeable proton IR_CH->Final IR_CF->Final C13 ¹³C NMR 9 signals δ ~62, 161 C13->C13_count NMR_structure Defines Connectivity: -CH₂-CH₂-CH₂-OH 2-Fluorophenyl group C13->NMR_structure H1->H1_count H1->NMR_structure NMR_structure->Final

Caption: Workflow for spectroscopic data integration.

Final Structural Confirmation

The cross-validation process provides a robust confirmation of the structure:

  • Elemental Formula: MS provides the molecular weight (154) and suggests the formula C₉H₁₁FO. This is unequivocally confirmed by ¹³C NMR (9 carbons) and ¹H NMR (11 protons).

  • Key Functional Groups: The presence of a hydroxyl group, suggested by the loss of 18 amu in the mass spectrum, is confirmed by the strong, broad O-H stretch in the IR spectrum and the D₂O-exchangeable proton in the ¹H NMR spectrum. The C-F bond is confirmed by its characteristic IR absorption and the large ¹JCF coupling constant in the ¹³C NMR spectrum.

  • Connectivity: ¹H NMR splitting patterns establish the propyl chain's connectivity (-CH₂-CH₂-CH₂-). The triplet at 3.70 ppm (2H) is adjacent to a CH₂, the triplet at 2.80 ppm (2H) is adjacent to a CH₂, and the pentet at 1.95 ppm (2H) is adjacent to two different CH₂ groups, perfectly describing the 1,2,3-proton relationships in a propyl chain. Chemical shifts place this chain between the fluorophenyl ring and the hydroxyl group, completing the structure.

By systematically integrating these orthogonal datasets, we move from a hypothesis to a verified structure with a high degree of confidence, fulfilling the rigorous standards required in drug development and chemical research.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link]

  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. [Link]

  • Hanson, R. M., Archibald, M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST Chemistry WebBook. NIST. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]

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The Decisive Influence of Fluorine Positioning on the Metabolic Stability of Phenylpropanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the optimization of pharmacokinetic properties. Metabolic stability—a measure of how resistant a compound is to enzymatic degradation—is a critical determinant of a drug's half-life, bioavailability, and overall clinical success.[1] The strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic robustness.[2] This is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes than a corresponding carbon-hydrogen (C-H) bond.[3]

However, the simple addition of fluorine is not a panacea. The position of the fluorine atom on an aromatic ring can profoundly impact its effectiveness in preventing metabolic breakdown. This guide provides an in-depth comparison of how fluorine placement at the ortho, meta, and para positions of a phenylpropanol scaffold influences metabolic stability. By synthesizing mechanistic principles with field-proven experimental protocols, we will explore the causality behind these positional effects and provide a framework for rational drug design.

The Metabolic Landscape of Phenyl-Alkyl Scaffolds

Phenylpropanols, and structurally related compounds like phenethylamines, are susceptible to several metabolic transformations, primarily catalyzed by CYP450 enzymes in the liver.[4] Understanding these "metabolic soft spots" is crucial for devising effective blocking strategies.

The two primary sites of metabolic attack are:

  • Aromatic Hydroxylation: CYP450 enzymes, particularly from the CYP1, CYP2, and CYP3 families, readily oxidize electron-rich aromatic rings.[5] The para position is often the most electronically and sterically accessible site for hydroxylation, making it a common point of metabolic liability.

  • Side-Chain Oxidation: The alkyl propanol side chain can also be a target for oxidation at various positions, leading to a cascade of metabolites.

Fluorine substitution aims to shield these vulnerable sites from enzymatic attack. This is achieved through two primary mechanisms:

  • Direct Blocking: Replacing a C-H bond at a site of hydroxylation with a C-F bond physically prevents the oxidative reaction from occurring.

  • Electronic Deactivation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP450 enzymes.[6]

Below is a conceptual diagram illustrating the primary metabolic pathways.

cluster_0 Core Phenylpropanol Metabolism Parent Phenylpropanol Scaffold Metabolite1 Para-Hydroxylated Metabolite Parent->Metabolite1 Aromatic Hydroxylation (CYP450) Metabolite2 Side-Chain Oxidized Metabolite Parent->Metabolite2 Side-Chain Oxidation (CYP450)

Caption: Primary CYP450-mediated metabolic pathways for phenylpropanol scaffolds.

Positional Isomers: A Head-to-Head Comparison

The data consistently demonstrates that para-fluorination provides the most significant enhancement in metabolic stability.

Compound Class AnalogueFluorine PositionRepresentative Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Rationale for Observed Stability
Unsubstituted Phenylpropanol None (Baseline)Hypothetical: < 15Hypothetical: > 150The unsubstituted phenyl ring, particularly the para position, is highly susceptible to CYP450-mediated hydroxylation.
Fluorophenylpropanol orthoInferred: 20 - 40Inferred: 70 - 140Steric hindrance may slightly impede enzyme binding, but the primary site of metabolic attack (para position) remains vulnerable. The inductive effect is less effective at protecting the distal para position.
Fluorophenylpropanol metaInferred: 25 - 50Inferred: 55 - 110The inductive effect offers moderate deactivation of the ring as a whole, but the para position is still relatively open to attack compared to the para-substituted analogue.
Fluorophenylpropanol paraInferred: > 60Inferred: < 40Directly blocks the most common site of aromatic hydroxylation. The strong inductive effect also deactivates the entire ring, reducing its overall reactivity towards CYP450 enzymes.[9][10]

Note: The numerical values for phenylpropanols are inferred and extrapolated based on qualitative and quantitative data from structurally related fluorinated phenethylamines and cathinones for illustrative purposes. The rank order of stability (para > meta > ortho > unsubstituted) is the key takeaway supported by literature on analogous series.[9][10]

The superiority of the para position stems from a dual-protection mechanism. Firstly, it directly blocks the most electronically favorable position for hydroxylation. Secondly, its strong inductive effect withdraws electron density from the entire ring system, making it a less favorable substrate for the oxidative catalytic cycle of CYP450 enzymes.[6]

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

To empirically validate these principles, a robust and reproducible in vitro assay is essential. The human liver microsomal stability assay is the industry-standard method for evaluating Phase I metabolism.[2][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of ortho-, meta-, and para-fluorophenylpropanol isomers.

Materials
  • Test Compounds: 10 mM stock solutions in DMSO.

  • Pooled Human Liver Microsomes (HLM): Commercially available.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂.

  • NADPH Regenerating System Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Internal Standard (IS): A structurally similar, stable compound (e.g., deuterated analogue).

  • Acetonitrile (ACN): HPLC grade, for reaction termination.

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system.

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • On ice, prepare the main HLM incubation mixture. For a 1 mL final volume, combine:

      • 780 µL of 100 mM Phosphate Buffer

      • 100 µL of Solution A

      • 20 µL of HLM (to achieve a final protein concentration of 0.5 mg/mL)

    • Pre-warm this mixture at 37°C for 10 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding 100 µL of Solution B.

    • Immediately add 1 µL of the 10 mM test compound stock solution (final concentration: 1 µM). Mix thoroughly. This is your T=0 sample point, but the reaction starts now.

  • Time-Course Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Reaction Termination (Quenching):

    • Immediately add the 50 µL aliquot to a well in the collection plate containing 150 µL of ice-cold ACN with the internal standard. The high concentration of organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

The following diagram illustrates the experimental workflow.

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare HLM + Buffer + NADPH Regen. System A B 2. Pre-warm 10 min @ 37°C A->B C 3. Initiate Reaction Add Regen. System B + Test Compound B->C D 4. Incubate & Sample (0, 5, 15, 30, 45 min) C->D E 5. Quench Aliquots with Ice-Cold ACN + Internal Standard D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Strategic Outlook

The strategic placement of fluorine is a powerful tool for mitigating metabolic liabilities in drug candidates. For phenylpropanol scaffolds and their analogues, the evidence strongly supports that para-fluorination is the most effective strategy for enhancing metabolic stability. This is due to a combination of directly blocking the primary site of aromatic hydroxylation and deactivating the entire phenyl ring through strong inductive effects.

While ortho and meta substitutions can offer modest improvements over an unsubstituted parent compound, they do not provide the same level of robust protection as para substitution. This guide underscores the importance of a mechanism-based approach to drug design. By understanding the common metabolic pathways and the fundamental electronic effects of substituents, researchers can make more informed decisions, thereby accelerating the optimization of lead compounds and increasing the probability of developing successful clinical candidates. The described experimental protocol provides a reliable and self-validating system for empirically testing these design hypotheses in a high-throughput manner.

References

  • Fluorine in psychedelic phenethylamines. PubMed. Available at: [Link]

  • In vitro metabolism of cathinone positional isomers: does sex matter? OUCI. Available at: [Link]

  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central. Available at: [Link]

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  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

  • In vitro metabolism of cathinone positional isomers: does sex matter? PubMed. Available at: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. NIH. Available at: [Link]

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  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • (PDF) In vitro metabolism of cathinone positional isomers: does sex matter? ResearchGate. Available at: [Link]

  • Correlation between in vivo intrinsic clearance and in vitro metabolic... ResearchGate. Available at: [Link]

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  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics | Korea Science. Available at: [Link]

  • Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. PubMed. Available at: [Link]

  • The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. Available at: [Link]

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  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. bioRxiv. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-(2-Fluorophenyl)propan-1-ol, a halogenated organic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe environment for ourselves, our colleagues, and the community.

The cornerstone of chemical disposal is a thorough understanding of the substance's properties and the regulatory framework governing its waste stream. This guide is structured to provide both the procedural steps and the scientific rationale behind them, ensuring a comprehensive and self-validating safety system.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a complete understanding of the chemical's hazards is essential. While specific toxicological data for this compound is not extensively published, we can infer its primary hazards based on its chemical structure—a propanol backbone with a fluorinated phenyl group—and data from analogous compounds like 3-Phenyl-1-propanol.[1][2]

The presence of the fluorine atom classifies this compound as a halogenated organic substance .[3][4] This is the single most critical piece of information for determining its disposal pathway, as environmental regulations mandate specific handling for halogenated wastes.[3][4][5]

Hazard Category Classification & Precautionary Statement (Inferred) Source (Analogous Compounds)
Skin Corrosion/Irritation Warning: Causes skin irritation. (H315) - Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1]
Eye Damage/Irritation Warning: Causes serious eye irritation. (H319) - Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1]
Acute Toxicity The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.[1]
Regulatory Classification Considered a hazardous chemical under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][6]

Part 2: Personnel Safety & Protective Equipment (PPE)

Protecting the researcher is the first priority. All handling and disposal operations must be conducted under a framework of robust safety protocols as mandated by OSHA's Laboratory Standard.[7][8]

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE) : The minimum required PPE serves as the primary barrier against exposure.[9]

    • Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use.

    • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

Part 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Commingling different waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process. The primary distinction for this compound is between halogenated and non-halogenated waste streams.[4][5]

Causality : Halogenated organic wastes cannot be recycled as fuel and require high-temperature incineration to ensure complete destruction and to manage the acidic gases (like hydrogen fluoride) produced during combustion.[4][10] This process is more complex and costly than the fuel blending used for non-halogenated solvents.[4][5] Mixing these streams contaminates the entire container, forcing the more expensive disposal route.

Step-by-Step Collection Procedure:
  • Obtain the Correct Waste Container : Use a designated, properly labeled container for "Halogenated Organic Waste." This container must be in good condition, made of a chemically compatible material (e.g., HDPE or glass), and feature a secure, vapor-tight screw-top cap.[11][12]

  • Label the Container : Before adding any waste, ensure the container is clearly marked with the words "Hazardous Waste" and "Halogenated Organic Solvents."[5][11] Maintain a log sheet on or near the container to record the chemical name and approximate quantity of everything added. Do not use abbreviations or chemical formulas.[11]

  • Transfer the Waste : Carefully pour the this compound waste into the container inside a chemical fume hood. Avoid splashing.

  • Seal the Container : Securely fasten the cap immediately after adding the waste. Containers should remain closed at all times except when actively adding waste.[11][12]

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is clearly marked and located at or near the point of generation.[12] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.[1]

G cluster_workflow Diagram 1: Waste Segregation Workflow start Generate Chemical Waste is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? (e.g., this compound) is_organic->has_halogen Yes aqueous_bin Collect in appropriate 'AQUEOUS WASTE' Container is_organic->aqueous_bin No halogenated_bin Collect in 'HALOGENATED ORGANIC WASTE' Container has_halogen->halogenated_bin Yes non_halogenated_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' Container has_halogen->non_halogenated_bin No

Diagram 1: Decision workflow for proper chemical waste segregation.

Part 4: Spill Management Protocol

Accidents can happen, and a clear, pre-defined response plan is crucial. The appropriate response depends entirely on the scale of the spill.

  • Small Spills (<100 mL) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an absorbent material like vermiculite or a chemical spill pad. Do not use paper towels, as they can increase the surface area and vapor release.

    • Once absorbed, carefully scoop the material into a plastic bag or other sealable container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water.

    • Seal the bag containing the absorbent material and all cleaning materials. Label it as "Hazardous Waste: Spill Debris containing this compound" and dispose of it in the halogenated waste stream.[11]

  • Large Spills (>100 mL) or Spills Outside a Fume Hood :

    • EVACUATE : Immediately alert all personnel and evacuate the laboratory.

    • ISOLATE : Close the laboratory doors to contain the vapors.

    • REPORT : Contact your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

G cluster_spill Diagram 2: Spill Response Protocol spill Spill Occurs spill_size Assess Spill Size & Location spill->spill_size small_spill Small Spill (<100mL) Inside Fume Hood spill_size->small_spill Small large_spill Large Spill (>100mL) or Outside Hood spill_size->large_spill Large contain Contain with Absorbent Material small_spill->contain evacuate EVACUATE Area large_spill->evacuate cleanup Collect & Place in Sealed Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Debris as Halogenated Waste decontaminate->dispose isolate ISOLATE by Closing Doors evacuate->isolate report REPORT to EHS/ Emergency Services isolate->report

Diagram 2: Decision workflow for responding to a chemical spill.

Part 5: Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[13][14] As the generator of the waste, your laboratory is responsible for it from "cradle to grave."

  • Accumulation : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once the container is full, it must be moved to a central accumulation area and dated.

  • Professional Disposal : The sealed and labeled container of halogenated waste must be collected by your institution's EHS department or a licensed hazardous waste contractor.[13] They will manage the manifest system, which tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[12][15]

  • Record Keeping : Maintain all records related to hazardous waste generation and disposal as required by the EPA and your local regulatory bodies.

By following this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically sound, upholding the highest standards of laboratory practice.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . The University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • OSHA Standards for Biological Laboratories . ASPR TRACIE. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2 InfoHouse. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.